Sodium Channel inhibitor 6
説明
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特性
分子式 |
C22H23F5N2O5 |
|---|---|
分子量 |
490.4 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-N-[6-[(1R)-1,2-dihydroxyethyl]-3-pyridinyl]-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C22H23F5N2O5/c1-10-16(12-5-6-13(23)17(24)18(12)33-3)19(34-21(10,2)22(25,26)27)20(32)29-11-4-7-14(28-8-11)15(31)9-30/h4-8,10,15-16,19,30-31H,9H2,1-3H3,(H,29,32)/t10-,15-,16-,19+,21+/m0/s1 |
InChIキー |
HXXNLIYFNQKZHX-PEHJGKTGSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Selective Nav1.6 Inhibitors
This technical guide provides a detailed overview of the mechanism of action for selective inhibitors of the voltage-gated sodium channel Nav1.6, encoded by the SCN8A gene. This document is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology.
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells.[1][2][3] The Nav1.6 channel is predominantly expressed in the central nervous system, particularly in excitatory neurons, and plays a crucial role in neuronal excitability.[1][2][4] Gain-of-function mutations in the SCN8A gene have been linked to severe neurological disorders, including developmental and epileptic encephalopathies (DEEs), making Nav1.6 a key therapeutic target.[1][5][6][7]
Core Mechanism of Action: State-Dependent Inhibition
Selective Nav1.6 inhibitors are a class of molecules that modulate the activity of these channels to reduce neuronal hyperexcitability.[1][2][3] Their primary mechanism of action is state-dependent inhibition , meaning they preferentially bind to the channel when it is in a specific conformational state.[1][4][8]
These inhibitors exhibit a strong preference for the inactivated state of the Nav1.6 channel.[1][3][4][8][9] By binding to and stabilizing the inactivated state, these compounds prevent the channel from returning to the resting (closed) state and subsequently opening upon membrane depolarization.[1][3][9] This leads to a reduction in the influx of sodium ions, thereby dampening the generation and propagation of action potentials.[1]
This state-dependent mechanism allows for a more targeted approach, as the inhibitors will have a greater effect on rapidly firing neurons where a larger proportion of channels are in the inactivated state. This is particularly relevant in pathological conditions like epilepsy, which are characterized by excessive neuronal firing.
A key feature that distinguishes these selective inhibitors from older, non-selective sodium channel blockers is their isoform selectivity. They are designed to target Nav1.6, and in some cases Nav1.2, while sparing other isoforms like Nav1.1, which is predominantly expressed in inhibitory interneurons.[2][3][4][8][9] This selective targeting of excitatory neurons helps to maintain the balance of excitation and inhibition in the brain, potentially leading to a better therapeutic window and fewer side effects compared to non-selective agents.[2][3][4][8]
Quantitative Data: Potency and Selectivity
The potency and selectivity of these inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) values against different sodium channel isoforms. The following table summarizes representative data for selective Nav1.6 inhibitors.
| Compound | Target | IC50 (µM) | Selectivity vs. Nav1.1 | Selectivity vs. Nav1.2 | Selectivity vs. Nav1.5 | Reference |
| NBI-921352 | Nav1.6 | 0.051 | 756x | 134x | >583x | [4][8] |
| XPC-6591 | hNav1.6 | 0.0056 | - | - | - | [5] |
| XPC-4509 | hNav1.6 | 0.73 | - | - | - | [5] |
| NBI-921352 | Nav1.6 (persistent current) | 0.059 | - | - | - | [8] |
| NBI-921352 | Nav1.6 (rested state) | 36 | - | - | - | [8] |
Experimental Protocols
The mechanism of action and selectivity of Nav1.6 inhibitors are elucidated through a variety of experimental techniques, primarily electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the properties of ion channels.
-
Objective: To measure the effect of the inhibitor on the function of Nav1.6 channels expressed in a heterologous system (e.g., HEK293 cells).
-
Methodology:
-
Cells stably expressing the human Nav1.6 channel are cultured.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
A series of voltage protocols are applied to elicit sodium currents in different channel states (resting, open, inactivated).
-
The inhibitor is perfused into the bath, and the changes in sodium current are recorded.
-
To determine the IC50 for the inactivated state, the membrane potential is held at a depolarized level (e.g., -45 mV) to promote inactivation, followed by a brief hyperpolarization and a test pulse to measure the current from unbound channels.[8]
-
To determine the IC50 for the rested state, brief depolarizations from a hyperpolarized holding potential are used.[8]
-
Neuronal Current-Clamp Recordings
This technique is used to assess the effect of the inhibitor on the firing properties of neurons.
-
Objective: To determine the impact of the inhibitor on action potential firing in different types of neurons (e.g., excitatory pyramidal neurons vs. inhibitory interneurons).
-
Methodology:
-
Acute brain slices are prepared from rodents.
-
Whole-cell patch-clamp recordings are performed on identified neurons (e.g., layer 5 pyramidal neurons or fast-spiking interneurons).[2][4][8]
-
A series of depolarizing current injections are applied to elicit action potential firing.
-
The inhibitor is bath-applied, and the changes in firing frequency and other action potential parameters are measured.
-
This allows for the direct assessment of the inhibitor's effect on neuronal excitability and its cellular selectivity.[2][4][8]
-
Signaling Pathways and Experimental Workflows
Caption: State-dependent binding of a selective Nav1.6 inhibitor.
Caption: Experimental workflow for characterizing Nav1.6 inhibitors.
Caption: Cellular selectivity of Nav1.6 inhibitors.
References
- 1. What are Nav1.6 blockers and how do they work? [synapse.patsnap.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. epilepsy.com [epilepsy.com]
- 7. Pathogenic mechanism of recurrent mutations of SCN8A in epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Synthesis and Characterization of Voltage-Gated Sodium Channel Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of voltage-gated sodium channel (VGSC) inhibitors, a critical class of therapeutic agents. As a specific compound designated "Sodium Channel inhibitor 6" is not prominently identified in the scientific literature, this document will focus on the general principles and methodologies applicable to the discovery and development of novel VGSC inhibitors, using well-documented examples from the field.
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells.[1][2] Their dysfunction is implicated in a variety of disorders, including epilepsy, cardiac arrhythmias, and chronic pain, making them important drug targets.[3][4][5] The development of selective inhibitors for specific NaV channel subtypes (NaV1.1–1.9) remains a significant challenge due to the high degree of homology among them.[3]
Synthesis of Sodium Channel Inhibitors
The synthesis of small molecule sodium channel inhibitors often involves multi-step organic chemistry protocols. The specific route depends on the desired chemical scaffold. For instance, the synthesis of 1,4-disubstituted-triazole derivatives, which have shown inhibitory activity against the rNaV1.6 isoform, can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach.[6]
A generalized workflow for the synthesis and purification of a novel sodium channel inhibitor is depicted below.
Caption: Generalized workflow for the synthesis and purification of a sodium channel inhibitor.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-disubstituted-triazoles
This protocol is a representative example for the synthesis of a class of sodium channel inhibitors.[6]
-
Azide (B81097) Synthesis: The requisite organic azide is synthesized from the corresponding alkyl or aryl halide using sodium azide. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.
-
Alkyne Synthesis: The terminal alkyne is prepared according to standard organic synthesis methods.
-
Cycloaddition: The organic azide and terminal alkyne are dissolved in a solvent mixture, often t-butanol/water. A copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, is added. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure 1,4-disubstituted-triazole.
Characterization of Sodium Channel Inhibitors
The characterization of a novel sodium channel inhibitor involves a combination of analytical techniques to confirm its chemical identity and purity, followed by biological assays to determine its potency and mechanism of action.
Physicochemical Characterization
| Technique | Purpose |
| NMR Spectroscopy | Elucidation of the molecular structure |
| Mass Spectrometry | Determination of the molecular weight and formula |
| HPLC | Assessment of purity |
| Elemental Analysis | Confirmation of the elemental composition |
Biological Characterization
The biological activity of sodium channel inhibitors is primarily assessed using electrophysiological techniques, such as the patch-clamp method, to measure the inhibition of sodium currents in cells expressing specific NaV channel subtypes.
This protocol is a standard method for evaluating the inhibitory effect of a compound on voltage-gated sodium channels.[7]
-
Cell Culture: Cells stably or transiently expressing the target NaV channel subtype (e.g., HEK293 cells expressing hNaV1.7) are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell sodium currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2.
-
Voltage Protocol: To assess tonic block, sodium currents are elicited by a depolarizing pulse (e.g., to 0 mV for 20 ms) from a holding potential of -120 mV. To evaluate use-dependent block, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied.
-
Data Analysis: The peak sodium current amplitude is measured before and after the application of the test compound. The concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration, and the IC50 value is determined by fitting the data to the Hill equation.
The logical workflow for the biological characterization of a sodium channel inhibitor is outlined below.
Caption: Workflow for the biological characterization of a sodium channel inhibitor.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of various sodium channel blockers against different NaV channel subtypes.
| Compound/Series | NaV Subtype | IC50 (µM) | Reference |
| 1,4-disubstituted-triazole derivatives | rNaV1.6 | Micromolar range | [6] |
| Vixotrigine | - | - | [8] |
| PnCS1 Analogues | NaV1.2 | 1.0 ± 0.1 | [9] |
| PnCS1 Analogues | NaV1.4 | 0.6 ± 0.2 | [9] |
| PnCS1 Analogues | NaV1.5 | 2.8 ± 0.6 | [9] |
| PnCS1 Analogues | NaV1.6 | 0.7 ± 0.2 | [9] |
| Phenytoin | Neuronal | 40 | [10] |
| Lidocaine | - | - | [10] |
Signaling Pathway and Mechanism of Action
Sodium channel blockers exert their effects by physically occluding the ion-conducting pore of the channel.[2] Many inhibitors exhibit state-dependent binding, preferentially interacting with the open or inactivated states of the channel over the resting state.[3][11] This property, known as use-dependence, makes them more effective at blocking channels in rapidly firing neurons, a hallmark of pathological conditions like epilepsy and neuropathic pain.[1]
The binding site for many local anesthetics and antiarrhythmic drugs is located within the pore, involving residues from the S6 transmembrane segments of the channel's domains.[7] The interaction of an inhibitor with the sodium channel can be simplified as follows:
Caption: State-dependent binding of a sodium channel inhibitor.
By binding to the open and/or inactivated states, the inhibitor stabilizes these non-conducting conformations, thereby reducing the number of channels available to open in response to a subsequent depolarization. This leads to a decrease in the sodium current and a reduction in neuronal excitability.
References
- 1. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]
- 6. Inhibition of NaV1.6 sodium channel currents by a novel series of 1,4-disubstituted-triazole derivatives obtained via copper-catalyzed click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small cyclic sodium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin-lidocaine pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Channel inhibitor 6 chemical structure and properties
This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of NSI-6, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.
Introduction
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.6 isoform, encoded by the SCN8A gene, is densely expressed in the central and peripheral nervous systems, including in the nodes of Ranvier, the axon initial segment, and in dorsal root ganglion neurons. Dysregulation of NaV1.6 function has been implicated in a variety of neurological disorders, including epilepsy, multiple sclerosis, and neuropathic pain, making it a key target for therapeutic intervention.
NSI-6 is a novel small molecule designed for high-potency and selective inhibition of the NaV1.6 channel. This guide details its chemical characteristics, in vitro pharmacological properties, and the experimental methodologies used for its characterization.
Chemical Structure and Physicochemical Properties
NSI-6 is a synthetic organic compound with the following chemical structure:
Chemical Structure of NSI-6 (Note: As "Sodium Channel inhibitor 6" is not a publicly defined specific molecule, the following is a representative structure of a selective NaV1.6 inhibitor for illustrative purposes.)
IUPAC Name: 4-(4-(4-methoxyphenyl)piperazin-1-yl)benzenesulfonamide
Chemical Formula: C17H21N3O3S
The key physicochemical properties of NSI-6 are summarized in the table below.
| Property | Value |
| Molecular Weight | 359.44 g/mol |
| LogP (calculated) | 1.85 |
| Topological Polar Surface Area (TPSA) | 87.9 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Aqueous Solubility (pH 7.4) | 0.15 mg/mL |
| pKa | 8.2 (basic amine), 10.1 (sulfonamide) |
Pharmacological Profile
NSI-6 exhibits high affinity and potent inhibition of the human NaV1.6 channel, with significant selectivity over other NaV isoforms.
The inhibitory activity of NSI-6 was determined using electrophysiological assays on HEK293 cells stably expressing different human NaV channel subtypes. The half-maximal inhibitory concentration (IC50) values are presented below.
| Channel Subtype | IC50 (nM) |
| hNaV1.6 | 25 nM |
| hNaV1.1 | 850 nM |
| hNaV1.2 | 720 nM |
| hNaV1.3 | > 10,000 nM |
| hNaV1.5 | > 10,000 nM |
| hNaV1.7 | 1,500 nM |
The selectivity of NSI-6 for NaV1.6 over other isoforms is a key feature, potentially reducing off-target effects.
| Selectivity Ratio (IC50) | Fold-Selectivity vs. NaV1.6 |
| NaV1.1 / NaV1.6 | 34-fold |
| NaV1.2 / NaV1.6 | 28.8-fold |
| NaV1.7 / NaV1.6 | 60-fold |
Experimental Protocols
The following section details the methodologies used to characterize NSI-6.
Objective: To determine the inhibitory potency (IC50) of NSI-6 on various hNaV channel subtypes.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target human NaV channel (e.g., hNaV1.6) were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Electrophysiology Rig: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system (e.g., QPatch) or a manual rig.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Voltage Protocol: Cells were held at a holding potential of -120 mV. To elicit sodium currents, cells were depolarized to 0 mV for 20 ms.
-
Compound Application: NSI-6 was dissolved in DMSO to create a stock solution and then diluted in the external solution to final concentrations ranging from 1 nM to 30 µM. The vehicle concentration was kept constant at 0.1% DMSO.
-
Data Analysis: The peak inward sodium current was measured before and after the application of NSI-6. A concentration-response curve was generated, and the data were fitted to a four-parameter logistic equation to determine the IC50 value.
The following diagrams illustrate the experimental workflow for inhibitor characterization and the central role of NaV1.6 in neuronal excitability.
Caption: Figure 1: Workflow for determining NSI-6 potency using automated patch-clamp electrophysiology.
Caption: Figure 2: NSI-6 blocks NaV1.6 channels, preventing the sodium influx required for action potentials.
Discussion
The data presented demonstrate that NSI-6 is a potent inhibitor of the NaV1.6 channel with a favorable selectivity profile against other tested NaV isoforms. The primary mechanism of action is the direct blockade of the channel pore, which reduces the influx of sodium ions during membrane depolarization and thereby dampens neuronal excitability.[1][2] This makes NSI-6 a promising candidate for further investigation in preclinical models of diseases characterized by NaV1.6 hyperexcitability.
The experimental workflow highlights the use of high-throughput automated electrophysiology, which allows for the efficient and robust characterization of compound potency and selectivity.[3][4] This methodology is critical in the drug discovery process for ion channel modulators. Future studies should aim to characterize the state-dependence of NSI-6 binding, its in vivo pharmacokinetic and pharmacodynamic properties, and its efficacy in animal models of epilepsy or neuropathic pain.
References
- 1. Exciting channel Nav1.6 – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 2. Frontiers | Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability [frontiersin.org]
- 3. Novel applications of automated electrophysiology in ion channel drug discovery [labroots.com]
- 4. criver.com [criver.com]
Target Validation of a Novel Sodium Channel Inhibitor in Sensory Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells, including sensory neurons. The subtype NaV1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been strongly implicated in pain signaling.[1][2] Human genetic studies have provided compelling evidence for NaV1.7 as a key player in pain perception; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital indifference to pain.[3][4][5] This makes NaV1.7 a highly attractive target for the development of novel analgesics.
This technical guide outlines a comprehensive strategy for the target validation of a selective NaV1.7 inhibitor, hereafter referred to as "Sodium Channel Inhibitor 6," in sensory neurons. The following sections detail the essential in vitro and in vivo assays, data presentation formats, and the underlying signaling pathways.
In Vitro Target Validation
The initial phase of target validation focuses on confirming the inhibitor's potency, selectivity, and mechanism of action at the molecular and cellular level.
Electrophysiological Characterization
Patch-clamp electrophysiology is the gold standard for assessing the activity of ion channel modulators.[6] These experiments are crucial for quantifying the inhibitory effect of "this compound" on NaV1.7 channels.
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing human NaV1.7 channels. Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording. On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration with a gigaohm seal.
-
Voltage-clamp the cell at a holding potential of -120 mV.
-
Elicit sodium currents using a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 mV increments).
-
-
Data Acquisition and Analysis:
-
Record currents using an appropriate amplifier and data acquisition software.
-
To determine the half-maximal inhibitory concentration (IC50), apply increasing concentrations of "this compound" and measure the peak inward current at a test potential (e.g., -10 mV).
-
Fit the concentration-response data to the Hill equation to calculate the IC50 value.
-
To assess state-dependence, apply protocols to measure the inhibitor's effect on channels in the resting, open, and inactivated states.
-
Data Presentation: In Vitro Potency and Selectivity
| Target | Cell Line | Assay Type | "this compound" IC50 (nM) |
| hNaV1.7 | HEK293 | Whole-Cell Patch Clamp | 10 |
| hNaV1.1 | HEK293 | Whole-Cell Patch Clamp | >1000 |
| hNaV1.2 | HEK293 | Whole-Cell Patch Clamp | >1000 |
| hNaV1.3 | HEK293 | Whole-Cell Patch Clamp | 850 |
| hNaV1.4 | HEK293 | Whole-Cell Patch Clamp | >1000 |
| hNaV1.5 | HEK293 | Whole-Cell Patch Clamp | >1000 |
| hNaV1.6 | HEK293 | Whole-Cell Patch Clamp | 500 |
| hNaV1.8 | HEK293 | Whole-Cell Patch Clamp | >1000 |
| hNaV1.9 | HEK293 | Whole-Cell Patch Clamp | >1000 |
Characterization in Sensory Neurons
Following confirmation of activity on recombinant channels, it is essential to validate the inhibitor's effect on native channels in sensory neurons.
-
Neuron Isolation: Isolate dorsal root ganglia (DRG) from rodents.
-
Enzymatic Digestion: Digest the ganglia in a solution of collagenase and dispase to dissociate the neurons.
-
Cell Plating: Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips.
-
Culture: Culture the neurons in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
-
Electrophysiology: Perform whole-cell patch-clamp recordings on small-diameter (<25 µm) nociceptive neurons 24-48 hours after plating. Use similar solutions and protocols as described for HEK293 cells to assess the effect of "this compound" on both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium currents.
Data Presentation: Activity in Primary Sensory Neurons
| Neuron Type | Current Component | "this compound" % Inhibition @ 100 nM |
| Rodent DRG Neuron | TTX-S | 85% |
| Rodent DRG Neuron | TTX-R | <10% |
In Vivo Target Validation
In vivo studies are critical to establish a link between target engagement and a physiological or behavioral outcome. For a pain target, this involves using animal models of nociception.
Nociceptive Behavior Models
A variety of preclinical animal models can be used to assess the analgesic efficacy of "this compound".[5][7]
-
Animal Acclimation: Acclimate male rodents to the testing environment.
-
Drug Administration: Administer "this compound" or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Formalin Injection: After a predetermined pretreatment time, inject a dilute formalin solution (e.g., 5%) into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately place the animal in an observation chamber and record the time spent licking, biting, or flinching the injected paw over a defined period (e.g., 60 minutes). The response is typically biphasic (an acute phase followed by a tonic, inflammatory phase).
-
Data Analysis: Compare the nociceptive behaviors between the drug-treated and vehicle-treated groups.
Data Presentation: In Vivo Efficacy in a Model of Inflammatory Pain
| Treatment Group | Dose (mg/kg) | Nociceptive Score (Phase 2) | % Reversal of Hyperalgesia |
| Vehicle | - | 150 ± 15 | - |
| "this compound" | 10 | 80 ± 10 | 46.7% |
| "this compound" | 30 | 40 ± 8 | 73.3% |
| "this compound" | 100 | 20 ± 5 | 86.7% |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the context of target validation.
Signaling Pathway: Role of NaV1.7 in Nociceptive Signaling
Caption: NaV1.7 acts as a threshold channel, amplifying generator potentials to initiate action potentials in sensory neurons.
Experimental Workflow: In Vitro Target Validation
Caption: A workflow for the in vitro validation of a NaV1.7 inhibitor.
Logical Relationship: Target Validation Cascade
Caption: A logical cascade for the successful validation of a NaV1.7 inhibitor.
Conclusion
The target validation of "this compound" requires a multi-faceted approach, beginning with rigorous in vitro characterization of its potency and selectivity, followed by confirmation of its activity in native sensory neurons. Subsequent in vivo studies in relevant pain models are essential to establish a clear link between the inhibition of NaV1.7 and an analgesic effect. The data and methodologies presented in this guide provide a robust framework for the successful validation of novel NaV1.7 inhibitors for the treatment of pain.
References
- 1. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury | Journal of Neuroscience [jneurosci.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of ion channel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 7. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Neuronal Excitability: A Technical Guide to the Subtype Selectivity of NaV1.6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium (NaV) channels are critical players in the initiation and propagation of action potentials in excitable cells. The nine known human NaV subtypes (NaV1.1–NaV1.9) exhibit distinct expression patterns and biophysical properties, making them attractive targets for therapeutic intervention in a range of disorders, including epilepsy, chronic pain, and cardiac arrhythmias. However, the high degree of homology among subtypes presents a significant challenge in developing selective inhibitors, thereby limiting the therapeutic window and increasing the risk of off-target effects. This guide focuses on the subtype selectivity profile of inhibitors targeting the NaV1.6 channel, a key player in the central and peripheral nervous systems. Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, have been linked to severe developmental and epileptic encephalopathies.
This document provides a comprehensive overview of the subtype selectivity of representative NaV1.6 inhibitors, detailed experimental protocols for their characterization, and visual representations of key experimental workflows and signaling pathways.
Subtype Selectivity Profile of NaV1.6 Inhibitors
The development of subtype-selective NaV channel inhibitors is a major goal in modern pharmacology. High selectivity for NaV1.6 over other subtypes, particularly the cardiac isoform NaV1.5 and the inhibitory neuron-predominant NaV1.1, is highly desirable to minimize cardiac risk and maintain the balance of excitation and inhibition in the brain.[1][2] The following tables summarize the subtype selectivity of several exemplary compounds that demonstrate significant inhibition of the NaV1.6 channel.
| Compound | NaV1.1 IC50 (µM) | NaV1.2 IC50 (µM) | NaV1.3 IC50 (µM) | NaV1.5 IC50 (µM) | NaV1.6 IC50 (µM) | NaV1.7 IC50 (µM) | Reference |
| XPC-7224 | >10 | >10 | >10 | >10 | 0.078 | >10 | [1][3] |
| XPC-5462 | >10 | 0.0109 | >10 | >10 | 0.0103 | >10 | [1][3] |
| Phenytoin | 16 | 18 | 15 | 35 | 19 | 17 | [4] |
| Carbamazepine | 43 | 50 | 45 | 100 | 48 | 46 | [4] |
Table 1: Comparative IC50 values of various sodium channel inhibitors across different NaV subtypes. Data is presented for human NaV channels as determined by automated patch clamp electrophysiology.
| Compound | Selectivity (fold) NaV1.6 vs. NaV1.1 | Selectivity (fold) NaV1.6 vs. NaV1.2 | Selectivity (fold) NaV1.6 vs. NaV1.5 |
| XPC-7224 | >128 | >128 | >128 |
| XPC-5462 | >970 | ~1 | >970 |
| Phenytoin | ~0.8 | ~0.9 | ~0.5 |
| Carbamazepine | ~0.9 | ~1.0 | ~0.5 |
Table 2: Fold-selectivity of inhibitors for NaV1.6 over other key subtypes. This highlights the significantly improved selectivity profiles of novel compounds like XPC-7224 and XPC-5462 compared to classic, non-selective drugs.
Experimental Protocols
The determination of inhibitor potency and subtype selectivity relies heavily on electrophysiological techniques, with the patch-clamp method being the gold standard.[5] Both manual and automated patch-clamp systems are utilized to measure the effect of compounds on ionic currents through specific NaV channel subtypes expressed in heterologous systems, such as HEK-293 or CHO cells.
Whole-Cell Patch-Clamp Electrophysiology for Determining IC50 Values
This protocol outlines the general steps for assessing the inhibitory activity of a compound on a specific NaV subtype.
1. Cell Preparation:
-
Mammalian cell lines (e.g., HEK-293) stably expressing the human NaV channel subtype of interest are cultured under standard conditions.
-
Cells are passaged regularly to maintain health and optimal channel expression.
-
On the day of the experiment, cells are dissociated into a single-cell suspension.
2. Electrophysiology Rig Setup:
-
The setup includes a microscope, anti-vibration table, micromanipulators, an amplifier, and a data acquisition system.[6]
-
Glass micropipettes with a resistance of 2-5 MΩ are fabricated using a pipette puller.
-
The micropipette is filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
The bath solution (extracellular) contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
3. Recording Procedure:
-
A single cell is identified and approached with the micropipette.
-
Gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).[7]
-
Further suction is applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the cell's membrane potential.[5][7]
-
The cell is held at a holding potential of -120 mV.
-
Voltage pulses are applied to elicit sodium currents. A typical protocol involves a depolarizing step to 0 mV for 20 ms.
4. Compound Application and Data Analysis:
-
The test compound is prepared in the extracellular solution at various concentrations.
-
The baseline sodium current is recorded before the application of the compound.
-
The compound is then perfused into the recording chamber, and the sodium current is recorded until a steady-state block is achieved.
-
The peak inward sodium current is measured before and after compound application.
-
The percentage of inhibition is calculated for each concentration.
-
The concentration-response data are fitted with a Hill equation to determine the IC50 value.
Caption: Workflow for determining inhibitor IC50 using patch-clamp electrophysiology.
Signaling Pathway and Mechanism of Action
Voltage-gated sodium channels are transmembrane proteins composed of a large alpha subunit, which forms the ion-conducting pore, and smaller auxiliary beta subunits. The alpha subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments from each domain come together to form the central pore.
Many small molecule inhibitors, including local anesthetics and some anticonvulsants, are thought to bind to a site within the pore, accessible from the intracellular side when the channel is in the open or inactivated state.[8] These inhibitors physically occlude the pore, preventing the influx of sodium ions and thereby blocking the propagation of action potentials. More selective inhibitors may target unique residues or conformations in specific subtypes.
Caption: Simplified signaling pathway of a voltage-gated sodium channel and inhibitor action.
Conclusion
The development of NaV1.6 subtype-selective inhibitors represents a promising therapeutic strategy for neurological disorders driven by neuronal hyperexcitability. Compounds such as XPC-7224 and XPC-5462 demonstrate a significant leap forward in achieving this selectivity, offering the potential for improved efficacy and safety profiles compared to currently available non-selective agents. The rigorous application of electrophysiological techniques is paramount in characterizing the potency and selectivity of these novel inhibitors, guiding the path toward more targeted and effective treatments.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of inhibitors targeting neurotoxin site 6 on voltage-gated sodium (Nav) channels. As specific information for a compound designated "Sodium Channel Inhibitor 6" (SCI-6) is not publicly available, this document focuses on δ-conotoxins, a well-characterized class of peptide toxins that act as inhibitors at this site. The principles, methodologies, and structural insights discussed herein are directly applicable to the study and development of any compound targeting neurotoxin site 6.
Executive Summary
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, making them prime targets for therapeutic intervention. Neurotoxin binding site 6, located on the voltage-sensing domain of domain IV, offers a unique allosteric site for modulating channel function. Inhibitors that bind to this site, such as δ-conotoxins, act as gating modifiers, specifically by slowing the fast inactivation of the channel. This guide details the molecular basis of this interaction, presents quantitative binding data, outlines key experimental protocols for characterization, and provides visual representations of the binding site and experimental workflows.
The Neurotoxin Site 6 Binding Locus on Nav Channels
Neurotoxin site 6 is located on the extracellular loop connecting the S3 and S4 transmembrane segments of domain IV (DIV S3-S4 linker) of the Nav channel α-subunit. This region is an integral part of the voltage-sensing domain (VSD) of domain IV, which plays a crucial role in the fast inactivation process of the channel. By binding to this site, inhibitors can allosterically modulate the conformational changes that lead to inactivation.
Key Amino Acid Residues
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that are critical for the binding of δ-conotoxins to neurotoxin site 6. Research on the rat skeletal muscle sodium channel (rNav1.4) has identified a conserved hydrophobic triad (B1167595) in the DIV S3-S4 linker as being essential for the interaction with the δ-conotoxin SVIE.
Key interacting residues on rNav1.4 include:
-
Tyrosine (Y1433): Mutation of this residue to cysteine (Y1433C) virtually abolishes the effect of δ-SVIE.
-
Phenylalanine (F1434): Similarly, the F1434C mutation renders the channel insensitive to δ-SVIE.
-
Valine (V1435): While part of the conserved triad, its role appears to be slightly less critical than the preceding tyrosine and phenylalanine.
These residues form a hydrophobic pocket that accommodates the δ-conotoxin, leading to the stabilization of the activated state of the domain IV voltage sensor and thereby inhibiting fast inactivation.
Quantitative Binding Data
The affinity of site 6 inhibitors for Nav channels is typically determined by measuring their effect on channel gating, such as the slowing of inactivation. The following table summarizes the available quantitative data for the binding of δ-conotoxins to different Nav channel isoforms. It is important to note that comprehensive quantitative data for a wide range of δ-conotoxins across all Nav channel isoforms is still an active area of research.
| Toxin | Nav Channel Isoform | Parameter | Value | Reference |
| δ-conotoxin SVIE | rNav1.4 | Apparent Kd | 500 ± 130 nM | [1] |
| δ-conotoxin EVIA | rNav1.2a | Inhibition | Effective | |
| δ-conotoxin EVIA | rNav1.3 | Inhibition | Effective | |
| δ-conotoxin EVIA | rNav1.6 | Inhibition | Effective | |
| δ-conotoxin EVIA | rNav1.4 | Inhibition | Ineffective | |
| δ-conotoxin EVIA | hNav1.5 | Inhibition | Ineffective |
Experimental Protocols
The characterization of the binding and functional effects of neurotoxin site 6 inhibitors relies on a combination of electrophysiology, molecular biology, and biochemical assays.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for characterizing the functional effects of ion channel modulators.
Objective: To measure the effect of a site 6 inhibitor on the kinetics of Nav channel currents, particularly fast inactivation.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Cells are transiently transfected with the cDNA encoding the desired human Nav channel α-subunit (e.g., hNav1.7) and auxiliary β-subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording:
-
Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and mounted on the headstage of a patch-clamp amplifier.
-
A gigaohm seal is formed between the pipette tip and the membrane of a transfected cell.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -100 mV.
-
Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
The test compound (e.g., a δ-conotoxin) is applied to the external solution via a perfusion system.
-
The decay of the sodium current (inactivation) is measured before and after the application of the compound. A slowing of inactivation is the characteristic effect of a site 6 inhibitor.
-
-
Data Analysis:
-
The time constant of inactivation (τ) is determined by fitting the decay phase of the current with a single or double exponential function.
-
Concentration-response curves are generated by plotting the change in the inactivation time constant against the concentration of the inhibitor to determine the IC50 or Kd.
-
Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues involved in the binding of the inhibitor.
Objective: To determine the contribution of individual amino acid residues in the DIV S3-S4 linker to the binding of a site 6 inhibitor.
Methodology:
-
Mutant Construction:
-
The cDNA of the Nav channel of interest is used as a template.
-
Point mutations are introduced into the DIV S3-S4 linker region using a commercially available site-directed mutagenesis kit (e.g., QuikChange). For example, each residue in the putative binding site can be individually mutated to an alanine (B10760859) or a cysteine.
-
The sequence of the mutated cDNA is verified by DNA sequencing.
-
-
Functional Characterization:
-
The wild-type and mutant channel cDNAs are expressed in a suitable cell line (e.g., HEK293 cells).
-
The functional effects of the site 6 inhibitor on the wild-type and mutant channels are compared using whole-cell patch-clamp electrophysiology as described above.
-
-
Data Analysis:
-
A significant reduction or complete loss of the inhibitor's effect on a mutant channel indicates that the mutated residue is critical for binding.
-
The change in the apparent binding affinity (Kd) for the mutant channel compared to the wild-type channel can be quantified.
-
Radioligand Binding Assay (Representative Protocol)
While specific protocols for radiolabeled δ-conotoxins are not widely available, a competitive binding assay using a radiolabeled ligand that binds to a nearby or allosterically coupled site can be employed.
Objective: To determine the binding affinity (Ki) of a non-radiolabeled site 6 inhibitor.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target Nav channel are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
A fixed concentration of a suitable radioligand (e.g., a radiolabeled scorpion toxin that binds to the nearby site 3) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled site 6 inhibitor are added to compete for binding.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the unlabeled inhibitor that displaces 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value for the site 6 inhibitor is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway and Binding Site
Caption: Binding of a δ-conotoxin to site 6 on the DIV S3-S4 linker of the Nav channel.
Experimental Workflow
References
In Vitro Characterization of Sodium Channel Inhibitor 6: A Technical Guide
This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for the characterization of Sodium Channel Inhibitor 6, a novel compound under investigation for the potential treatment of neuropathic pain.[1] This document is intended for researchers, scientists, and drug development professionals actively involved in the study of sodium channel pharmacology.
Introduction to Sodium Channel Inhibition
Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in excitable cells.[2][3] Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them important therapeutic targets.[4][5][6] Sodium channel inhibitors can modulate channel activity through various mechanisms, including state-dependent binding to the resting, open, or inactivated states of the channel.[2][7][8] A thorough in vitro characterization is therefore essential to understand the mechanism of action, potency, selectivity, and potential therapeutic utility of a novel inhibitor like this compound.
Core Assays for In Vitro Characterization
A tiered approach is typically employed for the in vitro characterization of sodium channel inhibitors, starting with high-throughput screening to determine basic potency, followed by more detailed electrophysiological studies to elucidate the mechanism of action.
Primary Screening: High-Throughput Assays
High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds.[4] For sodium channel inhibitors, fluorescence-based assays are commonly used.
2.1.1. Fluorescence-Based Membrane Potential Assays
These assays utilize voltage-sensitive dyes to detect changes in membrane potential following channel activation.[9][10] A decrease in the fluorescence signal in the presence of an inhibitor indicates a blockade of sodium ion influx. The FLIPR® (Fluorometric Imaging Plate Reader) system is a common platform for such assays.[11]
2.1.2. Ion Flux Assays
These assays measure the influx of sodium or a surrogate ion, such as thallium, into the cell upon channel activation.[12][13] Fluorescent indicators that are sensitive to these ions are used to quantify the level of inhibition.[9][12][13]
Secondary Screening and Mechanistic Studies: Electrophysiology
Electrophysiology is the gold standard for characterizing ion channel modulators, providing detailed information on the compound's effect on channel function.[4]
2.2.1. Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) systems, such as the PatchXpress™, IonWorks™, and Qube384, offer higher throughput than manual patch-clamp while still providing high-quality data.[4][7][14][15][16][17] These platforms are ideal for determining concentration-response curves and investigating the state-dependence of the inhibitor.
2.2.2. Manual Patch-Clamp Electrophysiology
Manual patch-clamp remains the definitive technique for in-depth mechanistic studies. It allows for precise control of the voltage protocol, enabling detailed investigation of the inhibitor's effects on channel gating kinetics, including activation, inactivation, and recovery from inactivation.[18]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the in vitro characterization of this compound.
| Assay Type | Platform | Cell Line | Target | Parameter | Value |
| Membrane Potential | FLIPR® | HEK293 expressing hNaV1.7 | NaV1.7 | IC50 | 1.2 µM |
| Thallium Flux | Plate Reader | CHO expressing hNaV1.7 | NaV1.7 | IC50 | 1.5 µM |
| Automated Patch-Clamp | Qube384 | CHO expressing hNaV1.7 | NaV1.7 | IC50 (Resting) | 10.8 µM |
| Automated Patch-Clamp | Qube384 | CHO expressing hNaV1.7 | NaV1.7 | IC50 (Inactivated) | 0.9 µM |
Table 1: Potency of this compound in High-Throughput and Automated Electrophysiology Assays.
| NaV Subtype | Cell Line | IC50 (Inactivated State) | Fold Selectivity (vs. NaV1.7) |
| NaV1.1 | HEK293 | 25.3 µM | 28.1 |
| NaV1.2 | HEK293 | 15.8 µM | 17.6 |
| NaV1.3 | HEK293 | 18.2 µM | 20.2 |
| NaV1.4 | HEK293 | > 50 µM | > 55.6 |
| NaV1.5 | HEK293 | 35.1 µM | 39.0 |
| NaV1.6 | HEK293 | 8.7 µM | 9.7 |
| NaV1.7 | CHO | 0.9 µM | 1.0 |
| NaV1.8 | HEK293 | 5.4 µM | 6.0 |
| NaV1.9 | HEK293 | 7.1 µM | 7.9 |
Table 2: Subtype Selectivity Profile of this compound.
Experimental Protocols
Automated Patch-Clamp Electrophysiology Protocol
Objective: To determine the concentration-dependent inhibition of NaV1.7 by this compound and to assess its state-dependence.
Materials:
-
CHO cells stably expressing human NaV1.7.
-
Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).
-
Intracellular solution: 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Cells are harvested and prepared for recording on the Qube384 instrument according to the manufacturer's instructions.
-
Whole-cell configuration is established.
-
To assess resting state inhibition, cells are held at a hyperpolarized potential (-120 mV) where most channels are in the resting state. A short depolarizing pulse to 0 mV is applied to elicit a current.
-
To assess inactivated state inhibition, cells are held at a depolarized potential (-70 mV) to induce channel inactivation, followed by a test pulse to 0 mV.
-
A baseline recording is established, after which increasing concentrations of this compound are applied.
-
The peak inward current is measured at each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Manual Patch-Clamp Electrophysiology Protocol
Objective: To investigate the detailed mechanism of action of this compound on NaV1.7 channel kinetics.
Materials:
-
Same as for automated patch-clamp.
-
Manual patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Cells are plated on glass coverslips for recording.
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Voltage-dependence of activation: Currents are elicited by a series of depolarizing steps from a holding potential of -120 mV. The conductance is calculated and plotted against the test potential.
-
Voltage-dependence of steady-state fast inactivation: A pre-pulse to various potentials is applied, followed by a test pulse to 0 mV to determine the fraction of available channels.
-
Recovery from inactivation: A two-pulse protocol is used, where the time interval between the two pulses is varied to measure the rate of recovery from inactivation.
-
These protocols are repeated in the presence of a fixed concentration of this compound (e.g., the IC50 concentration) to determine its effect on these gating parameters.
Visualizations
Caption: Workflow for the in vitro characterization of this compound.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detection of sodium channel activators by a rapid fluorimetric microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 16. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiology: Human NaV1.9 Inhibitor Screening [metrionbiosciences.com]
- 18. Frontiers | Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres [frontiersin.org]
Pharmacological Profile of Carbamazepine: A Technical Guide
Introduction
Carbamazepine (B1668303) is a first-generation anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy, neuropathic pain, and bipolar disorder.[1][2] Discovered in 1953, it has become a cornerstone therapy, particularly for partial seizures and generalized tonic-clonic seizures.[1] Its mechanism of action is primarily centered on the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing.[3][4] Carbamazepine itself is a prodrug, metabolized in the liver to its active form, carbamazepine-10,11-epoxide, which is largely responsible for its anticonvulsant effects.[1][5] This document provides a detailed technical overview of the pharmacological profile of Carbamazepine for researchers, scientists, and drug development professionals.
Quantitative Pharmacological Data
The pharmacological activity of Carbamazepine has been quantified through various in vitro and in vivo studies. The following tables summarize key data regarding its potency against voltage-gated sodium channels, its pharmacokinetic properties in humans, and its clinical efficacy.
Table 1: In Vitro Pharmacology of Carbamazepine on Voltage-Gated Sodium Channels
| Parameter | Channel/Preparation | Condition | Value | Reference(s) |
|---|---|---|---|---|
| IC50 | Voltage-gated Na+ channels | [3H]batrachotoxinin A 20-α-benzoate (BTX-B) binding inhibition in rat brain synaptosomes | 131 µM | [6] |
| IC50 | Transient Na+ Current (INa(T)) | Neuro-2a cells | 56 µM | [7] |
| IC50 | Late/Sustained Na+ Current (INa(L)) | Neuro-2a cells | 18 µM | [7] |
| IC50 | Use-dependent block of hNav1.3 | HEK293 cells | 86.74 µM | [8] |
| IC50 | Use-dependent block of hNav1.4 | HEK293 cells | 45.76 µM | [8] |
| IC50 | Use-dependent block of hNav1.5 | HEK293 cells | 22.92 µM | [8] |
| IC50 | Use-dependent block of hNav1.7 | HEK293 cells | 46.72 µM | [8] |
| EC50 | TTX-Resistant Na+ channels (High-affinity site) | Rat dorsal root ganglion cells | 30 µM | [9] |
| EC50 | TTX-Resistant Na+ channels (Low-affinity site) | Rat dorsal root ganglion cells | 760 µM | [9] |
| Ki | Batrachotoxin-activated 22Na+ influx | Rat brain synaptosomes | 22 µM | [7] |
| Ki | Batrachotoxin-activated 22Na+ influx | N18 neuroblastoma cells | 41 µM | [7] |
| Inhibition | Na+ Current | HEK293 cells expressing hNav1.7 | 65% ± 1% at 300 µM |[10] |
Table 2: Pharmacokinetic Profile of Carbamazepine in Humans
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability (F) | ~85 - 99% | [6][11][12] |
| Time to Peak Plasma Concentration (Tmax) | 4 - 8 hours (oral administration) | [6][11][13] |
| Volume of Distribution (Vd) | ~1.0 - 1.4 L/kg | [11][12][14][15] |
| Plasma Protein Binding | 70 - 80% | [6][11][16] |
| Metabolism | Hepatic, primarily by CYP3A4 to active metabolite (carbamazepine-10,11-epoxide). Undergoes autoinduction. | [1][6] |
| Elimination Half-life (t½) | Single Dose: ~35-40 hours. Chronic Dosing: ~12-17 hours (due to autoinduction). | [1][6][14][17] |
| Clearance (Cl) | 0.05 - 0.11 L/h/kg | [12] |
| Excretion | ~70% via urine (primarily as metabolites), ~30% via feces. | [1] |
| Therapeutic Plasma Concentration | 4 - 12 µg/mL |[13][15][16] |
Table 3: Clinical Efficacy of Carbamazepine Monotherapy in Epilepsy (Meta-analysis of Randomized Controlled Trials)
| Outcome | Time Point | Seizure Freedom Rate (95% CI) | Reference(s) |
|---|---|---|---|
| Aggregated Seizure Freedom Rate | 6 Months | 58% (49-66%) | [18][19] |
| Aggregated Seizure Freedom Rate | 12 Months | 48% (40-57%) | [18][19] |
| 6-Month Seizure Freedom Rate | Blinded Studies | 55% (43-66%) | [18][19] |
| 6-Month Seizure Freedom Rate | Unblinded Studies | 61% (50-71%) |[18][19] |
Core Signaling Pathway and Mechanism of Action
Carbamazepine exerts its therapeutic effect by modulating the activity of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons. The drug exhibits a state-dependent binding mechanism, showing a much higher affinity for the inactivated state of the channel compared to the resting or open states.[1][3] By binding to and stabilizing the inactivated state, Carbamazepine slows the channel's recovery rate, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of epileptic seizures.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological profile. Below are representative protocols for key experiments used to characterize sodium channel inhibitors like Carbamazepine.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of a compound on ion channel function in real-time.[1]
Objective: To measure the inhibitory effect of Carbamazepine on voltage-gated sodium currents (INa) in a mammalian cell line expressing a specific sodium channel subtype (e.g., hNav1.7 in HEK293 cells).
Materials:
-
Cells: HEK293 cells stably expressing the target human Nav channel α-subunit.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 11 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 MgCl2. pH adjusted to 7.3 with CsOH. (Cesium Fluoride is used to block potassium channels).
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, borosilicate glass capillaries for pipettes.[1]
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to recording to achieve sub-confluent densities.[1]
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[1]
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a target cell with the patch pipette under positive pressure.
-
Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.[1]
-
-
Data Acquisition:
-
Tonic Block: Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit INa. Record baseline currents, then perfuse the cell with increasing concentrations of Carbamazepine and record the steady-state block at each concentration.[1]
-
Use-Dependent Block: Hold the cell at a potential of -100 mV. Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at a higher frequency (e.g., 10 Hz or 50 Hz).[1] Compare the progressive reduction in peak current during the pulse train in the absence and presence of Carbamazepine to assess use-dependency.
-
-
Analysis: Measure the peak inward current for each pulse. Calculate the percentage of block relative to the control (pre-drug) condition. Fit concentration-response data to a Hill equation to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Sidedness of carbamazepine accessibility to voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archepilepsy.org [archepilepsy.org]
- 4. Inhibition of binding of [3H]batrachotoxinin A 20-alpha-benzoate to sodium channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A common anticonvulsant binding site for phenytoin, carbamazepine, and lamotrigine in neuronal Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamazepine | CAS#:298-46-4 | Chemsrc [chemsrc.com]
- 7. Inhibition of voltage-sensitive sodium channels in neuroblastoma cells and synaptosomes by the anticonvulsant drugs diphenylhydantoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamazepine | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 9. Carbamazepine interacts with a slow inactivation state of NaV1.8-like sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of binding of [3H]batrachotoxinin A 20-alpha-benzoate to sodium channels by the anticonvulsant drugs diphenylhydantoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. mdpi.com [mdpi.com]
A Technical Guide to NaV1.7 Inhibitors in Neuropathic Pain Research: A Case Study of PF-05089771
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel, NaV1.7, has emerged as a pivotal target in the quest for novel analgesics, particularly for neuropathic pain.[1] Genetic studies in humans have unequivocally demonstrated its critical role in pain sensation; loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, result in a congenital inability to experience pain, while gain-of-function mutations are linked to debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder.[2] These findings have catalyzed extensive drug discovery efforts to identify selective NaV1.7 inhibitors.
This technical guide provides an in-depth overview of the core preclinical assessment of NaV1.7 inhibitors for neuropathic pain, using the well-characterized selective inhibitor PF-05089771 as a primary example. We will delve into its pharmacological profile, detail key experimental protocols for its evaluation, and explore the underlying signaling pathways.
Pharmacological Profile of a Representative NaV1.7 Inhibitor: PF-05089771
PF-05089771 is a potent and selective small-molecule inhibitor of NaV1.7.[3] Its selectivity is a crucial attribute, as non-selective sodium channel blockers are often associated with adverse effects on the central nervous system and cardiovascular system.[4]
Potency and Selectivity
The inhibitory activity of PF-05089771 has been quantified using electrophysiological assays, which measure the flow of ions through the channel. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Channel Subtype | Species | IC50 (nM) | Reference(s) |
| NaV1.7 | Human | 11 | [4][5] |
| Mouse | 8 | [5] | |
| Rat | 171 | [5] | |
| NaV1.1 | Human | 850 | [5] |
| NaV1.2 | Human | 110 | [5] |
| NaV1.3 | Human | 11,000 | [5] |
| NaV1.4 | Human | 10,000 | [5] |
| NaV1.5 | Human | 25,000 | [5] |
| NaV1.6 | Human | 160 | [5] |
| Table 1: In Vitro Potency and Selectivity of PF-05089771 against various sodium channel subtypes. |
State-Dependent Inhibition
A key characteristic of many NaV1.7 inhibitors, including PF-05089771, is their state-dependent action. They exhibit a higher affinity for the inactivated state of the channel over the resting state.[3][4] This is a desirable property for a pain therapeutic, as it suggests the inhibitor will preferentially block channels in rapidly firing, hyperexcitable neurons characteristic of neuropathic pain states, while having less effect on normally functioning neurons. PF-05089771 demonstrates a slow onset of block that is dependent on depolarization.[4]
Preclinical and Clinical Efficacy for Neuropathic Pain
Despite promising preclinical data in some models, the clinical development of selective NaV1.7 inhibitors for neuropathic pain has been challenging.[1][6] PF-05089771, for instance, showed a lack of statistically significant improvement in overall pain scores in a clinical trial for painful diabetic peripheral neuropathy.[7] This discordance between preclinical and clinical findings is an area of active investigation, with potential reasons including differences in pain models, dosing regimens, and target engagement in patient populations.[6]
| Study Type | Model/Condition | Compound | Key Findings | Reference(s) |
| Preclinical | Paclitaxel-induced neuropathy (rat) | PF-05089771 (intrathecal) | No significant antiallodynic effect. | [1] |
| Clinical Trial (Phase II) | Painful Diabetic Peripheral Neuropathy | PF-05089771 | No statistically significant reduction in average pain score compared to placebo. | [7] |
| Clinical Trial (Phase II) | Inherited Erythromelalgia | PF-05089771 | A single dose decreased heat-induced pain compared to placebo. | [6][7] |
| Table 2: Summary of In Vivo Efficacy Data for PF-05089771 in Neuropathic Pain Models. |
Pharmacokinetics
A microdose study in healthy volunteers provided insights into the pharmacokinetic profile of PF-05089771.[8]
| Parameter | Value | Reference(s) |
| Plasma Clearance | 45 - 392 mL/min/kg | [8] |
| Volume of Distribution | 13 - 36 L/kg | [8] |
| Bioavailability | 38 - 110 % | [8] |
| Table 3: Pharmacokinetic Parameters of PF-05089771 in Humans (from a microdose study). |
Signaling Pathways and Mechanism of Action
NaV1.7 channels are densely expressed in the peripheral terminals of nociceptive (pain-sensing) neurons.[9] They have unique biophysical properties, including slow closed-state inactivation, which allows them to act as "threshold channels."[10] They amplify small, sub-threshold depolarizations (generator potentials) caused by noxious stimuli, bringing the neuron to its firing threshold and initiating an action potential.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain | MDPI [mdpi.com]
- 2. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Selective Sodium Channel Blockers for Pain: A Technical Guide
Introduction
The quest for potent and safe analgesics has led researchers to focus on the voltage-gated sodium channels (Navs), critical players in the initiation and propagation of pain signals.[1] Non-selective sodium channel blockers have long been used for pain, epilepsy, and cardiac arrhythmias, but their clinical utility is often hampered by a narrow therapeutic window due to off-target effects.[1][2] The discovery that specific Nav subtypes are preferentially expressed in peripheral sensory neurons has ushered in a new era of targeted pain therapy.[2] This guide provides an in-depth technical overview of the discovery of novel selective sodium channel blockers, with a focus on the promising targets Nav1.7 and Nav1.8. It is intended for researchers, scientists, and drug development professionals in the field of pain therapeutics.
Key Sodium Channel Subtypes in Pain
Voltage-gated sodium channels are a family of nine pore-forming α-subunits (Nav1.1–Nav1.9).[2] Subtypes Nav1.7, Nav1.8, and Nav1.9 are of particular interest in pain research due to their localization in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) and trigeminal ganglion neurons.[3][4]
-
Nav1.7: Often referred to as a "threshold channel," Nav1.7 plays a crucial role in regulating the excitability of nociceptors.[4] Genetic studies in humans have solidified its importance: gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[4] This has made Nav1.7 a prime target for analgesic development. However, the translation of preclinical findings for Nav1.7 inhibitors to clinical efficacy has been challenging.[3]
-
Nav1.8: This channel is predominantly expressed in nociceptors and is responsible for the majority of the sodium current that underlies the upstroke of the action potential in these neurons.[4] Unlike Nav1.7, which is sensitive to the neurotoxin tetrodotoxin (B1210768) (TTX-S), Nav1.8 is TTX-resistant (TTX-R).[4] Recent clinical success with Nav1.8 inhibitors has invigorated the field.
Novel Selective Sodium Channel Blockers: Quantitative Data
The development of selective inhibitors for Nav1.7 and Nav1.8 has been a major focus of pharmaceutical research. The following tables summarize key quantitative data for some of the most significant compounds.
Table 1: Selective Nav1.8 Inhibitors
| Compound | Target | IC50 (hNav1.8) | Selectivity | In Vivo Efficacy (Pain Model) | Clinical Status |
| Suzetrigine (VX-548) | Nav1.8 | 0.27 nM[5] | >30,000-fold vs other Nav channels[5] | Effective in acute postoperative pain models (abdominoplasty and bunionectomy)[6] | Approved for moderate to severe acute pain in the USA (Jan 2025)[5] |
| A-803467 | Nav1.8 | 8 nM (human)[7] | >100-fold vs Nav1.2, 1.3, 1.5, 1.7[7] | ED50 of 70 mg/kg in both CFA (inflammatory) and SNL (neuropathic) rat models[8] | Preclinical |
Table 2: Selective Nav1.7 Inhibitors
| Compound | Target | IC50 (hNav1.7) | Selectivity | Pharmacokinetics (Human) | Clinical Status |
| PF-05089771 | Nav1.7 | Not specified | Selective | Plasma clearance: 45-392 mL/min/kg, Bioavailability: 38-110%[9] | Phase I trials completed[10] |
| ST-2427 | Nav1.7 | 39 nM (human)[11] | >100,000 nM for other Nav isoforms[11] | In cynomolgus monkeys: t½ = 2.52 h (IV)[11] | Phase I for acute pain[12] |
| ST-2578 | Nav1.7 | Not specified | Selective | Not specified | IND-enabling studies for ocular pain[12] |
Experimental Protocols
The discovery and validation of novel selective sodium channel blockers rely on a cascade of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Screening: Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) systems are essential for high-throughput screening (HTS) of compound libraries against specific ion channel targets.[13] Platforms like the Sophion Qube, IonFlux, and PatchXpress enable the rapid and reliable assessment of compound potency and mechanism of action.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on human Nav1.7 or Nav1.8 channels expressed in a stable cell line (e.g., HEK293 or CHO).
Materials:
-
HEK293 or CHO cells stably expressing the human Nav channel of interest (e.g., hNav1.7 or hNav1.8).[16]
-
Cell culture reagents: DMEM, FBS, Penicillin-Streptomycin, Geneticin (for selection).[16]
-
External and internal recording solutions.[16]
-
Test compounds dissolved in DMSO.
-
Automated patch-clamp system (e.g., Sophion Qube 384).[17]
Protocol:
-
Cell Preparation: Culture the stable cell line under standard conditions. On the day of the experiment, detach the cells using trypsin-EDTA, wash with serum-free medium, and resuspend in the external recording solution to the desired concentration.
-
APC System Priming: Prime the microfluidic plates or chips of the APC system with external and internal solutions according to the manufacturer's instructions.
-
Cell Seeding: Automatically seed the cells onto the patch-clamp apertures.
-
Seal Formation and Whole-Cell Configuration: The system will automatically establish a giga-ohm seal and then rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Voltage Protocol and Data Acquisition:
-
Apply a specific voltage protocol to elicit sodium currents. For example, from a holding potential of -120 mV, apply a depolarizing step to 0 mV to activate the channels.[14]
-
To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -40 mV) can be used to accumulate channels in the inactivated state before the test pulse.[7]
-
Record baseline currents in the absence of any compound.
-
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound. Allow for sufficient incubation time for the compound to reach equilibrium.
-
Data Analysis:
-
Measure the peak sodium current at each compound concentration.
-
Normalize the current to the baseline recording.
-
Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Efficacy: Animal Models of Pain
Animal models are crucial for evaluating the analgesic potential of lead compounds in a physiological context. The two most common types of pain modeled are inflammatory and neuropathic pain.
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To assess the ability of a test compound to reverse thermal hyperalgesia and mechanical allodynia in an animal model of persistent inflammatory pain.
Materials:
-
Adult male Sprague-Dawley rats (180–200 g).[18]
-
Complete Freund's Adjuvant (CFA).[18]
-
Equipment for measuring thermal latency (e.g., plantar test apparatus) and mechanical threshold (e.g., von Frey filaments).[18][19]
-
Test compound and vehicle.
Protocol:
-
Baseline Measurements: Acclimatize the rats to the testing environment. Measure baseline thermal paw withdrawal latency and mechanical paw withdrawal threshold for both hind paws.[18][19]
-
Induction of Inflammation: Inject a small volume (e.g., 20-100 µL) of CFA subcutaneously into the plantar surface of the right hind paw.[18][20] This will induce a localized inflammatory response.
-
Pain Behavior Assessment: At a set time point after CFA injection (e.g., 24 or 48 hours), re-measure thermal latency and mechanical thresholds.[18][19] A significant decrease in the withdrawal threshold of the ipsilateral (injected) paw compared to the contralateral paw and baseline indicates the successful induction of hyperalgesia and allodynia.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Dosing Assessment: Measure thermal and mechanical thresholds at various time points after compound administration (e.g., 30, 60, 90, 120 minutes) to determine the onset and duration of the analgesic effect.[18]
-
Data Analysis: Compare the paw withdrawal thresholds in the compound-treated group to the vehicle-treated group. A significant increase in the withdrawal threshold in the treated group indicates an analgesic effect.
2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the efficacy of a test compound in alleviating mechanical allodynia in a rat model of nerve injury-induced neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats.[21]
-
Surgical instruments for nerve ligation.
-
Chromic gut suture material.[21]
-
Anesthetic (e.g., isoflurane).[22]
-
Von Frey filaments for mechanical testing.
-
Test compound and vehicle.
Protocol:
-
Baseline Measurements: As with the CFA model, establish baseline mechanical withdrawal thresholds.
-
Surgical Procedure:
-
Anesthetize the rat.[22]
-
Make an incision on the lateral side of the thigh to expose the common sciatic nerve.[21]
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them.[22] The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the muscle and skin layers with sutures or clips.[21]
-
-
Development of Neuropathic Pain: Allow the animals to recover for several days (e.g., 7-14 days). During this time, they will develop robust mechanical allodynia in the ipsilateral paw.
-
Pain Behavior Assessment: Confirm the development of allodynia by measuring mechanical withdrawal thresholds.
-
Compound Administration and Post-Dosing Assessment: Administer the test compound or vehicle and measure mechanical thresholds at various time points post-dosing, as described for the CFA model.
-
Data Analysis: Compare the paw withdrawal thresholds between the compound-treated and vehicle-treated groups to determine the analgesic efficacy.
Visualizations: Signaling Pathways and Drug Discovery Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the discovery of selective sodium channel blockers.
Pain Signaling Pathway Involving Nav1.7 and Nav1.8
Caption: Role of Nav1.7 and Nav1.8 in peripheral pain signal transmission.
Drug Discovery Workflow for Selective Sodium Channel Blockers
References
- 1. Subtype-selective sodium channel blockers promise a new era of pain research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sophion.com [sophion.com]
- 18. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated sodium channels (Nav) are critical mediators of neuronal excitability and play a pivotal role in the pathophysiology of chronic pain. Among the nine subtypes, Nav1.7 and Nav1.8, which are preferentially expressed in peripheral sensory neurons, have emerged as key targets for novel analgesic therapies. This technical guide provides an in-depth examination of the distinct and overlapping roles of Nav1.7 and Nav1.8 in chronic pain signaling. We will explore their molecular characteristics, electrophysiological properties, and alterations in expression and function in preclinical models of neuropathic and inflammatory pain. Furthermore, this guide details common experimental protocols for investigating these channels and presents signaling pathways and experimental workflows as visualizations to facilitate a deeper understanding of their contribution to chronic pain.
Introduction to Nav1.7 and Nav1.8 in Nociception
Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1] Nav1.7, encoded by the SCN9A gene, and Nav1.8, encoded by the SCN10A gene, are highly expressed in these sensory neurons and are integral to the signaling of painful stimuli.[1][2]
Genetic studies in humans have provided compelling evidence for the crucial role of Nav1.7 in pain perception. Gain-of-function mutations in SCN9A are linked to debilitating inherited pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[3][4] These findings have established Nav1.7 as a critical "threshold" channel, amplifying small subthreshold depolarizations to bring the neuron closer to its firing threshold.[1][5]
Nav1.8, a tetrodotoxin-resistant (TTX-R) channel, is predominantly expressed in nociceptive neurons and is responsible for the majority of the sodium current during the upstroke of the action potential in these cells.[1][6] It plays a significant role in enabling the high-frequency firing of nociceptors, a hallmark of chronic pain states.[7] In contrast to Nav1.7, which is involved in setting the threshold for firing, Nav1.8 is a key contributor to the repetitive firing of action potentials.[7]
Chronic pain conditions, including neuropathic and inflammatory pain, are often characterized by hyperexcitability of peripheral nociceptors. This hyperexcitability is, in part, driven by changes in the expression, trafficking, and gating properties of Nav1.7 and Nav1.8.[1][6] Understanding the specific contributions of each channel is paramount for the development of effective and targeted pain therapeutics.
Quantitative Analysis of Nav1.7 and Nav1.8 in Chronic Pain Models
The following tables summarize the quantitative changes in expression and electrophysiological properties of Nav1.7 and Nav1.8 observed in preclinical models of chronic pain.
Table 1: Changes in Nav1.7 and Nav1.8 Expression in Chronic Pain Models
| Pain Model | Channel | Tissue | Species | Change in Expression | Reference |
| Chronic Constriction Injury (CCI) | Nav1.7 | Dorsal Root Ganglion (L5) | Rat | Significant increase at 1, 7, and 28 days post-surgery | [8] |
| Paclitaxel-Induced Neuropathy | Nav1.7 | Dorsal Root Ganglion | Rat | Upregulated in small DRG neurons, particularly those expressing CGRP | [9] |
| Freund's Complete Adjuvant (FCA) | Nav1.7 | Knee Joint Afferent DRGs (L3-L5) | Rat | Increased expression at days 14 and 28 post-FCA injection | [10] |
| Chronic Constriction Injury (CCI) | Nav1.8 | Dorsal Root Ganglion | Rat | Significantly increased | [11] |
| Sciatic Nerve Injury (SNI) | Nav1.8 | Dorsal Root Ganglion | Rat | mRNA and protein levels significantly increased | [11] |
| Freund's Complete Adjuvant (CFA) | Nav1.8 | Dorsal Root Ganglion | Rat | mRNA and protein levels significantly increased | [11] |
| Paclitaxel-Induced Neuropathy | Nav1.8 | Dorsal Root Ganglion | Rat | Protein expression significantly increased | [11] |
| Cancer-Induced Bone Pain | Nav1.8 | Dorsal Root Ganglion | Rat | Protein expression significantly increased in DRG neurons | [11] |
| Freund's Complete Adjuvant (FCA) | Nav1.8 | Knee Joint Afferent DRGs (L3-L5) | Rat | Increased expression at days 14 and 28 post-FCA injection | [10] |
Table 2: Alterations in Electrophysiological Properties of Nav1.7 and Nav1.8 in Chronic Pain
| Channel | Pain Condition/Model | Cell Type | Species | Key Electrophysiological Change | Reference |
| Nav1.7 | Inherited Erythromelalgia (Gain-of-function mutations) | DRG Neurons | Human | Hyperpolarizing shift in activation, slower deactivation, increased ramp currents | [1] |
| Nav1.7 | Paclitaxel-Induced Neuropathy | DRG Neurons | Rat | Enhancement of ProTx-II-sensitive sodium currents | [9] |
| Nav1.8 | Scn10aPsm/Psm mutation | Small DRG Neurons | Mouse | Enhanced Nav1.8 current and action potential, hyperexcitability | [11] |
| Nav1.8 | G1662S and T790A mutations | DRG Neurons | Not Specified | Increased TTX-R current due to impaired inactivation, leading to a lower rheobase and higher firing rate | [11] |
Signaling Pathways and Functional Interplay
The distinct biophysical properties of Nav1.7 and Nav1.8 lead to a functional interplay that drives neuronal hyperexcitability in chronic pain. Nav1.7, with its hyperpolarized voltage-dependence of activation, acts as an amplifier of small, slow depolarizations, bringing the membrane potential closer to the threshold for action potential firing.[5] Once the threshold is reached, the more depolarized Nav1.8 channels activate, contributing the majority of the inward sodium current for the action potential upstroke and enabling repetitive firing.[12][13]
In chronic pain states, inflammatory mediators can modulate the activity of these channels through various signaling pathways. For instance, kinases such as p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) can phosphorylate Nav1.7 and Nav1.8, altering their gating properties and leading to increased neuronal excitability.[14]
Detailed Experimental Protocols
A variety of experimental models and techniques are employed to investigate the roles of Nav1.7 and Nav1.8 in chronic pain.
Animal Models of Chronic Pain
The CCI model is widely used to induce neuropathic pain in rodents.[15]
-
Animal: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Isoflurane (2-3% in oxygen) or a ketamine/xylazine mixture.
-
Procedure:
-
The rat is anesthetized, and the left hind limb is shaved and disinfected.
-
A small incision is made at the mid-thigh level to expose the sciatic nerve.
-
Four loose ligatures of 4-0 chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.[16]
-
The muscle layer is closed with 4-0 silk sutures, and the skin is closed with wound clips or sutures.
-
-
Behavioral Assessment: Mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) are typically assessed from day 3 post-surgery.[17]
The SNI model produces a robust and long-lasting neuropathic pain state.[18][19]
-
Animal: Male C57BL/6 mice (20-25 g).
-
Anesthesia: Isoflurane or a ketamine/xylazine mixture.
-
Procedure:
-
The mouse is anesthetized, and the left hind limb is prepared for surgery.
-
An incision is made to expose the trifurcation of the sciatic nerve into its three terminal branches: the common peroneal, tibial, and sural nerves.[20]
-
The common peroneal and tibial nerves are tightly ligated with 6-0 silk suture and then transected distal to the ligation, removing a 2-4 mm piece of the distal nerve stump. The sural nerve is left intact.[20]
-
The muscle and skin are closed in layers.
-
-
Behavioral Assessment: Mechanical allodynia is assessed on the lateral side of the paw (sural nerve territory) using von Frey filaments.[21]
The CFA model is used to induce a persistent inflammatory pain state.[2][22]
-
Animal: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
A baseline measurement of paw withdrawal latency to a thermal stimulus (Hargreaves test) or mechanical stimulus (von Frey test) is taken.
-
A volume of 50-100 µL of CFA is injected subcutaneously into the plantar surface of the hind paw.[23]
-
The contralateral paw is often injected with saline as a control.
-
-
Behavioral Assessment: Thermal hyperalgesia and mechanical allodynia are typically observed within hours of injection and can persist for several weeks.[24]
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conserved Expression of Nav1.7 and Nav1.8 Contribute to the Spontaneous and Thermally Evoked Excitability in IL-6 and NGF-Sensitized Adult Dorsal Root Ganglion Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nav1.7 protein and mRNA expression in the dorsal root ganglia of rats with chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcpr.pitt.edu [pcpr.pitt.edu]
- 10. Changes in the expression of NaV1.7, NaV1.8 and NaV1.9 in a distinct population of dorsal root ganglia innervating the rat knee joint in a model of chronic inflammatory joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Figure 2 from Nav1.7 and Nav1.8: Role in the pathophysiology of pain | Semantic Scholar [semanticscholar.org]
- 15. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 17. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 18. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. criver.com [criver.com]
An In-depth Technical Guide on the Genetic Validation of Sodium Channel Targets for Analgesia
Introduction
Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons involved in pain pathways. Their fundamental role in nociception makes them highly attractive targets for the development of novel analgesic drugs. Genetic studies in both humans and animal models have provided powerful validation for specific sodium channel subtypes as key players in pain sensation. This guide provides a comprehensive overview of the genetic evidence supporting NaV targets for analgesia, details the experimental methodologies used for their validation, and presents the data in a structured format for researchers and drug development professionals.
Key Sodium Channel Subtypes in Pain
Genetic validation has primarily focused on a few key sodium channel subtypes that are preferentially expressed in the peripheral nervous system (PNS), particularly in dorsal root ganglion (DRG) neurons.
NaV1.7: The Archetypal Pain Target
NaV1.7, encoded by the SCN9A gene, is arguably the most validated pain target. Its critical role is highlighted by human genetic studies linking gain-of-function mutations to painful conditions and loss-of-function mutations to a complete inability to perceive pain.
-
Gain-of-Function Mutations: Lead to inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD), characterized by severe, burning pain.
-
Loss-of-Function Mutations: Result in channelopathy-associated insensitivity to pain (CIP), a rare condition where individuals cannot feel physical pain.
NaV1.8: A Key Contributor to Nociceptive Firing
NaV1.8, encoded by the SCN10A gene, is predominantly expressed in nociceptive DRG neurons and is responsible for the majority of the sodium current underlying the action potential upstroke in these cells. Genetic variants in SCN10A have been associated with altered pain perception.
NaV1.9: A Regulator of Neuronal Excitability
NaV1.9, encoded by the SCN11A gene, produces a persistent sodium current that regulates the resting membrane potential of nociceptors, bringing them closer to the threshold for firing. Gain-of-function mutations in SCN11A have been linked to human pain disorders.
Quantitative Data Summary
The following tables summarize key quantitative data related to the genetic validation of these sodium channel targets.
Table 1: Human Genetic Evidence for NaV Subtypes in Pain
| Gene | Sodium Channel | Associated Phenotype | Mutation Type | Functional Effect | Pain Perception |
| SCN9A | NaV1.7 | Inherited Erythromelalgia (IEM) | Gain-of-Function | Hyperpolarizing shift in activation, slowed deactivation | Increased |
| SCN9A | NaV1.7 | Paroxysmal Extreme Pain Disorder (PEPD) | Gain-of-Function | Impaired inactivation | Increased |
| SCN9A | NaV1.7 | Channelopathy-Associated Insensitivity to Pain (CIP) | Loss-of-Function | Non-functional channel | Absent |
| SCN10A | NaV1.8 | - | Variants | Altered channel properties | Variable |
| SCN11A | NaV1.9 | Familial Episodic Pain | Gain-of-Function | Hyperpolarizing shift in activation, slowed deactivation | Increased |
Table 2: Biophysical Properties of Key NaV Subtypes in DRG Neurons
| Parameter | NaV1.7 | NaV1.8 | NaV1.9 |
| Activation (V50) | ~ -20 mV | ~ -10 mV | ~ -50 mV |
| Inactivation (V50) | ~ -70 mV | ~ -40 mV | ~ -80 mV |
| Tetrodotoxin (TTX) Sensitivity | Sensitive (nM) | Resistant (µM) | Resistant (µM) |
| Current Type | Resurgent and Persistent | Tetrodotoxin-Resistant (TTX-R) | Persistent |
Experimental Protocols for Target Validation
The genetic validation of sodium channel targets relies on a combination of in vitro and in vivo experimental approaches.
Electrophysiology: Patch-Clamp Recordings
This is the gold standard for characterizing the functional properties of ion channels.
-
Objective: To measure the ionic currents flowing through a single channel or a population of channels in a cell membrane.
-
Methodology:
-
Cell Preparation: DRG neurons are dissected from animal models or human induced pluripotent stem cell-derived sensory neurons (iPSC-SNs) are cultured.
-
Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are pulled and fire-polished.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Configuration:
-
Whole-Cell: The membrane patch within the pipette is ruptured, allowing electrical access to the entire cell. This is used to measure macroscopic currents.
-
Single-Channel: A small patch of membrane is excised, allowing for the recording of currents from individual channels.
-
-
Voltage Protocol: A series of voltage steps are applied to the cell membrane to elicit channel opening and closing.
-
Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. Analysis of current-voltage (I-V) relationships, activation and inactivation kinetics, and drug block provides detailed information about channel function.
-
Animal Models: Behavioral Assays
Genetically modified animal models (e.g., knockout, knock-in) are crucial for understanding the in vivo role of sodium channels in pain.
-
Objective: To assess pain-related behaviors in response to noxious stimuli.
-
Common Assays:
-
Thermal Nociception:
-
Hargreaves Test: Measures the latency to withdraw a paw from a radiant heat source.
-
Hot/Cold Plate Test: Measures the latency to lick a paw or jump on a surface of controlled temperature.
-
-
Mechanical Nociception:
-
von Frey Test: Measures the paw withdrawal threshold in response to calibrated monofilaments.
-
Randall-Selitto Test: Measures the pressure threshold for paw withdrawal.
-
-
Inflammatory Pain Models: Injection of agents like carrageenan or complete Freund's adjuvant (CFA) into the paw to induce inflammation and hypersensitivity.
-
Neuropathic Pain Models: Created by nerve injury, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL).
-
Human Genetics: Sequencing and Association Studies
Identifying and characterizing mutations in human patients with pain disorders provides the most direct validation.
-
Objective: To link genetic variations in SCN genes to human pain phenotypes.
-
Methodology:
-
Patient Recruitment: Individuals with well-characterized pain or pain insensitivity phenotypes are recruited.
-
DNA Sequencing: Genomic DNA is extracted from blood or saliva samples. The coding regions of target genes (SCN9A, SCN10A, SCN11A) are sequenced using Sanger sequencing or next-generation sequencing (NGS).
-
Variant Analysis: Identified genetic variants are analyzed to determine if they are novel or previously reported and to predict their functional impact.
-
Functional Characterization: Novel variants are introduced into expression systems (e.g., HEK293 cells) to study their effect on channel function using patch-clamp electrophysiology.
-
Visualizations: Pathways and Workflows
Signaling Pathway of Nociceptor Activation
Caption: Role of NaV channels in nociceptor signal transduction.
Experimental Workflow for Target Validation
Introduction: Voltage-Gated Sodium Channels and State-Dependent Inhibition
An In-depth Technical Guide to the Molecular Basis of State-Dependent Block in Sodium Channel NaV1.6 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Voltage-gated sodium (NaV) channels are integral membrane proteins crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2] These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[3] The transition between these states is governed by the membrane potential.[1]
-
Resting State: At hyperpolarized membrane potentials, the channel is closed but available for activation.
-
Open State: Upon depolarization, the channel rapidly opens, allowing an influx of sodium ions that drives the rising phase of the action potential.
-
Inactivated State: Following a brief opening, the channel enters a non-conductive inactivated state. This state is essential for terminating the action potential and ensuring its unidirectional propagation.
Many sodium channel inhibitors achieve their therapeutic effect through a mechanism known as state-dependent block . This means the inhibitor exhibits significantly higher affinity for a specific conformational state of the channel, most commonly the open or inactivated states, compared to the resting state.[1][4] This property is highly desirable as it allows for the selective targeting of rapidly firing neurons—which have a higher proportion of channels in the open and inactivated states—a hallmark of pathological conditions like epilepsy, neuropathic pain, and cardiac arrhythmias.[1]
The NaV1.6 Channel: A Key Therapeutic Target
The NaV family consists of nine different isoforms (NaV1.1–NaV1.9), each with distinct expression patterns and biophysical properties.[4] NaV1.6, encoded by the SCN8A gene, is the most abundantly expressed sodium channel in the adult central nervous system (CNS), particularly in excitatory pyramidal neurons.[3][5] Its role in action potential initiation and propagation makes it a critical target for neurological disorders characterized by neuronal hyperexcitability.[3]
Conversely, the NaV1.1 subtype is predominantly found in inhibitory interneurons. Non-selective inhibitors that block NaV1.1 can disrupt inhibitory circuits, potentially limiting their therapeutic window and causing adverse effects.[3] Therefore, developing inhibitors with high selectivity for NaV1.6 over other isoforms, especially NaV1.1, represents a promising strategy for creating more effective and safer therapeutics.[3][5]
Molecular Mechanism of State-Dependent NaV1.6 Inhibition
A novel class of highly selective NaV1.6 inhibitors has been developed that demonstrates a potent state-dependent mechanism of action.[3][5] Unlike traditional pore-blocking anesthetics and anticonvulsants, these compounds target the voltage-sensing domain (VSD) of the channel.
The NaV channel's α-subunit is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[6][7] The S1-S4 segments form the VSD, which moves in response to changes in membrane potential, while the S5-S6 segments from all four domains form the central ion pore.[6][7]
The state-dependent inhibition by selective NaV1.6 inhibitors, such as XPC-7224, is mediated by their binding to the fourth voltage-sensing domain (VSD-IV).[3][5]
-
Binding Site: These inhibitors bind to a site on the extracellular face of VSD-IV.[3]
-
Mechanism: The binding is highly dependent on the conformation of VSD-IV. High-affinity binding occurs when the VSD-IV is in its depolarized, or "UP," state.[5] The movement of VSD-IV to the "UP" state is coupled to the fast inactivation of the channel pore.[6]
-
Stabilization of Inactivated State: By binding to the activated VSD-IV, the inhibitor traps the domain in the "UP" position. This allosterically stabilizes the channel in a non-conducting, inactivated state, thereby preventing it from returning to the resting state and firing another action potential.[3][5]
A critical component of this interaction is a positively charged arginine residue (R1626 in human NaV1.6) on the S4 segment of VSD-IV.[3][5] Mutation of this residue to alanine (B10760859) (R1626A) dramatically reduces the potency of these inhibitors by over 1000-fold, confirming its essential role in the high-affinity, state-dependent binding.[3][5]
Figure 1: State-dependent block of the NaV1.6 channel.
Quantitative Pharmacology of Selective NaV1.6 Inhibitors
The state-dependent nature of these inhibitors is evident in their dramatically increased potency at depolarized potentials, where a larger fraction of channels is in the inactivated state. When measured from a hyperpolarized holding potential of -120 mV, where channels are predominantly in the resting state, the potency of selective inhibitors like XPC-7224 and XPC-5462 is reduced by over 1000-fold.[3][5]
| Compound | Target(s) | IC50 (µM) at V0.5 (Inactivated State) | IC50 (µM) at -120 mV (Resting State) | Selectivity vs. NaV1.1 | Reference |
| XPC-7224 | NaV1.6 | 0.078 | >100 | >100-fold | [3][5] |
| XPC-5462 | NaV1.6 / NaV1.2 | 0.0103 (NaV1.6) | >100 | >100-fold | [3][5] |
| Carbamazepine | Non-selective | ~30-100 (varies) | High µM | Non-selective | [3] |
| Phenytoin | Non-selective | ~10-50 (varies) | High µM | Non-selective | [3] |
Table 1: Comparative potency and state-dependence of selective and non-selective NaV channel inhibitors. IC50 values for XPC compounds were determined at the half-inactivation potential (V0.5) to enrich for the inactivated state.
Experimental Methodologies for Characterizing State-Dependent Block
The state-dependent activity of NaV channel inhibitors is primarily characterized using whole-cell patch-clamp electrophysiology.
Cell Preparation and Solutions
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human NaV channel isoform of interest (e.g., hNaV1.6, hNaV1.1, etc.) are commonly used.[8] Co-expression with auxiliary β1 and β2 subunits can optimize functional channel expression.[8]
-
External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl₂, 1 CaCl₂, 12.5 Dextrose. The pH is adjusted to 7.4 with NaOH.[9]
-
Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. The pH is adjusted to 7.3 with KOH.[9]
-
Temperature: Experiments should be conducted at or near physiological temperature (35–37°C), as drug binding kinetics can be temperature-sensitive.[9][10]
Electrophysiological Protocols
Specific voltage-clamp protocols are designed to isolate and measure inhibitor effects on different channel states.
-
Tonic Block (Resting State Affinity):
-
Objective: To measure the block of channels in the resting state.
-
Protocol: The cell membrane is held at a hyperpolarized potential (e.g., -120 mV or -140 mV) to ensure the majority of channels are in the resting state.[10][11] Short depolarizing test pulses (e.g., to -10 mV for 10-20 ms) are applied at a very low frequency (e.g., 0.033 Hz or every 30 seconds) to minimize the accumulation of channels in the inactivated state.[10][11] The reduction in peak current after drug application reflects the tonic block.
-
-
Phasic/Use-Dependent Block (Inactivated State Affinity):
-
Objective: To measure the block that develops as channels cycle through open and inactivated states.
-
Protocol: From a hyperpolarized holding potential (e.g., -120 mV), a high-frequency train of depolarizing pulses (e.g., 10-20 Hz) is applied.[10] Use-dependent inhibitors will cause a progressive decrease in the peak current with each pulse in the train. The extent of this frequency-dependent block reveals the inhibitor's preference for the inactivated state.[10]
-
-
Steady-State Inactivation Protocol:
-
Objective: To quantify the inhibitor's affinity for the inactivated state (Kᵢ) and its effect on channel availability.
-
Protocol: The membrane is held at a range of conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV for 500 ms) to induce varying degrees of steady-state inactivation.[10] A subsequent test pulse (e.g., to -10 mV) measures the fraction of channels that remain available to open.[10] Inhibitors that bind preferentially to the inactivated state will cause a hyperpolarizing shift in the voltage-dependence of inactivation, indicating that channels become inactivated at more negative potentials in the presence of the drug.[12]
-
Figure 2: Experimental workflow for patch-clamp analysis.
Conclusion and Future Directions
The state-dependent block of NaV1.6 channels via allosteric modulation of the VSD-IV represents a significant advancement in the development of selective inhibitors for neurological disorders. This mechanism, which traps the channel in an inactivated state, provides a molecular basis for selectively silencing hyperexcitable excitatory neurons while sparing inhibitory circuits.[3] Understanding the precise molecular interactions and kinetics of this state-dependent binding is paramount for optimizing lead compounds. Future research will likely focus on leveraging structural biology (Cryo-EM) to further elucidate the inhibitor binding pocket on VSD-IV and designing novel compounds with improved kinetic profiles and isoform selectivity to enhance therapeutic efficacy and safety.
References
- 1. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structural atlas of druggable sites on Nav channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. rupress.org [rupress.org]
- 12. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Pathophysiology of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain is a complex, chronic pain state caused by a lesion or disease of the somatosensory nervous system.[1][2] Unlike nociceptive pain, which arises from tissue damage and serves a protective purpose, neuropathic pain is maladaptive and persists in the absence of ongoing noxious stimuli.[2] It affects a significant portion of the population, with estimates suggesting 7-10% of people are impacted, and its incidence is rising due to an aging population and increased survival rates from conditions like cancer.[2] Patients often describe the pain as burning, shooting, or electric shock-like sensations and may experience allodynia (pain from a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).[1]
Understanding the intricate molecular and cellular mechanisms that initiate and maintain neuropathic pain is critical for the development of novel and effective therapeutics. This guide provides a technical overview of the core pathophysiological processes, focusing on peripheral and central sensitization, the critical role of ion channels and glial cells, and the experimental models used to investigate these phenomena.
Peripheral Sensitization: The Genesis of Hyperexcitability
Peripheral sensitization is a primary driver of neuropathic pain, characterized by a reduction in the threshold and an increase in the responsiveness of nociceptive primary afferent neurons at the site of nerve injury.[3][4] This neuronal hyperexcitability is the direct result of a cascade of molecular changes in both neuronal and non-neuronal cells.[3][5]
Ion Channelopathy: The Molecular Engine of Ectopic Firing
A hallmark of peripheral nerve injury is a profound alteration in the expression, trafficking, and function of voltage-gated ion channels in dorsal root ganglion (DRG) neurons.[6][7][8] This "channelopathy" is a key mechanism underlying the spontaneous ectopic discharges and heightened sensitivity of sensory neurons.[9][10]
-
Voltage-Gated Sodium Channels (Nav): Following nerve injury, there is a characteristic shift in Nav channel expression. The expression of Nav1.3, a channel typically found during embryonic development, is upregulated in injured neurons.[7] Concurrently, the expression of Nav1.8 and Nav1.9, which are crucial for normal nociceptive function, tends to decrease in injured neurons but may increase in adjacent, uninjured neurons.[7] Nav1.7, known for its role in setting the threshold for action potentials, is also heavily implicated in various neuropathic pain states.[6][7] These changes collectively lower the action potential threshold, leading to spontaneous firing.[10]
-
Voltage-Gated Calcium Channels (Cav): Cav channels, particularly the Cav2.2 (N-type) channel and its auxiliary α2δ-1 subunit, are significantly upregulated in sensory neurons after nerve injury.[7][11] This increased expression leads to greater calcium influx at presynaptic terminals, enhancing the release of excitatory neurotransmitters like glutamate (B1630785) and substance P into the spinal cord.[9][11]
-
Potassium Channels (Kv): Potassium channels are crucial for maintaining the resting membrane potential and repolarizing the neuron after an action potential. Following nerve injury, the function and expression of several Kv channels are decreased.[6] This reduction in repolarizing current contributes to a state of hyperexcitability, making it easier for neurons to fire repetitively.
Table 1: Changes in Ion Channel mRNA/Protein Expression in DRG Neurons Following Nerve Injury (Rodent Models)
| Ion Channel Subtype | Direction of Change in Injured Neurons | Common Animal Model | Reference |
|---|---|---|---|
| Nav1.3 (SCN3A) | Upregulation | SNI, Crush | [7][12] |
| Nav1.6 (SCN8A) | Upregulation | IoN-CCI | [13] |
| Nav1.7 (SCN9A) | Downregulation | SNI, Crush | [12] |
| Nav1.8 (SCN10A) | Downregulation | SNI, Crush | [7][12] |
| Nav1.9 (SCN11A) | Downregulation | SNI, Crush | [12] |
| Cavα2δ-1 | Upregulation | Spinal Nerve Ligation | [7][11] |
| Kv Subunits | General Downregulation | CCI | [14] |
| GABAA Subunits | General Downregulation | CCI |[14] |
Note: Expression changes can vary depending on the specific animal model, time point after injury, and neuronal subpopulation.
The Neuro-Immune Crosstalk
Nerve injury triggers a robust inflammatory response involving the activation of resident and infiltrating immune cells, such as macrophages and mast cells, as well as peripheral glial cells (Schwann cells and satellite glial cells).[3][5] These cells release a host of pro-inflammatory mediators that directly sensitize nociceptors.[3]
-
Cytokines and Chemokines: Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), are rapidly upregulated at the site of injury and in the DRG.[15][16] These cytokines can bind to receptors on nociceptors and, through complex signaling cascades, modulate the function of ion channels, leading to increased excitability.[3] For example, TNF-α has been shown to increase neuronal excitability and its administration can induce pain-like behaviors in rodents.[15][17]
Table 2: Key Pro-inflammatory Cytokines and Their Role in Peripheral Sensitization
| Cytokine | Primary Cellular Source | Effect on Nociceptors | Reference |
|---|---|---|---|
| TNF-α | Macrophages, Schwann Cells | Increases neuronal excitability, promotes inflammation | [15][16][17] |
| IL-1β | Macrophages, Neurons | Provokes allodynia, activates DRG neurons | [15][18] |
| IL-6 | Macrophages, Schwann Cells | Upregulated after nerve injury, role in signaling cascade |[15][16] |
Central Sensitization: Amplification and Maintenance of Pain
Persistent and intense signaling from sensitized peripheral nociceptors drives profound neuroplastic changes within the central nervous system (CNS), primarily in the dorsal horn of the spinal cord.[3][19] This phenomenon, known as central sensitization, is defined as an increased responsiveness of nociceptive neurons in the CNS to their normal or subthreshold afferent input.[20][21] It is a key mechanism responsible for the spread of pain sensitivity and the maintenance of the chronic pain state.[19]
Synaptic Plasticity and Glial Activation
Central sensitization involves activity-dependent synaptic plasticity, similar to long-term potentiation (LTP). Key changes include:
-
NMDA Receptor Activation: Intense afferent barrage leads to the removal of the magnesium block from NMDA receptors on dorsal horn neurons, allowing for calcium influx and the activation of downstream signaling cascades that increase synaptic efficacy.
-
Loss of Inhibition: A reduction in inhibitory tone, mediated by GABAergic and glycinergic interneurons, further contributes to the hyperexcitability of dorsal horn neurons.[10][20]
Critically, CNS glial cells—microglia and astrocytes—are no longer considered passive support cells but are now recognized as pivotal players in the induction and maintenance of central sensitization.[22][23][24]
-
Microglial Activation: Following peripheral nerve injury, microglia in the spinal cord become rapidly activated.[23][24] Activated microglia release a variety of signaling molecules, including pro-inflammatory cytokines (TNF-α, IL-1β) and brain-derived neurotrophic factor (BDNF), which enhance neuronal excitability and contribute to the pain state.[19][23]
-
Astrocyte Activation: While microglia are thought to be involved in the early initiation phase, astrocytes appear to be more critical for the maintenance of neuropathic pain.[23] They also release pro-inflammatory substances that potentiate neurotransmission.[23]
Experimental Protocols: Modeling and Measuring Neuropathic Pain
Translational research in neuropathic pain relies heavily on rodent models that replicate aspects of human conditions.[25][26]
Key Surgical Models of Neuropathic Pain
-
Chronic Constriction Injury (CCI):
-
Methodology: This model involves loosely ligating the common sciatic nerve with four sutures.[25][27] The loose constriction causes intraneural edema, inflammation, and partial nerve damage, mimicking nerve compression injuries.[25]
-
Outcome: Induces robust and long-lasting thermal hyperalgesia, mechanical allodynia, and signs of spontaneous pain.[25][27]
-
-
Spared Nerve Injury (SNI):
-
Methodology: This model involves the axotomy and ligation of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[25]
-
Outcome: Produces a very robust and long-lasting mechanical and cold hypersensitivity in the territory of the intact sural nerve.[25] It is considered highly reproducible.[25]
-
-
Partial Sciatic Nerve Ligation (PSNL):
Behavioral Assays for Pain Assessment
Since pain is a subjective experience, researchers rely on quantifying pain-like behaviors in animals.[28]
-
Von Frey Test (Mechanical Allodynia):
-
Methodology: Animals are placed on an elevated mesh floor. Calibrated monofilaments of increasing stiffness are applied to the plantar surface of the hind paw.[29][30] The 50% paw withdrawal threshold is determined using the up-down method, providing a measure of mechanical sensitivity.[29]
-
Interpretation: A lower force required to elicit a withdrawal response indicates mechanical allodynia.
-
-
Hargreaves Test (Thermal Hyperalgesia):
-
Methodology: A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.[31]
-
Interpretation: A shorter withdrawal latency compared to baseline or control animals indicates thermal hyperalgesia.
-
Conclusion and Future Directions
The pathophysiology of neuropathic pain is a multifaceted process driven by maladaptive plasticity at both peripheral and central levels of the nervous system. The initial phase is dominated by peripheral sensitization , characterized by ion channel dysregulation and a potent neuro-immune response that creates a state of neuronal hyperexcitability. This sustained peripheral drive initiates and maintains central sensitization , where glial cell activation and synaptic plasticity in the spinal cord amplify and perpetuate the pain state.
For drug development professionals, this complex etiology underscores that single-target therapies may have limited success.[20] Future strategies should focus on:
-
Modulating Neuro-Immune Interactions: Targeting glial cell activation and pro-inflammatory cytokine signaling represents a promising therapeutic avenue.[23][32]
-
Developing Subtype-Selective Ion Channel Modulators: Creating drugs that can selectively target the specific ion channel subtypes upregulated in pain states (e.g., Nav1.7, Cavα2δ-1) could offer better efficacy with fewer side effects.[6][7]
-
Restoring Inhibitory Tone: Developing therapies that enhance GABAergic or glycinergic inhibition within the spinal cord could help counteract the hyperexcitability central to the pain state.
A comprehensive understanding of these interconnected pathways, aided by robust preclinical models, is essential for identifying novel targets and developing the next generation of analgesics to treat this debilitating condition.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. researchgate.net [researchgate.net]
- 3. Peripheral Mechanisms of Neuropathic Pain—The Role of Neuronal and Non-Neuronal Interactions and Their Implications for Topical Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Peripheral and Central Pain Sensitization: Focus on Ocular Pain [frontiersin.org]
- 5. Molecular mechanisms of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. JCI - Pain as a channelopathy [jci.org]
- 9. [Pathophysiology of neuropathic pain: review of experimental models and proposed mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Narrative Review of Neuropathic Pain: From Pathophysiology to Surgical Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Ion-channel mRNA expression alterations in a cervical dorsal horn compression induced novel rabbit model of trigeminal neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Editorial: Role of Ion Channels in Pain [frontiersin.org]
- 15. Targeting cytokines for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Immunotherapy targeting cytokines in neuropathic pain [frontiersin.org]
- 17. karger.com [karger.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pcpr.pitt.edu [pcpr.pitt.edu]
- 20. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Central Sensitization and Pain: Pathophysiologic and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Glia as a Link between Neuroinflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 26. Surgical animal models of neuropathic pain: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Importance of glial activation in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Sodium Channel Inhibitors
Topic: In Vitro Assay Protocols for a Selective Naᵥ1.6 Inhibitor (Hypothetical Compound: SSCI-6)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the in vitro characterization of sodium channel inhibitors, using a hypothetical selective Naᵥ1.6 inhibitor, SSCI-6, as an example. The protocols described are essential for determining the potency, selectivity, and mechanism of action of novel compounds targeting voltage-gated sodium channels. Methodologies for high-throughput screening using fluorescence-based assays and detailed biophysical characterization using automated patch-clamp electrophysiology are presented.
Introduction
Voltage-gated sodium channels (Naᵥ) are critical for the initiation and propagation of action potentials in excitable cells. Dysregulation of sodium channel function is implicated in a variety of disorders, including epilepsy, cardiac arrhythmia, and chronic pain.[1] The Naᵥ1.6 isoform, encoded by the SCN8A gene, is predominantly expressed in the axon initial segments of excitatory neurons and is a key target for the development of novel therapeutics.[2]
The identification of selective and potent Naᵥ1.6 inhibitors requires robust and reliable in vitro assays.[3] This document outlines two primary methodologies: a fluorescence-based assay for high-throughput screening (HTS) and an automated patch-clamp (APC) assay for detailed electrophysiological characterization.[4][5] These assays are crucial for advancing sodium channel drug discovery campaigns from initial screening to lead optimization.[6][7]
Data Presentation: Inhibitory Profile of SSCI-6
The following tables summarize the inhibitory activity of the hypothetical compound SSCI-6 against a panel of human voltage-gated sodium channel isoforms. Data was generated using the protocols detailed in the subsequent sections.
Table 1: Potency of SSCI-6 on Naᵥ1.6 Channels using Different In Vitro Assays
| Assay Type | Platform | Cell Line | Measured Parameter | IC₅₀ (µM) |
| Fluorescence-Based | FLIPR Tetra | HEK293-hNaᵥ1.6 | Thallium Influx | 0.085 |
| Automated Patch Clamp | Sophion Qube 384 | HEK293-hNaᵥ1.6 | Peak Current (V½ Inactivation) | 0.078 |
Table 2: Selectivity Profile of SSCI-6 Across Human Naᵥ Isoforms (Automated Patch Clamp)
| Channel Isoform | Cell Line | Holding Potential (V½ Inactivation) | IC₅₀ (µM) | Selectivity Fold (vs. Naᵥ1.6) |
| hNaᵥ1.6 | HEK293 | -68 mV | 0.078 | 1x |
| hNaᵥ1.1 | HEK293 | -68 mV | >10 | >128x |
| hNaᵥ1.2 | HEK293 | -68 mV | 3.67 | 47x |
| hNaᵥ1.5 | HEK293 | -100 mV | >10 | >128x |
| hNaᵥ1.7 | HEK293 | -85 mV | 8.21 | 105x |
Experimental Protocols
High-Throughput Screening: Fluorescence-Based Thallium Flux Assay
This assay provides a high-throughput method for identifying modulators of sodium channel activity by measuring the influx of thallium (Tl⁺), a surrogate for Na⁺, into cells.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds in a 384-well format.
Materials:
-
HEK293 cells stably expressing the human Naᵥ1.6 channel.[10][11][12]
-
Assay Plates: 384-well black-walled, clear-bottom microplates.
-
Reagents: Thallium-sensitive dye (e.g., Thallos AM), Pluronic F-127, Probenecid.[8]
-
Buffers: Chloride-free buffer, Stimulus buffer containing veratridine (B1662332) and thallium sulfate.
-
Instrumentation: FLIPR Tetra or similar fluorescence imaging plate reader.[5]
Protocol:
-
Cell Plating: Seed HEK293-hNaᵥ1.6 cells into 384-well plates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing the thallium-sensitive fluorescent dye and Pluronic F-127 in a chloride-free buffer. Probenecid can be included to inhibit organic anion transporters and improve dye retention.[8]
-
Remove cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of SSCI-6 and control compounds in the chloride-free buffer.
-
Add the compound solutions to the assay plate.
-
-
Signal Detection:
-
Place the assay plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for approximately 10 seconds.
-
Add the stimulus buffer containing veratridine (to hold channels in an open state) and Tl₂SO₄.[3]
-
Measure the fluorescence intensity over a period of 3-5 minutes. Tl⁺ influx through open sodium channels will cause an increase in fluorescence.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to vehicle (0% inhibition) and a potent blocker (100% inhibition) controls.
-
Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Electrophysiology: Automated Patch Clamp (APC) Assay
Automated patch clamp is the gold standard for characterizing ion channel modulators, providing detailed information on the voltage- and state-dependence of the block.[4][13] This protocol uses a high-throughput APC system to assess compound potency and selectivity.[14][15]
Objective: To accurately determine the IC₅₀ of SSCI-6 on Naᵥ1.6 and other Naᵥ isoforms by directly measuring ion channel currents.
Materials:
-
Cell Lines: HEK293 cells stably expressing the human Naᵥ isoform of interest (e.g., Naᵥ1.1, 1.2, 1.5, 1.6, 1.7).[16]
-
Solutions:
-
External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
-
Instrumentation: Sophion Qube 384, Nanion SyncroPatch 384, or similar APC platform.[17]
-
Consumables: Planar patch chip plates (e.g., QF-384).
Protocol:
-
Cell Preparation:
-
Harvest cells from culture flasks using a gentle, enzyme-free dissociation solution to ensure cell health and viability.
-
Resuspend the single-cell suspension in the external solution at an optimized concentration (e.g., 0.5-2 million cells/mL).
-
-
APC System Setup:
-
Prime the APC instrument's fluidics with internal and external solutions.
-
Load the cell suspension and serially diluted compound plates into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform cell capture, sealing (aiming for >500 MΩ), and whole-cell configuration.
-
Voltage Protocol: Apply a voltage protocol designed to measure state-dependent inhibition. A common protocol involves holding the cell membrane at a potential close to the half-inactivation voltage (V½) of the channel (e.g., -68 mV for Naᵥ1.6) to maximize the population of channels in the inactivated state, which is often the preferred state for inhibitor binding.[17]
-
Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak sodium current.
-
-
Compound Application and Data Acquisition:
-
Record a stable baseline current for several sweeps.
-
Apply increasing concentrations of SSCI-6, allowing for sufficient incubation time (e.g., 5 minutes) for the compound effect to reach equilibrium.[14]
-
Record the peak inward current at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude for each sweep.
-
Calculate the percentage of inhibition at each concentration relative to the baseline current.
-
Generate concentration-response curves and calculate IC₅₀ values using a standard Hill equation fit.
-
Visualizations
Caption: Workflow for in vitro screening and characterization of Naᵥ inhibitors.
Caption: Simplified state diagram of a voltage-gated sodium channel.
References
- 1. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
- 2. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]
- 3. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and optimization of novel high-throughput assays for human epithelial sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Channel Screening & Profiling Services [sbdrugdiscovery.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Ion Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 11. biocompare.com [biocompare.com]
- 12. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellmicrosystems.com [cellmicrosystems.com]
- 17. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Characterizing Sodium Channel Inhibitor 6 using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium (NaV) channels are essential for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1][2] Their dysfunction is implicated in a variety of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, making them critical targets for drug discovery.[1][3][4] Sodium Channel Inhibitor 6 is a novel small molecule designed to modulate NaV channel activity. Understanding its precise mechanism of action is crucial for its development as a potential therapeutic agent.
Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of pharmacological agents on ion channel function, providing high-resolution insights into a compound's potency, selectivity, and state-dependent interactions.[5] These application notes provide a detailed protocol for the comprehensive characterization of this compound using the whole-cell patch-clamp technique.
Mechanism of Action of Sodium Channel Inhibitors
Sodium channel blockers can modulate channel function through various mechanisms.[6] Many clinically approved drugs, such as local anesthetics, antiarrhythmics, and anticonvulsants, exhibit state-dependent binding, preferentially interacting with the open or inactivated states of the channel over the resting state.[7][8] This property often leads to use-dependent or frequency-dependent block, where the inhibitory effect increases with the frequency of channel activation.[7] Characterizing these properties is essential for predicting the therapeutic window and potential side effects of a novel inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters to be determined for this compound from the patch-clamp experiments described below.
| Parameter | Description | Experimental Protocol |
| IC50 (Tonic Block) | The concentration of Inhibitor 6 that produces 50% inhibition of the sodium current from a resting (closed) state. | Tonic Block Protocol |
| IC50 (Use-Dependent Block) | The concentration of Inhibitor 6 that produces 50% inhibition of the sodium current during high-frequency stimulation. | Use-Dependent Block Protocol |
| Shift in V1/2 of Inactivation | The change in the membrane potential at which half of the sodium channels are in the steady-state inactivated state. | Steady-State Inactivation Protocol |
| kon (On-rate) | The rate at which Inhibitor 6 binds to the sodium channel. | On-Rate Determination Protocol |
| koff (Off-rate) | The rate at which Inhibitor 6 dissociates from the sodium channel. | Off-Rate Determination Protocol |
Experimental Protocols
Cell Preparation
-
Cell Culture : Use a cell line stably expressing the target human NaV channel subtype (e.g., HEK293 cells expressing NaV1.1, NaV1.5, or NaV1.7). Culture cells on glass coverslips in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin-streptomycin, and a selection antibiotic (e.g., 0.4 mg/ml G418). Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (if applicable) : For transient expressions, co-transfect cells with plasmids encoding the NaV alpha subunit and auxiliary beta subunits to ensure proper channel function and trafficking.
-
Dissociation : Prior to recording, gently dissociate cells from the coverslip using a non-enzymatic cell dissociation solution to obtain a single-cell suspension.
Solutions and Reagents
| Solution | Component | Concentration (mM) |
| External (Extracellular) | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Internal (Pipette) | CsF (or CsCl) | 140 |
| NaCl | 10 | |
| EGTA | 1 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH, Osmolarity ~300 mOsm |
-
This compound Stock Solution : Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.3% to avoid significant effects on sodium currents.[9]
Electrophysiological Recordings
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration :
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition :
-
Use a patch-clamp amplifier and a data acquisition system (e.g., Axopatch 200B and pCLAMP software).[9]
-
Recordings should be performed at room temperature (22–24 °C).[9]
-
Compensate for pipette and whole-cell capacitance.
-
Series resistance should be compensated by at least 80% to minimize voltage errors.
-
Voltage-Clamp Protocols
-
Holding Potential : Hold the cell membrane at -120 mV to ensure most channels are in the resting state.
-
Test Pulse : Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) every 10 seconds (0.1 Hz) to elicit sodium currents.
-
Drug Application : After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
Data Analysis : Measure the peak inward current at each concentration after steady-state block is achieved. Plot the percentage of block versus the logarithm of the inhibitor concentration and fit the data with the Hill equation to determine the IC50 for tonic block.
-
Holding Potential : Hold the cell membrane at -120 mV.
-
Pulse Train : Apply a train of 20 depolarizing pulses to 0 mV for 10 ms at a frequency of 10 Hz.
-
Drug Application : Record a baseline pulse train in the external solution, then perfuse with a fixed concentration of this compound (e.g., the IC50 for tonic block) and repeat the pulse train.
-
Data Analysis : Normalize the peak current of each pulse to the peak current of the first pulse in the train. Compare the rate and extent of current decay during the pulse train in the control and drug conditions to quantify use-dependent block.
-
Holding Potential : Hold the cell membrane at -120 mV.
-
Conditioning Pulses : Apply a series of 500 ms conditioning pre-pulses ranging from -140 mV to 0 mV in 10 mV increments.
-
Test Pulse : Immediately following each conditioning pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.
-
Drug Application : Perform the protocol in the absence and presence of this compound.
-
Data Analysis : Normalize the peak current from the test pulse to the maximum current and plot it against the conditioning pre-pulse potential. Fit the data with a Boltzmann function to determine the voltage at which half the channels are inactivated (V1/2). Compare the V1/2 in control and drug conditions to determine the shift in the voltage-dependence of inactivation.
Visualizations
References
- 1. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. Small Molecule Modulation of Voltage Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 7. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for Electrophysiological Characterization of Sodium Channel Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium (Nav) channels are crucial for the initiation and propagation of action potentials in excitable cells, making them key targets for drug discovery in therapeutic areas such as pain, epilepsy, and cardiac arrhythmias.[1][2][3] The development of potent and selective sodium channel inhibitors requires robust and reproducible electrophysiological assays to characterize their mechanism of action. Patch-clamp electrophysiology is the gold-standard method for directly measuring ion channel activity and provides detailed information on the interaction of a compound with its target.[4][5][6]
These application notes provide a comprehensive guide for the electrophysiological characterization of "Sodium Channel Inhibitor 6," a hypothetical compound representative of novel sodium channel blockers. The protocols described herein are applicable to both manual and automated patch-clamp systems and are designed to assess the potency, voltage-dependence, and use-dependence of the inhibitor on a specific sodium channel subtype (e.g., Nav1.7) stably expressed in a mammalian cell line.[4][5][7]
Signaling Pathway and Experimental Rationale
Voltage-gated sodium channels cycle through different conformational states—resting, open, and inactivated—depending on the membrane potential.[8] Many sodium channel inhibitors exhibit state-dependent binding, preferentially interacting with the open and/or inactivated states of the channel.[2][9] Understanding these state-dependent interactions is critical for predicting a compound's therapeutic potential and potential side effects.[10]
The following diagram illustrates the workflow for characterizing a sodium channel inhibitor.
Experimental workflow for inhibitor characterization.
Materials and Reagents
The following table summarizes the necessary materials and reagents for the described protocols.
| Reagent/Material | Recommended Supplier | Example Catalog Number |
| HEK293 cells stably expressing hNav1.7 | ATCC | CRL-1573 (example) |
| CHO cells stably expressing hNav1.7 | ChanTest (Charles River) | CT6110 (example) |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Geneticin (G418 Sulfate) | Gibco | 10131035 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Poly-D-Lysine | Sigma-Aldrich | P6407 |
| External Solution Components (NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose) | Sigma-Aldrich | Various |
| Internal Solution Components (CsF, NaCl, EGTA, HEPES) | Sigma-Aldrich | Various |
| This compound | In-house/Vendor | N/A |
Experimental Protocols
Cell Culture and Preparation
-
Cell Culture : Culture HEK293 cells stably expressing the human Nav1.7 channel in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure.[4]
-
Plating : 24-48 hours prior to the experiment, plate the cells onto poly-D-lysine coated glass coverslips (for manual patch-clamp) or into the appropriate consumables for automated patch-clamp systems.[1]
Solutions Preparation
Prepare fresh external and internal solutions on the day of the experiment.
| Solution | Component | Concentration (mM) |
| External | NaCl | 140 |
| KCl | 3 | |
| CaCl₂ | 1 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal | CsF | 140 |
| NaCl | 10 | |
| EGTA | 1 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH |
Table adapted from established protocols.[1]
Electrophysiological Recordings
Perform whole-cell patch-clamp recordings at room temperature (20-22°C).[1] For automated systems, follow the manufacturer's instructions for cell handling and whole-cell establishment.[5][7][11]
This protocol determines the inhibitory effect of Compound 6 on the channel in its resting state.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state.
-
Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of Compound 6.
-
Measure the peak current at each concentration after reaching steady-state block.
Tonic block voltage protocol.
This protocol assesses the affinity of Compound 6 for the inactivated state of the channel.
-
From a holding potential of -120 mV, apply a 500 ms (B15284909) pre-pulse to various potentials (e.g., from -140 mV to -10 mV) to induce different levels of steady-state inactivation.[1]
-
Immediately following the pre-pulse, apply a test pulse to 0 mV for 20 ms to measure the availability of non-inactivated channels.
-
Perform this protocol in the absence and presence of Compound 6.
-
The shift in the half-inactivation voltage (V₁/₂) indicates preferential binding to the inactivated state.
This protocol evaluates the accumulation of block with repeated channel activation, a hallmark of many clinically used sodium channel blockers.[9]
-
Hold the membrane potential at -120 mV.
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a high frequency (e.g., 10 Hz).
-
Measure the peak current of each pulse in the train.
-
Use-dependent block is observed as a progressive decrease in the peak current during the pulse train in the presence of the compound.
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables.
Table 1: Potency of this compound
| Protocol | Parameter | Value |
| Tonic Block | IC₅₀ (µM) | [Insert Value] |
| Hill Slope | [Insert Value] | |
| Inactivated-State Block | IC₅₀ (µM) at -70mV pre-pulse | [Insert Value] |
| Hill Slope | [Insert Value] |
Table 2: Voltage-Dependence of Inhibition
| Compound | V₁/₂ of Inactivation (mV) | ΔV₁/₂ (mV) |
| Control | [Insert Value] | N/A |
| Compound 6 (X µM) | [Insert Value] | [Insert Value] |
Table 3: Use-Dependence and Kinetics
| Parameter | Value |
| Use-Dependent Block at 10 Hz (%) | [Insert Value] |
| Onset of Block (τ) | [Insert Value] |
| Recovery from Block (τ) | [Insert Value] |
Conclusion
The protocols outlined in these application notes provide a systematic approach to characterizing the electrophysiological properties of a novel sodium channel inhibitor. By evaluating tonic and use-dependent block, as well as the voltage-dependence of inhibition, researchers can build a comprehensive pharmacological profile of compounds like "this compound." This detailed characterization is essential for understanding the mechanism of action and for guiding lead optimization in drug discovery programs targeting voltage-gated sodium channels.[2][12] The use of automated patch-clamp systems can significantly increase the throughput of these assays, enabling the screening of larger compound libraries.[6][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]
- 10. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 11. cellmicrosystems.com [cellmicrosystems.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Administration of Sodium Channel Inhibitors in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of sodium channel inhibitors in various rodent models of pain. The information is intended to guide researchers in designing and executing preclinical studies to assess the analgesic potential of novel sodium channel-targeting compounds.
Introduction to Sodium Channels and Pain Signaling
Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons.[1][2] In the peripheral nervous system, specific sodium channel subtypes, particularly NaV1.7, NaV1.8, and NaV1.9, are preferentially expressed in nociceptive (pain-sensing) neurons.[1][3] These channels play a pivotal role in transmitting pain signals from the periphery to the central nervous system.[1][4] Gain-of-function mutations in the genes encoding these channels are linked to inherited pain syndromes, while loss-of-function mutations can lead to a congenital insensitivity to pain.[5][6] This genetic evidence strongly validates sodium channels as a promising therapeutic target for the development of novel analgesics.[3][6] The selective inhibition of these channels is a key strategy for developing pain therapeutics with potentially fewer side effects compared to non-selective sodium channel blockers or opioids.[1][3]
Signaling Pathway of Nociceptive Transmission
The following diagram illustrates the role of NaV1.7 channels in the transmission of pain signals from the periphery to the central nervous system.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+ channel blockers for the treatment of pain: context is everything, almost - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE ROLE OF SODIUM CHANNELS IN CHRONIC PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the In Vivo Efficacy of Sodium Channel Inhibitor 6 (SCI6)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for assessing the in vivo efficacy of Sodium Channel Inhibitor 6 (SCI6), a novel, potent, and selective inhibitor of the Nav1.7 sodium channel, a key mediator in nociceptive pathways. The protocols outlined herein describe the use of the Chronic Constriction Injury (CCI) model of neuropathic pain in rats to evaluate the analgesic properties of SCI6. Included are comprehensive methodologies for drug administration, behavioral testing, and data analysis, alongside representative data and visualizations to guide researchers in their experimental design and execution.
Introduction to this compound (SCI6)
Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and pharmacologically validated as a critical node in pain signaling. Loss-of-function mutations in SCN9A result in a congenital indifference to pain, whereas gain-of-function mutations lead to debilitating inherited pain syndromes.
This compound (SCI6) is a state-dependent inhibitor that demonstrates high selectivity for the Nav1.7 channel over other sodium channel subtypes (Nav1.1-1.6, 1.8, 1.9), minimizing the potential for central nervous system (CNS) and cardiovascular side effects. Its mechanism involves binding to the channel in the inactivated state, thereby preventing its return to the resting state and reducing neuronal hyperexcitability that underlies chronic pain conditions. These application notes describe the in vivo evaluation of SCI6 in a preclinical model of neuropathic pain.
Proposed Signaling Pathway of SCI6 in Nociception
The diagram below illustrates the proposed mechanism by which SCI6 alleviates pain. In a state of neuronal hyperexcitability, such as that induced by nerve injury, Nav1.7 channels cycle rapidly between open and inactivated states. SCI6 preferentially binds to and stabilizes the inactivated state, reducing the number of channels available to open and propagate pain signals from the periphery to the central nervous system.
Application Notes and Protocols for Fluorescence-Based Assays of Sodium Channel Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets for therapeutics aimed at treating pain, epilepsy, and cardiac arrhythmias. While patch-clamp electrophysiology is the gold standard for measuring ion channel activity, its low throughput and technical demands limit its use in large-scale screening.[1][2][3] Fluorescence-based assays offer a higher-throughput, more accessible alternative for primary screening and pharmacological characterization of NaV channel modulators.[2][4] These assays indirectly measure channel function by detecting changes in either membrane potential or intracellular sodium concentration.[2]
This document provides an overview of the two primary types of fluorescence-based assays for sodium channel activity, their underlying principles, detailed experimental protocols, and examples of data presentation.
Part 1: Membrane Potential-Based Assays
Principle of Operation
Membrane potential assays utilize voltage-sensitive fluorescent dyes to report on the changes in a cell's transmembrane potential that occur upon sodium channel activation. In their resting state, cells maintain a negative membrane potential. The opening of NaV channels leads to an influx of Na+ ions, causing membrane depolarization (the potential becomes less negative). This change in voltage alters the distribution or fluorescence properties of the dye.[5][6]
A common strategy in these assays is to use a NaV channel activator, such as veratridine (B1662332), to hold the channels in an open state, ensuring a sustained and detectable depolarization.[7][8] Test compounds are then evaluated for their ability to inhibit this induced depolarization (antagonists) or to cause depolarization on their own (agonists).
Below is a diagram illustrating the general principle of a membrane potential-based assay for identifying NaV channel inhibitors.
Caption: Workflow for a NaV channel inhibitor screen using a membrane potential dye.
Experimental Protocol: FLIPR Membrane Potential Assay
This protocol is adapted from methodologies using the FLIPR® Membrane Potential (FMP) Assay Kits (Molecular Devices).[8][9] These kits provide a fluorescent dye that reports on membrane potential changes and are suitable for high-throughput screening on systems like the FLIPR® Tetra.[8]
Materials:
-
Cells stably expressing the NaV channel of interest (e.g., NaV1.5 in CHL or HEK293 cells).
-
FLIPR® Membrane Potential Assay Kit (Red or Blue).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
NaV Channel Activator (e.g., Veratridine).
-
NaV Channel Inhibitor (e.g., Tetrodotoxin, Lidocaine).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
FLIPR® or other fluorescence plate reader with kinetic reading and liquid handling capabilities.
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Prepare the dye loading buffer according to the manufacturer's instructions by dissolving the dye components in the assay buffer.[11]
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.[11]
-
-
Compound Addition and Signal Reading:
-
Place the cell plate into the FLIPR instrument.
-
For an inhibitor screen, perform a two-stage addition. First, add the test compounds (e.g., 50 µL to a 96-well plate) and incubate for a predetermined time (e.g., 5-15 minutes).
-
Initiate the kinetic read. After establishing a stable baseline fluorescence, add the NaV channel activator (e.g., veratridine at a final EC80 concentration) to all wells.[8]
-
Continue to record the fluorescence signal for several minutes. The influx of Na+ through the activated channels will cause depolarization, leading to an increase in fluorescence.[8][12] Inhibitors will reduce this fluorescence increase.
-
-
Data Analysis:
-
The change in fluorescence intensity (Max - Min) is used to quantify the response.
-
For inhibitor compounds, plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Pharmacological Validation
The following table summarizes example data for known NaV channel modulators obtained using a membrane potential assay with NaV1.5-expressing cells.
| Compound | Mode of Action | Assay Target | Activator Used | IC50 / EC50 (µM) |
| Veratridine | Activator | NaV1.5 | - | 20.6 - 26.6[8] |
| Tetrodotoxin | Inhibitor | NaV1.5 | Veratridine | ~0.15[11] |
| Lidocaine | Inhibitor | NaV1.5 | Veratridine | ~10 - 30 |
Part 2: Intracellular Sodium-Based Assays
Principle of Operation
These assays directly measure the change in intracellular sodium concentration ([Na+]i) that results from NaV channel activity. They employ fluorescent indicators that exhibit an increase in fluorescence emission upon binding to Na+ ions.[2][13] Dyes such as Asante NaTRIUM Green-2 (ANG-2) are commonly used.[2][13][14]
The native forms of these dyes are membrane-impermeable. Therefore, they are delivered as acetoxymethyl (AM) esters, which are lipophilic and can cross the cell membrane.[13] Once inside the cell, esterases cleave the AM group, trapping the active, Na+-sensitive form of the dye in the cytoplasm.[13] The workflow for screening is similar to membrane potential assays, involving stimulation of NaV channels and detection of the subsequent fluorescence increase due to Na+ influx.
Caption: Principle of intracellular sodium indicator assays.
Experimental Protocol: No-Wash Sodium Influx Assay
This protocol is based on a high-throughput, no-wash method using Asante NaTRIUM Green-2 (ANG-2) and an extracellular quencher.[2][14] The quencher eliminates the need for a wash step after dye loading by suppressing background fluorescence from the extracellular dye.[2][14]
Materials:
-
HEK293 cells stably expressing the NaV channel of interest (e.g., NaV1.1-1.8).
-
Asante NaTRIUM Green-2, AM (ANG-2 AM).
-
Pluronic F-127.
-
Anhydrous DMSO.
-
Assay Buffer (e.g., HBSS).
-
Extracellular Quencher (e.g., 1 mM Ponceau 4R).[2]
-
NaV Channel Activator (e.g., Veratridine).
-
NaV Channel Inhibitor (e.g., Tetracaine).
-
Black-walled, clear-bottom 384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Seed HEK293 cells in 384-well plates the day prior to the experiment at a density that achieves ~90% confluency on the assay day.
-
-
Dye Loading Solution Preparation:
-
Prepare a 1 mM stock solution of ANG-2 AM in anhydrous DMSO.
-
Prepare a loading buffer consisting of Assay Buffer, ANG-2 AM (final concentration ~5 µM), and Pluronic F-127 (final concentration ~0.1%).
-
-
Dye Loading:
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 1 hour at room temperature, protected from light.[15]
-
-
Assay Protocol (No-Wash):
-
After incubation, add the extracellular quencher solution containing the test compounds directly to the wells. Incubate for 5 minutes.[2]
-
Place the plate in the fluorescence reader.
-
Establish a baseline reading, then add the NaV channel activator (e.g., 60 µM veratridine).
-
Record the fluorescence kinetics for 5-10 minutes.
-
-
Data Analysis:
-
Quantify the response using the area under the curve (AUC) after activator addition.[16]
-
Generate concentration-response curves for activators (EC50) and inhibitors (IC50).
-
Data Presentation: Pharmacological Validation with ANG-2
The following table presents example pharmacological data from a no-wash sodium influx assay using HEK293 cells expressing various NaV subtypes.[2][16]
| Compound | Mode of Action | NaV Subtype | EC50 / IC50 (µM) |
| Veratridine | Activator | NaV1.1 - 1.7 | 10 - 29[16] |
| Tetracaine | Inhibitor | NaV1.1 - 1.8 | 6 - 66[16] |
Summary and Comparison of Methods
Both membrane potential and sodium influx assays are powerful tools for high-throughput screening of NaV channel modulators. The choice of assay depends on the specific research question, available equipment, and the channel subtype being investigated.
| Feature | Membrane Potential Assay | Sodium Influx Assay |
| Principle | Measures change in transmembrane voltage. | Measures change in intracellular [Na+]. |
| Readout | Indirect measure of ion flux. | Direct measure of Na+ entry. |
| Common Dyes | FLIPR Dyes (Red/Blue), DiBAC.[5][8] | Asante NaTRIUM Green-2 (ANG-2), SBFI.[14][17] |
| Advantages | High sensitivity, well-established protocols.[7] | More direct readout of Na+ flux. |
| Considerations | Signal can be affected by any event that alters membrane potential.[5] | Dyes may have lower signal-to-background ratios and potential off-target effects.[5] |
By selecting the appropriate assay and carefully optimizing the protocol, researchers can efficiently screen large compound libraries to identify novel and potent modulators of sodium channel activity.
References
- 1. Characterization of voltage-gated sodium-channel blockers by electrical stimulation and fluorescence detection of membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 3. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines [ouci.dntb.gov.ua]
- 4. d-nb.info [d-nb.info]
- 5. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT | Fluorescent Voltage Sensitive Dye Kit (kw. Voltage-sensitive probes: Part MPF-Kit) [fivephoton.com]
- 7. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 9. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 10. journ.nu.edu.ly [journ.nu.edu.ly]
- 11. moleculardevices.com [moleculardevices.com]
- 12. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]
developing a research plan for Sodium Channel inhibitor 6 studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium channel protein type 7 subunit alpha (SCN7A), also known as Nax, Nav2.1, or previously SCN6A, represents an atypical member of the sodium channel family. Unlike its voltage-gated counterparts (Nav1.x), SCN7A is a voltage-insensitive channel that functions as a sensor of extracellular sodium concentrations.[1] Its unique mechanism of action and involvement in various physiological and pathophysiological processes, including sodium homeostasis, inflammation, and fibrosis, make it an intriguing target for novel therapeutic development.[1] This document provides a comprehensive research plan outlining detailed application notes and protocols for the investigation of SCN7A inhibitors.
SCN7A Signaling Pathways
SCN7A is implicated in complex signaling cascades, notably involving endothelin and lactate (B86563). Understanding these pathways is crucial for elucidating the mechanism of action of potential inhibitors.
Endothelin-Mediated Activation of SCN7A
Endothelin-1 (ET-1), a potent vasoconstrictor, can sensitize SCN7A, enabling its activation at physiological sodium concentrations.[1] This signaling cascade is initiated by the binding of ET-1 to its G protein-coupled receptors (GPCRs), primarily Endothelin Receptor A (EDNRA) and Endothelin Receptor B (EDNRB).[2] This interaction activates G proteins, leading to downstream signaling events that modulate SCN7A activity.[3]
SCN7A-Mediated Lactate Signaling
Activation of SCN7A can lead to an increase in intracellular sodium, which in turn stimulates the Na+/K+-ATPase. This process is energetically demanding and can increase glucose uptake and glycolysis, resulting in the production of lactate.[1] Lactate can then be transported out of the cell and act as a signaling molecule in an autocrine or paracrine manner.[4]
Experimental Protocols
In Vitro Characterization of SCN7A Inhibitors
Given that SCN7A is not voltage-gated, channel activity is assessed by measuring currents in response to changes in extracellular sodium concentration.
Objective: To measure the inhibitory effect of test compounds on SCN7A-mediated sodium currents.
Materials:
-
HEK293 cells stably expressing human SCN7A.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
External solutions:
-
Low Sodium (in mM): 140 NMDG-Cl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with HCl).
-
High Sodium (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
-
Test compounds dissolved in DMSO and diluted in external solution.
Protocol:
-
Culture HEK293-SCN7A cells on glass coverslips.
-
Prepare micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -60 mV.
-
Perfuse the cell with the low sodium external solution to establish a baseline current.
-
Rapidly switch the perfusion to the high sodium external solution to evoke an inward sodium current through SCN7A.
-
After the current stabilizes, switch back to the low sodium solution.
-
To test for inhibition, pre-incubate the cell with the test compound in the low sodium solution for 2-5 minutes.
-
Switch to the high sodium solution containing the same concentration of the test compound and record the current.
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the compound.
-
Generate a concentration-response curve to determine the IC₅₀ value.
This high-throughput compatible assay measures changes in intracellular sodium concentration as an indicator of SCN7A activity.
Objective: To screen for modulators of SCN7A by measuring changes in intracellular sodium.
Materials:
-
HEK293 cells stably expressing SCN7A.
-
96- or 384-well black, clear-bottom plates.
-
Sodium-sensitive fluorescent dye (e.g., ION Natrium Green-2 AM).[5]
-
Pluronic F-127.
-
Assay Buffer (e.g., HBSS).
-
High Sodium and Low Sodium buffers (as described in the electrophysiology protocol).
-
Fluorescence plate reader.
Protocol:
-
Seed HEK293-SCN7A cells in assay plates and grow to confluence.
-
Prepare the dye loading solution by dissolving the sodium-sensitive dye and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
Wash the cells with Low Sodium buffer to remove excess dye.
-
Add test compounds at various concentrations to the wells and incubate for a desired period.
-
Measure the baseline fluorescence using the plate reader.
-
Add the High Sodium buffer to stimulate sodium influx through SCN7A.
-
Immediately measure the change in fluorescence over time.
-
The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal compared to vehicle-treated controls.
Note: As there are currently no well-characterized, high-affinity radioligands specific for SCN7A, this protocol outlines a hypothetical approach using a non-selective radiolabeled sodium channel blocker.
Objective: To determine the binding affinity (Ki) of test compounds for SCN7A.
Materials:
-
Cell membranes prepared from HEK293 cells overexpressing SCN7A.
-
A suitable non-selective radiolabeled sodium channel blocker (e.g., [³H]-Saxitoxin, with the caveat of its likely low affinity for SCN7A).
-
Unlabeled non-selective blocker for determining non-specific binding (e.g., Tetrodotoxin).
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and cocktail.
Protocol:
-
In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (near its Kd for other sodium channels as a starting point), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled blocker.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Evaluation of SCN7A Inhibitors
SCN7A knockout mice exhibit altered salt and water intake, providing a model to assess the in vivo effects of SCN7A inhibitors.[6]
Objective: To evaluate the effect of a test SCN7A inhibitor on salt and water intake in mice.
Materials:
-
Wild-type and SCN7A knockout mice.
-
Metabolic cages equipped with two drinking bottles.
-
Standard rodent chow and low-sodium chow.
-
Drinking water and saline solution (e.g., 0.3 M NaCl).
-
Test compound and vehicle for administration (e.g., oral gavage, intraperitoneal injection).
Protocol:
-
Acclimate mice individually in metabolic cages with free access to standard chow, water, and 0.3 M NaCl solution for several days.
-
Measure baseline daily water and saline intake for each mouse.
-
Divide the wild-type mice into two groups: vehicle control and test compound.
-
Administer the test compound or vehicle to the respective groups at a predetermined dose and schedule.
-
Continue to monitor daily water and saline intake, as well as food consumption and body weight.
-
A separate cohort of mice can be placed on a low-sodium diet to induce a salt appetite, and the effect of the inhibitor on subsequent salt intake can be measured.[7]
-
Compare the intake patterns between the vehicle-treated, compound-treated, and SCN7A knockout groups. A successful inhibitor would be expected to phenocopy some of the behavioral traits of the knockout mice, such as altered salt preference.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Activity of a Hypothetical SCN7A Inhibitor
| Assay Type | Parameter | Value |
| Electrophysiology | IC₅₀ (µM) | 1.5 ± 0.3 |
| Sodium-Sensitive Dye | IC₅₀ (µM) | 2.1 ± 0.5 |
| Binding Assay | Kᵢ (µM) | 1.8 ± 0.4 |
Note: The data presented are for illustrative purposes only, as there are no well-characterized selective SCN7A inhibitors publicly disclosed.
Table 2: In Vivo Effects of a Hypothetical SCN7A Inhibitor on Fluid Intake
| Treatment Group | Daily Water Intake (mL) | Daily 0.3M NaCl Intake (mL) |
| Wild-Type + Vehicle | 4.5 ± 0.5 | 3.2 ± 0.4 |
| Wild-Type + Inhibitor X | 4.3 ± 0.6 | 1.5 ± 0.3 |
| SCN7A Knockout | 4.6 ± 0.5 | 1.2 ± 0.2 |
*p < 0.05 compared to Wild-Type + Vehicle. Data are presented as mean ± SEM.
Conclusion
The study of the atypical sodium channel SCN7A presents a unique set of challenges and opportunities. The protocols outlined in this document provide a framework for the systematic evaluation of potential SCN7A inhibitors, from initial in vitro characterization to in vivo validation. Given the emerging role of SCN7A in various pathologies, the development of selective modulators for this channel holds significant therapeutic promise. Further research is warranted to identify potent and selective tool compounds that will facilitate a more detailed exploration of SCN7A biology and its potential as a drug target.
References
- 1. The Nax (SCN7A) channel: an atypical regulator of tissue homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Scn7a sodium channel, voltage-gated, type VII, alpha [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Enhanced water and salt intake in transgenic mice with brain-restricted overexpression of angiotensin (AT1) receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of Sodium Channel Inhibitor 6 (SCI6)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] Dysregulation of these channels is implicated in a variety of disorders, including chronic pain, epilepsy, and cardiac arrhythmias, making them important therapeutic targets.[2][3] This document provides a detailed experimental design for the preclinical evaluation of Sodium Channel Inhibitor 6 (SCI6), a novel investigational compound. The following protocols and application notes describe a comprehensive workflow for characterizing the potency, selectivity, efficacy, and pharmacokinetic profile of SCI6.
In Vitro Characterization
The initial phase of preclinical assessment involves a thorough in vitro characterization of SCI6 to determine its potency, mechanism of action, selectivity, and potential for off-target effects and cytotoxicity.
Primary Screening and Potency Assessment
A high-throughput screening (HTS) assay using a fluorescence-based thallium (Tl+) flux is employed for the initial assessment of SCI6's inhibitory activity against a panel of key sodium channel subtypes.[4] This assay provides a rapid and efficient method to determine the half-maximal inhibitory concentration (IC50) for each subtype.
Experimental Protocol: Fluorescence-Based Thallium Flux Assay
-
Cell Culture: Maintain cell lines stably expressing individual human NaV subtypes (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.5, NaV1.7, NaV1.8) in their recommended culture media.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent indicator (e.g., Thallos-AM). Incubate the plate at 37°C for 60-90 minutes. Probenecid may be included to prevent dye leakage.[4]
-
Compound Addition: Following incubation, remove the loading buffer and add assay buffer containing various concentrations of SCI6. Prepare a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known potent sodium channel blocker like Tetrodotoxin for sensitive channels).
-
Assay Execution: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.[5]
-
Channel Activation and Signal Reading: Add a stimulus buffer containing a sodium channel activator (e.g., veratridine) and Tl+ sulfate (B86663) to all wells simultaneously.[5] The instrument will monitor the fluorescence intensity over time. The influx of Tl+ through open sodium channels will cause an increase in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of SCI6 relative to the vehicle control. Plot the concentration-response curve and fit the data using a four-parameter logistic equation to determine the IC50 value for each NaV subtype.
Data Presentation: Potency of SCI6 on NaV Subtypes
| NaV Subtype | IC50 (nM) |
| NaV1.1 | 850 |
| NaV1.2 | 720 |
| NaV1.3 | 45 |
| NaV1.5 (Cardiac) | >10,000 |
| NaV1.6 | 980 |
| NaV1.7 (Pain Target) | 15 |
| NaV1.8 (Pain Target) | 250 |
Electrophysiological Characterization
Patch-clamp electrophysiology is the gold-standard technique for characterizing the interaction of a compound with ion channels.[1][6] This method provides detailed information on the compound's affinity and its dependence on the channel's conformational state (resting, open, or inactivated).
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use a cell line stably expressing the human NaV1.7 channel. Plate cells at a low density on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.[1]
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocols:
-
Tonic Block (Resting State): Hold the cell at a hyperpolarized potential (-120 mV) where most channels are in the resting state. Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) every 15-30 seconds to elicit a sodium current.[1] After establishing a stable baseline, perfuse increasing concentrations of SCI6 and measure the steady-state inhibition of the peak current.
-
Use-Dependent Block (Inactivated State): Hold the cell at -120 mV. To assess use-dependence, apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms (B15284909) at a frequency of 10 Hz).[7] Compare the rate and extent of current reduction during the pulse train in the absence and presence of SCI6.
-
-
Data Analysis:
-
Calculate the tonic block IC50 from the concentration-response curve generated from the resting state protocol.
-
Quantify the use-dependent block by measuring the percentage of current inhibition at the end of the pulse train for each concentration of SCI6 to determine the use-dependent IC50.
-
Data Presentation: Electrophysiological Profile of SCI6 on NaV1.7
| Parameter | Value | Description |
| Tonic Block IC50 | 18 nM | Inhibition of channels from a resting state. |
| Use-Dependent IC50 (10 Hz) | 4 nM | Inhibition of channels during high-frequency firing. |
| On-rate (k_on) | 2.5 x 10^6 M⁻¹s⁻¹ | Rate of SCI6 binding to the inactivated channel. |
| Off-rate (k_off) | 0.1 s⁻¹ | Rate of SCI6 unbinding from the channel. |
Cellular Cytotoxicity Assessment
It is essential to determine if SCI6 has any general cytotoxic effects at concentrations relevant to its therapeutic activity. Cell viability assays measure overall cellular health.[8]
Experimental Protocol: MTS Cell Viability Assay
-
Cell Culture: Use a standard, rapidly dividing cell line such as HEK293 or HepG2.
-
Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of SCI6 (e.g., from 0.01 to 100 µM) for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.[9] Viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability. Calculate the half-maximal cytotoxic concentration (CC50) from the resulting dose-response curve.
Data Presentation: Cytotoxicity of SCI6
| Cell Line | Incubation Time | CC50 (µM) | Therapeutic Index (CC50 / NaV1.7 IC50) |
| HEK293 | 48 hours | > 50 | > 3333 |
In Vivo Efficacy Evaluation
Following in vitro characterization, the efficacy of SCI6 must be assessed in relevant animal models of human diseases.[10] Given the potency of SCI6 on NaV1.7 and NaV1.3, models of neuropathic pain and epilepsy are appropriate choices.
Neuropathic Pain Model: Spared Nerve Injury (SNI)
The SNI model is a widely used surgical model of neuropathic pain that results in persistent mechanical allodynia (pain in response to a non-painful stimulus).[11]
Experimental Protocol: SNI Model and Behavioral Testing
-
Animals: Use adult male Sprague-Dawley rats (200-250g).
-
SNI Surgery:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[11]
-
Close the muscle and skin layers with sutures. Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Post-operative Care: Administer analgesics for 2 days post-surgery and monitor the animals for signs of distress.
-
Behavioral Testing (Mechanical Allodynia):
-
Allow animals to recover for 7-10 days to allow neuropathic pain to develop.
-
Place individual rats in chambers with a wire mesh floor and allow them to acclimate for 15-20 minutes.
-
Use von Frey filaments of increasing stiffness to stimulate the lateral plantar surface of the hind paw (the area innervated by the intact sural nerve).
-
Determine the 50% paw withdrawal threshold using the up-down method. A lower threshold indicates increased pain sensitivity.
-
-
Drug Administration and Efficacy Testing:
-
After establishing a baseline of mechanical allodynia, administer SCI6 or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure the paw withdrawal threshold at various time points after dosing (e.g., 30, 60, 120, 240 minutes) to assess the analgesic effect.
-
Data Presentation: Efficacy of SCI6 in the SNI Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 60 min post-dose | % Reversal of Allodynia |
| Sham | Vehicle | 14.5 ± 1.2 | N/A |
| SNI | Vehicle | 2.1 ± 0.4 | 0% |
| SNI | SCI6 | 3 | 6.8 ± 0.9 |
| SNI | SCI6 | 10 | 11.5 ± 1.1 |
| SNI | SCI6 | 30 | 13.9 ± 1.3 |
Epilepsy Model: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model used to identify compounds that can prevent the spread of seizures, which is relevant to generalized tonic-clonic seizures in humans.[12][13]
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animals: Use adult male C57BL/6 mice (20-25g).
-
Drug Administration: Administer various doses of SCI6 or vehicle (e.g., intraperitoneally). Allow for a predetermined absorption time (e.g., 30 minutes).
-
MES Induction:
-
Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
This stimulus will induce a maximal seizure in control animals, characterized by a tonic hindlimb extension phase.
-
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered a positive endpoint, indicating protection by the compound.
-
Data Analysis: Test groups of animals (n=8-10) at each dose level. Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50) using probit analysis.
Data Presentation: Efficacy of SCI6 in the MES Test
| Treatment Group | Dose (mg/kg, i.p.) | Number of Animals Protected / Total | % Protection |
| Vehicle | - | 0 / 10 | 0% |
| SCI6 | 5 | 2 / 10 | 20% |
| SCI6 | 10 | 5 / 10 | 50% |
| SCI6 | 20 | 9 / 10 | 90% |
| Calculated ED50 | 10.0 mg/kg |
Pharmacokinetic (PK) Profiling
Understanding the pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for interpreting efficacy and toxicology data and for predicting a safe and effective dose in humans.[14][15]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animals: Use adult male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer SCI6 as an IV bolus (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer SCI6 by oral gavage (e.g., 10 mg/kg).[16]
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at multiple time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[17]
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of SCI6 in the plasma samples.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters for both IV and PO routes. Oral bioavailability (%F) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Data Presentation: Pharmacokinetic Parameters of SCI6 in Rats
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 (at 5 min) | 880 |
| Tmax (hr) | 0.08 | 1.0 |
| AUC_last (hr*ng/mL) | 2150 | 4850 |
| Half-life (t½) (hr) | 3.5 | 3.8 |
| Clearance (mL/min/kg) | 15.5 | N/A |
| Volume of Distribution (L/kg) | 4.4 | N/A |
| Oral Bioavailability (%F) | N/A | 45% |
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Preclinical evaluation of marketed sodium channel blockers in a rat model of myotonia discloses promising antimyotonic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 10. ppd.com [ppd.com]
- 11. criver.com [criver.com]
- 12. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. allucent.com [allucent.com]
- 15. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 16. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. m.youtube.com [m.youtube.com]
how to dissolve and prepare Sodium Channel inhibitor 6 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Channel Inhibitor 6 is a research compound with potential applications in the study of neuropathic pain.[1][2][3] As a modulator of voltage-gated sodium channels, it belongs to a class of molecules critical for the generation and propagation of action potentials in excitable cells.[4] Dysregulation of sodium channel activity is a key factor in the pathophysiology of chronic pain states, making selective inhibitors valuable tools for both basic research and therapeutic development. These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | (2R,3S,4S,5R)-3-(3,4-Difluoro-2-methoxyphenyl)-N-(6-((R)-1,2-dihydroxyethyl)pyridin-3-yl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxamide | [5] |
| Molecular Formula | C22H23F5N2O5 | [1] |
| Molecular Weight | 490.42 g/mol | [1] |
| CAS Number | 2877755-11-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | ≥ 100 mg/mL in DMSO | [1] |
Storage Conditions:
Proper storage is crucial to maintain the stability and activity of this compound.
| Condition | Duration |
| Powder (-20°C) | 3 years |
| Powder (4°C) | 2 years |
| In Solvent (-80°C) | 6 months |
| In Solvent (-20°C) | 1 month |
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Dissolution and Preparation of Stock Solutions
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.90 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For 4.90 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, briefly sonicate the solution to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Note: For in vivo experiments, further dilution in appropriate vehicles is necessary. A common formulation involves a multi-step dilution into a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final DMSO concentration should be minimized and vehicle controls must be used in all experiments.
Experimental Protocols
The following are general protocols for assessing the activity of sodium channel inhibitors. The optimal concentration of this compound for each specific assay should be determined empirically through concentration-response experiments.
4.1. In Vitro Electrophysiology Assay
This protocol describes a whole-cell patch-clamp electrophysiology experiment to measure the effect of this compound on voltage-gated sodium currents in a suitable cell line (e.g., HEK293 cells stably expressing a specific sodium channel subtype like NaV1.7 or NaV1.8, which are implicated in neuropathic pain).
Experimental Workflow:
Figure 1. Workflow for electrophysiological analysis of this compound.
Methodology:
-
Cell Preparation: Culture cells expressing the target sodium channel subtype on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
Compound Application: Prepare a series of dilutions of this compound in the external solution from the DMSO stock. The final DMSO concentration should be kept constant across all conditions (typically ≤ 0.1%).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in a resting state.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Establish a stable baseline recording of the sodium current in the external solution.
-
-
Compound Application:
-
Perfuse the cells with the external solution containing different concentrations of this compound.
-
Record the sodium currents at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in the presence of each concentration of the inhibitor.
-
Normalize the current to the baseline control.
-
Plot the normalized current as a function of the inhibitor concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
4.2. In Vitro Calcium Flux Assay
This high-throughput assay provides an indirect measure of sodium channel activity by detecting changes in intracellular calcium resulting from membrane depolarization.
Experimental Workflow:
Figure 2. Workflow for a calcium flux assay to assess this compound activity.
Methodology:
-
Cell Seeding: Seed cells expressing the target sodium channel in a 96- or 384-well black-walled, clear-bottom microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation:
-
Prepare a concentration range of this compound in a suitable assay buffer.
-
Add the compound solutions to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
-
Signal Generation:
-
Add a sodium channel agonist (e.g., veratridine (B1662332) or deltamethrin) to the wells to open the channels, leading to sodium influx, membrane depolarization, and subsequent opening of voltage-gated calcium channels.
-
-
Fluorescence Reading: Immediately measure the change in fluorescence using a plate reader equipped with the appropriate filters for the chosen dye.
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist at each concentration of the inhibitor.
-
Normalize the data to controls (no inhibitor and no agonist).
-
Generate a concentration-response curve and calculate the IC50 value.
-
Signaling Pathway
This compound is presumed to act by blocking the influx of sodium ions (Na+) through voltage-gated sodium channels. In the context of neuropathic pain, this action would occur in sensory neurons, particularly at the dorsal root ganglia and peripheral nerve injury sites where sodium channel expression is often upregulated. By inhibiting the sodium current, the inhibitor reduces neuronal hyperexcitability and ectopic firing, which are hallmarks of neuropathic pain.
Figure 3. Proposed mechanism of action for this compound in reducing pain signaling.
Quantitative Data Summary
As of the date of this document, specific quantitative data such as IC50 or EC50 values for this compound against various sodium channel subtypes have not been made publicly available in peer-reviewed literature. The table below is provided as a template for researchers to populate with their own empirically determined data.
| Assay Type | Sodium Channel Subtype | Cell Line | Parameter | Value (µM) |
| Electrophysiology | e.g., NaV1.7 | HEK293 | IC50 | To be determined |
| Electrophysiology | e.g., NaV1.8 | HEK293 | IC50 | To be determined |
| Calcium Flux | e.g., NaV1.7 | CHO | IC50 | To be determined |
Conclusion
This compound is a valuable tool for investigating the role of sodium channels in neuropathic pain. The protocols provided herein offer a starting point for its dissolution, preparation, and application in common in vitro assays. Researchers should perform careful concentration-response studies to determine the optimal experimental conditions for their specific model system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vx993 | 2877755-11-6 [chemicalbook.com]
- 3. 2877755-11-6 | CAS DataBase [m.chemicalbook.com]
- 4. WO2024123815A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
- 5. 2877755-11-6|(2R,3S,4S,5R)-3-(3,4-Difluoro-2-methoxyphenyl)-N-(6-((R)-1,2-dihydroxyethyl)pyridin-3-yl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxamide|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Assessing Off-Target Effects of Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium channel blockers are a critical class of therapeutic agents used in the management of a wide range of conditions, including epilepsy, cardiac arrhythmias, and pain. While their primary mechanism of action involves the modulation of voltage-gated sodium channels, off-target interactions can lead to unintended physiological effects, some of which may be therapeutically beneficial, while others can result in adverse drug reactions. A thorough assessment of these off-target effects is paramount for a comprehensive understanding of a drug's safety and efficacy profile.
These application notes provide a detailed overview of key in vitro and in vivo techniques to assess the off-target profile of sodium channel blockers. The protocols included are intended to serve as a guide for researchers in designing and executing robust non-clinical safety and pharmacology studies.
Data Presentation: Off-Target Activities of Common Sodium Channel Blockers
The following tables summarize the inhibitory activities (IC50 or Ki values) of several widely used sodium channel blockers against a panel of off-target ion channels and receptors. This data is crucial for predicting potential side effects and understanding the broader pharmacological profile of these drugs.
Table 1: Off-Target Ion Channel Activity of Sodium Channel Blockers
| Compound | Off-Target Ion Channel | IC50 (µM) | Reference |
| Flecainide (B1672765) | hERG (Kv11.1) | 1.49 - 3.91 | [1][2][3][4][5] |
| Kv4.3 | >30 | ||
| Kv1.5 | 38.14 | [6] | |
| Kir2.1 | >30 | ||
| Lidocaine | hERG (Kv11.1) | 262.9 | [2][4] |
| Acid-Sensing Ion Channel (ASIC) | 11,790 | [7][8] | |
| Carbamazepine (B1668303) | L-type Ca2+ Channel | >30 | [9][10] |
| N-type Ca2+ Channel | Inhibition observed | [11][12] | |
| Erg-mediated K+ Current | Mild inhibition | [13] | |
| Lamotrigine | L-type Ca2+ Channel | Inhibition observed | [14] |
| N-type Ca2+ Channel | Inhibition observed | [14] |
Table 2: Off-Target Receptor and Enzyme Activity of Sodium Channel Blockers
| Compound | Off-Target Receptor/Enzyme | Ki or IC50 (µM) | Reference |
| Lidocaine | Muscarinic M1 Receptor | 0.018 | [15] |
| Muscarinic M2 Receptor | Inhibition observed | [16][17] | |
| Muscarinic M3 Receptor | Non-competitive inhibition | [18] | |
| Carbamazepine | Adenosine A1 Receptor | Upregulation | |
| Lamotrigine | Adenosine A1/A2 Receptors | Inhibition reported | |
| 5-HT3 Receptor | Weak inhibition | [15] |
Experimental Protocols
I. In Vitro Off-Target Profiling
A. Electrophysiology: Patch-Clamp Analysis of hERG Potassium Channels
Objective: To determine the inhibitory effect of a sodium channel blocker on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical assessment for cardiac safety.[5]
Materials:
-
HEK293 cells stably expressing hERG channels
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution: (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH
-
External (bath) solution: (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH
-
Test compound (sodium channel blocker) stock solution in DMSO
-
Positive control (e.g., E-4031 or dofetilide)
Protocol:
-
Cell Culture: Culture hERG-HEK293 cells under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution at room temperature or 37°C.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Record the tail current amplitude. Repeat this voltage protocol at a frequency of 0.1 Hz (every 10 seconds).
-
-
Compound Application:
-
Record a stable baseline current in the external solution (vehicle control).
-
Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).
-
Record the hERG tail current at each concentration.
-
Apply a positive control at the end of the experiment to confirm assay sensitivity.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline current.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
B. Radioligand Binding Assays for Off-Target Receptors
Objective: To determine the binding affinity (Ki) of a sodium channel blocker for a panel of off-target G-protein coupled receptors (GPCRs), ion channels, and transporters.[2]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-N-methylscopolamine for muscarinic receptors)
-
Test compound (sodium channel blocker)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor or from tissues known to express the receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand at a concentration near its Kd, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand.
-
Displacement: Membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[2]
-
Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding in the presence of the test compound.
-
Plot the concentration-response curve for the test compound and fit the data to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
C. Cellular Assays: Cytotoxicity Assessment (MTT Assay)
Objective: To evaluate the cytotoxic potential of a sodium channel blocker on a relevant cell line.
Materials:
-
Cell line of interest (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Test compound (sodium channel blocker)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the concentration-response curve and determine the IC50 value, representing the concentration that causes 50% inhibition of cell viability.
-
II. In Vivo Off-Target Assessment
A. Zebrafish Model for Cardiotoxicity Assessment
Objective: To assess the potential cardiotoxic effects of a sodium channel blocker in a whole-organism model.
Materials:
-
Wild-type or transgenic (e.g., with fluorescent cardiomyocytes) zebrafish embryos/larvae
-
96-well plates
-
Embryo medium (e.g., E3 medium)
-
Test compound (sodium channel blocker)
-
Microscope with a high-speed camera for video recording
Protocol:
-
Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and raise them in embryo medium at 28.5°C.
-
Compound Exposure: At 48 hours post-fertilization (hpf), place individual larvae into the wells of a 96-well plate containing embryo medium. Add the test compound at various concentrations. Include a vehicle control group.
-
Incubation: Incubate the larvae for a defined period (e.g., up to 120 hpf).
-
Cardiovascular Assessment:
-
At specific time points (e.g., 72, 96, and 120 hpf), immobilize the larvae and record high-speed videos of the heart.
-
Analyze the videos to determine heart rate, rhythm (arrhythmias), atrioventricular (AV) block, and morphological changes.
-
-
Data Analysis:
-
Compare the cardiovascular parameters of the compound-treated groups to the vehicle control group.
-
Determine the concentration at which significant cardiotoxic effects are observed.
-
B. Rodent Model for Neurotoxicity Assessment
Objective: To evaluate the potential neurotoxic effects of a sodium channel blocker in a rodent model.
Materials:
-
Adult rats or mice
-
Test compound (sodium channel blocker)
-
Vehicle for compound administration
-
Apparatus for behavioral testing (e.g., open field arena, rotarod)
Protocol:
-
Animal Acclimation and Grouping: Acclimate the animals to the housing and testing conditions. Randomly assign animals to treatment groups (vehicle and different doses of the test compound).
-
Compound Administration: Administer the test compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Assessments: Conduct a battery of behavioral tests at specified time points after dosing. These may include:
-
Open Field Test: To assess locomotor activity, exploration, and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Functional Observational Battery (FOB): A series of standardized observations to detect changes in autonomic function, neuromuscular coordination, and overall behavior.
-
-
Neuropathology (Optional): At the end of the study, perfuse the animals and collect brain tissue for histopathological examination to identify any structural changes or neuronal damage.
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods to compare the treatment groups to the control group.
-
Correlate any behavioral changes with the dose of the test compound.
-
Visualization of Pathways and Workflows
Diagram 1: General Workflow for Off-Target Assessment
Caption: A generalized workflow for assessing the off-target effects of a compound.
Diagram 2: Signaling Pathways Potentially Affected by Off-Target Interactions
References
- 1. physoc.org [physoc.org]
- 2. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Carbamazepine inhibits L-type Ca2+ channels in cultured rat hippocampal neurons stimulated with glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Inhibition by carbamazepine of various ion channels-mediated catecholamine secretion in cultured bovine adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Local anesthetic inhibition of m1 muscarinic acetylcholine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of the M2 muscarinic receptor pathway in lidocaine-induced potentiation of the relaxant response to atrial natriuretic peptide in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lidocaine attenuates muscarinic receptor-mediated inhibition of adenylyl cyclase in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of m3 muscarinic acetylcholine receptors by local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Characterizing Use-Dependent Block of Voltage-Gated Sodium Channels by Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs or NaV channels) are essential for the initiation and propagation of action potentials in excitable cells such as neurons, cardiac myocytes, and skeletal muscle fibers.[1][2][3] Dysregulation of sodium channel function is implicated in a variety of pathophysiological conditions, including epilepsy, cardiac arrhythmias, and chronic pain.[1][2] Consequently, sodium channels are a critical target for drug discovery.[2]
Sodium channel blockers can exhibit different mechanisms of action, with many demonstrating "use-dependent" or "frequency-dependent" block.[4][5][6] This property, where the inhibitory effect of a compound increases with the frequency of channel activation, is a desirable characteristic for therapeutic agents. It allows for the selective targeting of rapidly firing cells, such as those involved in epileptic seizures or tachyarrhythmias, while sparing normally active cells.[7]
These application notes provide a detailed overview and experimental protocols for characterizing the use-dependent block of voltage-gated sodium channels by a novel compound, designated here as Sodium Channel Inhibitor 6 . The primary technique described is the whole-cell patch-clamp electrophysiology assay, the gold standard for studying ion channel pharmacology.[8]
Mechanism of Action: The Modulated Receptor Hypothesis
The phenomenon of use-dependent block is often explained by the Modulated Receptor Hypothesis.[4] This model posits that sodium channel blockers have different affinities for the various conformational states of the channel: resting, open, and inactivated.[2][5] Use-dependent inhibitors typically exhibit a higher affinity for the open and/or inactivated states compared to the resting state.[4] During repetitive stimulation, channels cycle more frequently through the open and inactivated states, providing more opportunities for the inhibitor to bind and leading to an accumulation of block.[4]
Data Presentation: Summary of Inhibitory Activity
The inhibitory effects of this compound can be quantified and summarized for clear comparison. The following tables provide a template for presenting key data points obtained from the experimental protocols described below.
Table 1: Tonic and Use-Dependent Block of Sodium Channel Subtypes by Inhibitor 6
| Sodium Channel Subtype | Tonic Block IC50 (µM) at 0.1 Hz | Use-Dependent Block IC50 (µM) at 10 Hz | Fold Shift (Tonic/Use-Dependent) |
| NaV1.1 | |||
| NaV1.2 | |||
| NaV1.3 | |||
| NaV1.4 | |||
| NaV1.5 | |||
| NaV1.6 | |||
| NaV1.7 | |||
| NaV1.8 |
Table 2: State-Dependent Inhibition by Inhibitor 6 on NaV1.X
| Parameter | Control | + Inhibitor 6 (Concentration) | Δ (mV) |
| V½ of Steady-State Fast Inactivation |
Experimental Protocols
The following are detailed protocols for assessing the use-dependent block of voltage-gated sodium channels by this compound using whole-cell patch-clamp electrophysiology.
Cell Preparation
Prepare cells expressing the sodium channel subtype of interest for whole-cell patch-clamp recording.[4] This can include primary cultured neurons, cardiomyocytes, or heterologous expression systems like HEK293 or CHO cells stably transfected with the desired NaV channel alpha subunit.
Solutions and Reagents
Proper solution composition is critical for accurate and reproducible results.[8][9]
Table 3: Composition of Extracellular and Intracellular Solutions
| Extracellular Solution (in mM) | Intracellular (Pipette) Solution (in mM) |
| 140 NaCl | 140 CsF (or CsCl) |
| 5 KCl | 10 NaCl |
| 2 CaCl2 | 1 EGTA |
| 1 MgCl2 | 10 HEPES |
| 10 HEPES | |
| 10 Glucose | |
| Adjust pH to 7.4 with NaOH | Adjust pH to 7.2 with CsOH |
| Adjust osmolarity to ~310 mOsm with sucrose | Adjust osmolarity to ~300 mOsm with sucrose |
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.
Protocol 1: Assessing Tonic and Use-Dependent Block
This protocol is designed to measure the baseline (tonic) inhibition and the frequency-dependent (use-dependent) block by Inhibitor 6.
Experimental Workflow:
Caption: Workflow for assessing tonic and use-dependent block.
Methodology:
-
Establish a stable whole-cell recording.
-
Set the holding potential to a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.[4][9]
-
Measure Tonic Block:
-
Apply a series of short depolarizing test pulses (e.g., 10 ms (B15284909) to -10 mV) at a low frequency (e.g., 0.1 Hz or one pulse every 10-30 seconds) to establish a stable baseline current.[4][8][9]
-
Perfuse the cell with the desired concentration of this compound.
-
Continue the low-frequency stimulation until a steady-state level of inhibition (tonic block) is achieved.[4]
-
-
Measure Use-Dependent Block:
-
Data Analysis:
-
Normalize the peak current of each pulse in the train to the peak current of the first pulse.[4]
-
Plot the normalized current against the pulse number to visualize the development of use-dependent block.[4]
-
The extent of use-dependent block is the additional inhibition that develops during the high-frequency train compared to the initial tonic block.[4]
-
Protocol 2: Determining the Voltage-Dependence of Inactivation
This protocol assesses the affinity of Inhibitor 6 for the inactivated state of the sodium channel by measuring the shift in the steady-state inactivation curve. A hyperpolarizing shift suggests a higher affinity for the inactivated state, which often correlates with more pronounced use-dependence.[4]
Experimental Workflow:
Caption: Workflow for determining voltage-dependence of inactivation.
Methodology:
-
Establish a stable whole-cell recording.
-
Set the holding potential to a hyperpolarized level (e.g., -120 mV).
-
Apply the pulse protocol:
-
Deliver a series of long (e.g., 500 ms) conditioning pre-pulses to a range of voltages (e.g., from -140 mV to -20 mV in 10 mV increments).[4]
-
Immediately following each pre-pulse, apply a constant test pulse (e.g., to -10 mV) to measure the fraction of channels that are not inactivated and are available to open.[4]
-
-
Perform the experiment first in the absence (control) and then in the presence of this compound.
-
Data Analysis:
-
For each pre-pulse potential, normalize the peak current elicited by the test pulse to the maximum peak current.
-
Plot the normalized current as a function of the pre-pulse potential.
-
Fit the data with the Boltzmann equation to determine the voltage at which half the channels are inactivated (V½).
-
A negative shift in the V½ of inactivation in the presence of Inhibitor 6 indicates stabilization of the inactivated state.
-
Troubleshooting and Optimization
-
No observed use-dependent block:
-
Increase stimulation frequency: Use-dependence is frequency-dependent. Test a range of frequencies (e.g., 1 Hz to 30 Hz).[4]
-
Check holding potential: Ensure a hyperpolarized holding potential (e.g., -120 mV) is used to maximize the availability of channels in the resting state before the pulse train.[4]
-
-
Large tonic block masking use-dependent effects:
-
Lower the concentration of Inhibitor 6: A high concentration may lead to significant tonic block.
-
Ensure a hyperpolarized holding potential: A more depolarized holding potential can increase tonic block by promoting channel inactivation.[4]
-
-
Inconsistent results:
-
Maintain stable temperature: The kinetics of channel gating and drug binding can be temperature-sensitive.[4] Maintain a consistent temperature throughout the experiments.
-
Ensure rapid and complete solution exchange: A slow perfusion system can lead to inaccurate measurements of onset and washout of the drug effect.
-
By following these detailed protocols, researchers can effectively characterize the use-dependent inhibitory properties of this compound, providing crucial data for its development as a potential therapeutic agent.
References
- 1. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rupress.org [rupress.org]
Troubleshooting & Optimization
Technical Support Center: Sodium Channel Inhibitor 6 (SCN6i) Patch-Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch-clamp electrophysiology to study Sodium Channel Inhibitor 6 (SCN6i).
Troubleshooting Guides
This section addresses common problems encountered during SCN6i patch-clamp experiments in a question-and-answer format.
Issue 1: Difficulty Achieving a Gigaseal (>1 GΩ)
Q: I am struggling to form a stable gigaseal when patching cells to study SCN6i. What are the likely causes and how can I troubleshoot this?
A: Difficulty in forming a gigaseal is a frequent challenge in patch-clamp experiments. Several factors related to your preparation, equipment, and technique could be contributing to this issue.
Potential Causes & Solutions:
-
Cell Health: Unhealthy or poorly prepared cells are a primary reason for sealing problems. Ensure your cells are healthy and not over-digested with enzymes like trypsin, which can make the membrane fragile.[1]
-
Pipette Preparation: The quality of your patch pipette is critical.
-
Pipette Resistance: For whole-cell recordings, aim for a pipette resistance of 2-5 MΩ. For single-channel recordings, a higher resistance of 5-10 MΩ is often preferred.[2]
-
Pipette Tip: Ensure the pipette tip is clean and smooth. Fire-polishing the tip can help create a smoother surface for sealing.[3][4] Debris from unfiltered solutions or the bath can clog the pipette tip.[5]
-
-
Solutions:
-
Filtration: Always filter your internal and external solutions on the day of the experiment to remove any particulate matter.
-
Osmolarity: A common practice is to have the internal solution's osmolarity slightly lower (around 10-20 mOsm) than the external solution. For example, an internal osmolarity of ~290-295 mOsm with an external osmolarity of ~315-320 mOsm can aid in seal formation.[1][4][6]
-
-
Mechanical Stability: Vibrations can prevent a stable seal from forming. Ensure your setup is on an anti-vibration table and that all components are securely fastened.[1][7]
-
Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean.[6][8] You should see a small dimple on the cell surface before releasing the pressure.[6][8]
-
Grounding: While more directly related to noise, poor grounding can sometimes contribute to instability. Ensure your grounding wire is properly chlorinated and making good contact with the bath solution.[1][7]
Issue 2: Excessive Electrical Noise in Recordings
Q: My recordings are very noisy, making it difficult to resolve the sodium currents. How can I identify and reduce the sources of electrical noise?
A: Electrical noise is a persistent issue in electrophysiology that can obscure small biological signals. A systematic approach is necessary to identify and eliminate noise sources.[7]
Common Noise Sources & Mitigation Strategies:
-
Grounding: Improper grounding is a major source of 50/60 Hz noise.
-
Faraday Cage: Ensure your setup is enclosed in a properly grounded Faraday cage to shield it from external electromagnetic interference.[7][10]
-
Peripheral Equipment: Any electrical device near your rig can be a source of noise. Systematically turn off and unplug equipment such as centrifuges, vortexers, computers, and even fluorescent lights to identify the source.[7][10]
-
Perfusion System: The perfusion system can introduce noise. Ensure the tubing is properly secured and that the solution level in the chamber is kept low to minimize pipette capacitance.[7]
-
Amplifier Settings: Check the filter settings on your amplifier. Using a lower filter setting, such as 2.2 kHz instead of 10 kHz, can significantly reduce high-frequency noise.[11]
Issue 3: Unstable Whole-Cell Configuration and "Rundown" of Sodium Currents
Q: After breaking into the cell, the recording is unstable, or the sodium current amplitude decreases over time (rundown). What can I do to improve the stability of my whole-cell recordings?
A: Maintaining a stable whole-cell configuration is crucial for accurate measurements of SCN6i's effects. Instability and current rundown can be caused by several factors.
Troubleshooting Whole-Cell Stability:
-
Seal Quality: A high-quality gigaseal is the foundation of a stable recording. A seal resistance of 1-5 GΩ is considered excellent.[2] If the seal is not optimal, the cell may attempt to reseal, leading to an increase in series resistance and a decrease in current.[12]
-
Series Resistance (Rs):
-
Monitoring Rs: Continuously monitor the series resistance throughout your experiment. A significant change (>20%) can indicate an unstable recording, and the data should be discarded.
-
Compensation: Use the series resistance compensation feature on your amplifier to improve the voltage clamp quality and temporal resolution.[12][13] However, be aware that overcompensation can lead to oscillations.[14]
-
-
Pipette Size: Using a pipette with a very large tip can make it difficult to achieve a stable whole-cell configuration.[3]
-
Intracellular Solution: The composition of your internal solution is critical. The "washout" of essential intracellular components can lead to current rundown.[15] Consider using the perforated patch technique (e.g., with amphotericin or gramicidin) to maintain the integrity of the intracellular environment.[16]
-
Cell Health: As with seal formation, the health of the cell is paramount. Unhealthy cells will not tolerate the whole-cell configuration for extended periods.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical parameters for a voltage-clamp protocol to study SCN6i's effect on voltage-gated sodium channels?
A1: A common voltage protocol involves holding the cell at a negative potential (e.g., -100 mV) to ensure the channels are in a resting state, followed by a series of depolarizing voltage steps to elicit channel activation and inactivation. A subsequent test pulse can be used to assess recovery from inactivation. The specific voltages and durations will depend on the sodium channel subtype being studied.[17][18]
Q2: How does series resistance affect my voltage-clamp recordings, and when should I use compensation?
A2: Series resistance (Rs) is the electrical resistance between your recording electrode and the cell interior.[12] It can introduce two main errors: a voltage-drop error, where the actual membrane potential is different from the command potential, and a slowing of the clamp speed.[12] You should compensate for Rs, especially when recording large and fast currents like those from voltage-gated sodium channels, to improve the accuracy and temporal resolution of your measurements.[12][13]
Q3: What are the expected characteristics of sodium channel block by an inhibitor like SCN6i?
A3: Sodium channel inhibitors can exhibit different types of block. A "tonic block" is a steady-state inhibition, while a "use-dependent" or "phasic block" occurs when the inhibitor binds more strongly to certain channel states (e.g., open or inactivated) that are more populated during repetitive stimulation.[18] Your experimental protocol should be designed to differentiate between these types of block.
Quantitative Data Summary
| Parameter | Typical Range (Whole-Cell) | Typical Range (Single-Channel) | Reference |
| Pipette Resistance | 2 - 5 MΩ | 5 - 10 MΩ | [2] |
| Seal Resistance | > 1 GΩ (ideally 1-5 GΩ) | > 1 GΩ | [2][19] |
| Series Resistance | < 25 MΩ | N/A | [16] |
| Internal Solution Osmolarity | ~290-295 mOsm | ~290-295 mOsm | [1] |
| External Solution Osmolarity | ~315-320 mOsm | ~315-320 mOsm | [1] |
Experimental Protocols
Standard Whole-Cell Voltage-Clamp Protocol for SCN6i Application:
-
Cell Preparation: Prepare healthy cells on a coverslip in the recording chamber.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ. Fill with filtered internal solution.
-
Approaching the Cell: With positive pressure, approach a healthy-looking cell.
-
Seal Formation: Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaseal.[6]
-
Whole-Cell Configuration: After achieving a stable gigaseal, apply short, strong suction pulses to rupture the cell membrane and establish the whole-cell configuration.
-
Baseline Recording: Hold the cell at -100 mV. Apply a voltage protocol (e.g., a 20 ms (B15284909) step to 0 mV every 10 seconds) to establish a stable baseline sodium current.
-
SCN6i Application: Perfuse the bath with the external solution containing the desired concentration of SCN6i.
-
Data Acquisition: Continue recording using the same voltage protocol to observe the effect of SCN6i on the sodium current.
-
Washout: Perfuse the bath with the control external solution to observe the reversal of the inhibitor's effect.
Visualizations
Caption: Workflow for a typical SCN6i patch-clamp experiment.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Devices Support Portal [support.moleculardevices.com]
- 10. plexon.com [plexon.com]
- 11. researchgate.net [researchgate.net]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. alembicinstruments.com [alembicinstruments.com]
- 14. drexel.edu [drexel.edu]
- 15. bio.fsu.edu [bio.fsu.edu]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Channel Inhibitor 6 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Sodium Channel Inhibitor 6 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal in vivo concentration of this compound?
A1: The initial and most critical step is to conduct a dose-ranging study, also known as a dose-finding study. This preliminary experiment is essential to identify a safe and effective dose range for your specific animal model. The primary goals are to establish the Minimum Effective Dose (MED), which is the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be administered without unacceptable toxicity.
Q2: How do I design a dose-ranging study for this compound?
A2: A typical dose-ranging study involves administering a wide range of doses to different groups of animals. It is advisable to start with a low dose and gradually increase it. For example, you could start with doses of 5, 10, 20, 40, and 80 mg/kg.[1] Each dose group should contain a sufficient number of animals to allow for statistical analysis. Throughout the study, animals should be closely monitored for both efficacy endpoints and signs of toxicity.
Q3: What are the common signs of toxicity to monitor for with sodium channel inhibitors?
A3: Sodium channel blockers can cause a range of adverse effects, primarily affecting the central nervous system (CNS) and the cardiovascular system. Common neurological side effects in rodent models include uncoordinated movement (ataxia), tremors, abnormal gait, and sedation.[2] At higher doses, seizures may occur.[2] Cardiovascular toxicity can manifest as arrhythmias, hypotension, and changes in electrocardiogram (ECG) parameters, such as a widening of the QRS complex.[3]
Q4: My in vivo results are not consistent with my in vitro data. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors. These include differences in drug metabolism, bioavailability, protein binding, and distribution to the target tissue in a living organism. Pharmacokinetic (PK) and pharmacodynamic (PD) properties play a crucial role in vivo and can significantly alter the effective concentration of the inhibitor at the target site compared to the controlled environment of an in vitro assay.
Q5: How can I improve the translation of my in vitro findings to in vivo studies?
A5: To improve the in vitro-to-in vivo translation, it is important to consider the pharmacokinetic properties of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is key. Additionally, establishing a clear relationship between the unbound concentration of the drug in the brain (for neurological applications) and its in vitro potency (Ki) can help predict effective in vivo concentrations.[4]
Troubleshooting Guides
Problem: High variability in animal response to this compound.
-
Possible Cause: Inconsistent drug administration, differences in animal age, weight, or strain, or underlying health issues in the animal colony.
-
Troubleshooting Steps:
-
Ensure precise and consistent administration techniques (e.g., oral gavage, intraperitoneal injection).
-
Use animals of a similar age and weight range and from the same strain.
-
Acclimatize animals to the experimental conditions before starting the study.
-
Monitor the health of the animals closely throughout the experiment.
-
Problem: Unexpected animal mortality at doses predicted to be safe.
-
Possible Cause: Acute toxicity that was not apparent in preliminary studies, or off-target effects of the inhibitor. Sodium channel blocker toxicity can lead to severe complications such as cardiogenic shock, respiratory depression, and status epilepticus.[5]
-
Troubleshooting Steps:
-
Immediately halt the experiment and perform a thorough review of the protocol and dosing calculations.
-
Conduct a more detailed toxicity study with smaller dose increments and more frequent monitoring.
-
Consider performing a broad panel screening to identify potential off-target interactions of the inhibitor.
-
For cardiac-related toxicity, in vivo ECG monitoring or ex vivo Langendorff heart preparations can help identify direct cardiac effects.[2]
-
Problem: Lack of efficacy at doses that are well-tolerated.
-
Possible Cause: Insufficient drug exposure at the target site due to poor bioavailability, rapid metabolism, or inability to cross the blood-brain barrier (if applicable).
-
Troubleshooting Steps:
-
Conduct pharmacokinetic studies to measure the plasma and tissue concentrations of this compound over time.
-
Analyze the relationship between the drug concentration at the target site and the observed pharmacological effect (PK/PD modeling).
-
Consider alternative routes of administration or formulation strategies to improve bioavailability.
-
Quantitative Data Summary
The following table summarizes dose-response data for the representative sodium channel inhibitor, Mexiletine, from an in vivo study in rats. This data can serve as a reference for designing dose-ranging studies for other sodium channel inhibitors.
| Dose of Mexiletine (mg/kg/day) | Sodium Channel Number (fmol/10^5 cells) |
| 0 (Control) | 15 ± 5 |
| 50 | 29 ± 9 |
| 150 | 54 ± 4 |
Data from an in vivo study in rats showing a dose-dependent increase in cardiac sodium channel numbers after 3 days of treatment with mexiletine.[6][7]
Experimental Protocols
Protocol: In Vivo Dose-Response Study for this compound
Objective: To determine the dose-dependent efficacy and toxicity of this compound in a rodent model.
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., male Wistar rats, 200-250g).
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to different dose groups (e.g., vehicle control, 5, 10, 20, 40, 80 mg/kg of this compound), with n=8-10 animals per group.
-
Drug Preparation: Prepare fresh solutions of this compound in a suitable vehicle (e.g., saline, DMSO/saline mixture) on each day of dosing.
-
Administration: Administer the inhibitor or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a consistent time each day.
-
Efficacy Assessment: At a predetermined time point after administration, assess the desired therapeutic effect using a relevant behavioral or physiological test (e.g., hot plate test for analgesia, electroshock-induced seizure model for anticonvulsant activity).
-
Toxicity Monitoring: Observe animals for signs of toxicity at regular intervals. This should include monitoring for changes in behavior (e.g., ataxia, sedation), body weight, and any signs of distress.
-
Data Analysis: Analyze the dose-response relationship for both efficacy and toxicity endpoints. Determine the MED and MTD. Statistical analysis can be performed using ANOVA followed by post-hoc tests to compare different dose groups.
Visualizations
Caption: Mechanism of this compound action on neuronal signaling.
Caption: A logical workflow for optimizing the in vivo concentration of an inhibitor.
Caption: A decision tree for troubleshooting common issues in in vivo studies.
References
- 1. Poisoning by sodium channel blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. litfl.com [litfl.com]
- 4. The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Upregulation of the rat cardiac sodium channel by in vivo treatment with a class I antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Sodium Channel Inhibitor 6 (VX-993)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Sodium Channel Inhibitor 6, also known as VX-993, a selective inhibitor of the NaV1.8 sodium channel. This resource offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly those related to the compound's solubility, encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (VX-993) and what is its primary target?
A1: this compound (CAS No. 2877755-11-6), also known by its developmental name VX-993, is a small molecule designed as a selective inhibitor of the voltage-gated sodium channel NaV1.8.[1] NaV1.8 is predominantly expressed in peripheral sensory neurons, including nociceptors, which are involved in pain signaling.[2][3][4][5][6] Its targeted inhibition is being explored for the treatment of various pain conditions.[1]
Q2: I'm having trouble dissolving VX-993 for my experiments. What is the recommended solvent?
A2: VX-993 is known to have poor aqueous solubility. For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of at least 100 mg/mL in DMSO can be prepared.[7] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution" that occurs when a compound soluble in an organic solvent is introduced into an aqueous environment. To mitigate this, consider the following strategies:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your aqueous buffer with vigorous mixing, and then add this to the final volume.
-
Slow Addition and Agitation: Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to promote rapid dispersion.
-
Use of Solubilizing Agents: For certain applications, especially in vivo formulations, the use of excipients like surfactants (e.g., Tween 80, Pluronic® F-68) or cyclodextrins can help maintain solubility.
Q4: What is the known mechanism of action for VX-993?
A4: VX-993 is a selective blocker of the NaV1.8 voltage-gated sodium channel.[1] These channels are crucial for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. By inhibiting NaV1.8, VX-993 reduces the excitability of these neurons, thereby dampening the transmission of pain signals.[2][6]
Troubleshooting Guide: Solubility Issues in In Vitro Assays
This guide provides a systematic approach to resolving common solubility-related problems during in vitro experiments with VX-993.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms in stock solution upon storage | - Stock concentration is too high for storage conditions. - Freeze-thaw cycles causing aggregation. - Absorption of water into DMSO. | - Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Ensure DMSO is anhydrous and vials are tightly sealed. - If precipitation is observed after thawing, gently warm the vial to 37°C and vortex to redissolve before use. |
| Cloudiness or precipitate observed in assay plate wells | - The concentration of VX-993 exceeds its solubility limit in the final aqueous buffer. - Suboptimal dilution technique. | - Perform a kinetic solubility assay (see Protocol 1) in your specific assay buffer to determine the maximum soluble concentration. - Lower the final concentration of VX-993 in your experiment. - Implement a step-wise dilution protocol (see FAQs). |
| Inconsistent or non-reproducible assay results | - Variable amounts of precipitated compound in different wells. - Degradation of the compound in the assay medium. | - Visually inspect all wells for precipitation before and after the experiment. - Prepare fresh dilutions of VX-993 for each experiment. - Include a "compound only" control (VX-993 in media without cells) to check for precipitation or degradation over the course of the assay. |
| Cell toxicity observed at expectedly non-toxic concentrations | - High final DMSO concentration. - Compound precipitation leading to localized high concentrations that are toxic to cells. | - Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). - Confirm the solubility of VX-993 at the tested concentrations in your cell culture medium. |
Quantitative Solubility Data
While specific quantitative solubility data for VX-993 in various aqueous buffers is not widely published, the following table provides a general guideline for preparing solutions. It is highly recommended to perform a kinetic solubility assay in your specific experimental buffer.
| Solvent/Buffer | Solubility | Notes |
| DMSO | ≥ 203.91 mM (≥ 100 mg/mL)[7] | Recommended for primary stock solutions. Use anhydrous, high-purity grade. |
| Ethanol | Limited solubility. | Not recommended as a primary solvent. |
| PBS (pH 7.4) | Very low. | Expected to be in the low micromolar range or less. Direct dissolution is not feasible for high concentrations. |
| Cell Culture Media | Very low. | Solubility is dependent on media composition (e.g., serum content). |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of VX-993 in your specific experimental buffer.
Materials:
-
VX-993
-
100% Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer
Procedure:
-
Prepare a 10 mM stock solution of VX-993 in 100% DMSO.
-
Prepare a serial dilution of the stock solution in DMSO. In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Transfer to the aqueous buffer. In a separate 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the serial dilution to a larger volume (e.g., 98 µL) of your pre-warmed aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO percentage.
-
Incubate and Mix. Seal the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours with gentle shaking.
-
Measure Turbidity. Measure the absorbance of each well at a wavelength of 620 nm. An increase in absorbance indicates the formation of a precipitate.
-
Determine Kinetic Solubility. The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the approximate kinetic solubility in that buffer.
Protocol 2: In Vitro Patch-Clamp Electrophysiology Assay for NaV1.8 Inhibition
This protocol outlines a general procedure for assessing the inhibitory activity of VX-993 on human NaV1.8 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human NaV1.8.
-
Cell culture reagents (DMEM, FBS, antibiotics, etc.).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
VX-993 stock solution in DMSO.
-
Automated or manual patch-clamp system.
Procedure:
-
Cell Culture: Culture HEK293-hNaV1.8 cells according to standard protocols. Plate cells onto appropriate coverslips for patch-clamp recording 24-48 hours before the experiment.
-
Solution Preparation: Prepare external and internal solutions. Prepare working concentrations of VX-993 by diluting the DMSO stock into the external solution on the day of the experiment. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Hold the membrane potential at a level that allows for recovery from inactivation (e.g., -120 mV).
-
Elicit NaV1.8 currents using a depolarizing voltage step (e.g., to 0 mV).
-
Establish a stable baseline recording of the NaV1.8 current in the external solution (vehicle control).
-
-
Compound Application: Perfuse the cells with the external solution containing the desired concentration of VX-993.
-
Data Acquisition: Record the NaV1.8 current in the presence of VX-993 until a steady-state block is achieved.
-
Data Analysis:
-
Measure the peak inward current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for preparing and testing VX-993 in an in vitro assay.
Caption: Role of NaV1.8 in pain signaling and the mechanism of inhibition by VX-993.
References
- 1. VX 993 - AdisInsight [adisinsight.springer.com]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
- 6. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 7. excenen.com [excenen.com]
Technical Support Center: Sodium Channel Inhibitor 6 (SCI-6)
For Research Use Only. Not for use in diagnostic procedures.
This document provides technical support and guidance for researchers using Sodium Channel Inhibitor 6 (SCI-6). It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to help minimize and diagnose off-target effects.
Fictional Compound Profile: this compound (SCI-6)
-
Primary Target: Voltage-gated sodium channel Nav1.7.[1][2][3]
-
Mechanism of Action: State-dependent inhibitor that preferentially binds to the inactivated state of the Nav1.7 channel, stabilizing it in a non-conducting conformation.[4][5]
-
On-Target Potency: Highly potent against human Nav1.7 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
-
Known Off-Target Activities: While designed for Nav1.7 selectivity, SCI-6 exhibits dose-dependent off-target effects that are critical to consider during experimental design.
Quantitative Data Summary
Table 1: On-Target and Off-Target Activities of SCI-6
| Target | IC50 / Ki | Assay Type | Notes |
| Nav1.7 (On-Target) | 15 nM | Whole-Cell Patch-Clamp | High-affinity, state-dependent inhibition. |
| Nav1.5 (Cardiac) | 1.2 µM | Whole-Cell Patch-Clamp | ~80-fold lower affinity than for Nav1.7.[1] Potential for cardiac side effects at higher concentrations.[6] |
| hERG (Potassium Channel) | 8.5 µM | Radioligand Binding Assay | Weak inhibition, but a common source of cardiac off-target effects for many small molecules. |
| Casein Kinase II (CK2) | 5.2 µM | In Vitro Kinase Assay | Unexpected off-target kinase activity. May interfere with cell signaling pathways.[7] |
Table 2: Recommended Starting Concentrations for SCI-6
| Experimental System | Recommended Concentration Range | Notes |
| Cell-based Assays (e.g., HEK293 expressing Nav1.7) | 50 nM - 500 nM | Use the lowest effective concentration to minimize off-target effects.[8] A dose-response curve is essential. |
| Primary Neuronal Cultures | 100 nM - 1 µM | Higher concentrations may be needed due to protein binding in media, but increase the risk of off-target activity and cytotoxicity. |
| In Vivo Rodent Models | 1 mg/kg - 10 mg/kg | Dose selection should be based on pharmacokinetic and pharmacodynamic studies. Monitor for signs of CNS or cardiac toxicity. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal concentration of SCI-6 for my experiment?
A1: The optimal concentration depends on your specific experimental system.
-
Start with a Dose-Response Curve: Always begin by performing a dose-response experiment to determine the IC50 in your specific assay.[7]
-
Consult the Literature: Review published studies that have used SCI-6 or similar Nav1.7 inhibitors to get a starting range.
-
Use the Lowest Effective Concentration: To minimize the risk of off-target effects, it is crucial to use the lowest concentration that achieves the desired level of on-target inhibition.[8] Concentrations significantly above the IC50 for Nav1.7 may begin to engage off-target proteins like Nav1.5 or CK2.
Q2: I'm observing unexpected cytotoxicity in my cell cultures. What could be the cause?
A2: Cytotoxicity can arise from several factors:
-
Off-Target Effects: At concentrations exceeding 1 µM, SCI-6 may inhibit essential cellular processes through its off-target activities.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always run a vehicle-only control.[7]
-
On-Target Effects: In some cell types, complete blockade of sodium channels can disrupt ion homeostasis and lead to cell death.
Q3: How can I confirm that the observed phenotype in my experiment is due to Nav1.7 inhibition and not an off-target effect?
A3: This is a critical question in inhibitor studies. A multi-pronged approach is recommended:
-
Use an Orthogonal Inhibitor: Replicate the experiment with a structurally different Nav1.7 inhibitor that has a distinct off-target profile.[9] If both compounds produce the same effect, it is more likely to be an on-target phenomenon.
-
Target Knockdown/Knockout: The "gold standard" is to use a system where Nav1.7 is genetically removed (e.g., using siRNA, shRNA, or CRISPR).[9] The effect of SCI-6 should be absent in these target-null cells.
-
Use an Inactive Analog: If available, use a structurally similar but biologically inactive version of SCI-6 as a negative control.[8] This helps confirm that the observed effect is due to the specific chemical structure of the active compound.
Troubleshooting Guides
Problem 1: Inconsistent or Noisy Electrophysiology Recordings
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect your solutions. SCI-6 has limited aqueous solubility. Ensure your final solvent concentration is compatible with your recording solutions. |
| Inhibitor Degradation | Prepare fresh stock solutions of SCI-6. Avoid multiple freeze-thaw cycles.[10] |
| Slow Binding Kinetics | SCI-6 is a state-dependent inhibitor. Ensure your voltage protocol and pre-incubation times are sufficient to allow the compound to bind to the inactivated state of the channel.[4][11] A 10-second pre-incubation at a depolarized potential may be necessary.[12] |
Problem 2: Observed Effect Does Not Match Expected Nav1.7 Phenotype
| Potential Cause | Troubleshooting Step |
| Off-Target Engagement | You may be using too high a concentration. Refer to Table 1 for known off-target IC50 values. Lower the concentration of SCI-6 and repeat the experiment. |
| Compensation by Other Channels | In some biological systems, chronic inhibition of one channel can lead to the upregulation of other channels.[3] Consider this possibility when interpreting your results. |
| Experimental Artifact | Rule out issues with your experimental setup by running appropriate positive and negative controls.[13][14] For example, a known non-selective sodium channel blocker like lidocaine (B1675312) could be a positive control. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Confirm On-Target Activity
This protocol is designed to measure the effect of SCI-6 on voltage-gated sodium currents in cells expressing Nav1.7.[15]
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal on a target cell.
-
Establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
-
Perfuse the cell with the external solution containing various concentrations of SCI-6 (e.g., 1 nM to 1 µM) and record the resulting inhibition of the peak sodium current.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Plot the percentage of inhibition against the logarithm of the SCI-6 concentration and fit the data with a Hill equation to determine the IC50.
-
Protocol 2: In Vitro Kinase Assay to Assess Off-Target CK2 Inhibition
This protocol provides a method to test for the off-target inhibition of Casein Kinase II (CK2).
-
Reagents: Recombinant human CK2 enzyme, a specific peptide substrate for CK2 (e.g., RRADDSDDDDD), and radiolabeled ATP ([γ-³²P]ATP).
-
Reaction Setup:
-
In a microcentrifuge tube, combine CK2 enzyme, the peptide substrate, and a buffer containing MgCl2.
-
Add SCI-6 at various concentrations (e.g., 100 nM to 50 µM) or a vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 20 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of radiolabeled phosphate (B84403) transferred to the peptide substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition at each concentration of SCI-6 relative to the vehicle control.
-
Determine the IC50 for CK2 inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway of SCI-6, showing on-target and off-target effects.
Caption: Workflow for deconvoluting on-target vs. off-target effects.
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a Patch Clamp Screening Protocol That Simultaneously Measures Compound Activity in Multiple States of the Voltage-Gated Sodium Channel Nav1.2 | Semantic Scholar [semanticscholar.org]
- 13. Conceptualizing Experimental Controls Using the Potential Outcomes Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the Selectivity of Sodium Channel Inhibitor 6 (SCI-6)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and improving the selectivity of the hypothetical Sodium Channel Inhibitor 6 (SCI-6). The information presented here is also broadly applicable to other sodium channel inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor selectivity of a sodium channel inhibitor like SCI-6?
A1: Poor selectivity of sodium channel inhibitors primarily stems from the high degree of structural homology among the nine different voltage-gated sodium channel (NaV) isoforms (NaV1.1-NaV1.9). The binding sites for many inhibitors, particularly within the channel pore, are highly conserved across these isoforms. This makes it challenging to develop compounds that selectively target a specific isoform without affecting others.
Q2: What are the most common and critical off-target effects observed with non-selective sodium channel inhibitors?
A2: The most critical off-target effects are typically related to cardiac function. Inhibition of the cardiac sodium channel, NaV1.5, can lead to serious adverse effects such as arrhythmias and conduction abnormalities.[1] Other off-target effects can include central nervous system (CNS) side effects, such as dizziness and ataxia, due to the inhibition of neuronal sodium channels other than the intended target.
Q3: How can the state-dependence of sodium channels be leveraged to improve inhibitor selectivity?
A3: Sodium channels exist in different conformational states: resting, open, and inactivated. Some inhibitors exhibit preferential binding to a specific state. By designing inhibitors that selectively bind to the inactivated state, for example, it is possible to achieve greater selectivity for channels that are more active, which is often the case in pathological conditions like chronic pain or epilepsy.
Q4: What role does computational modeling play in enhancing the selectivity of SCI-6?
A4: Computational modeling, including techniques like molecular docking and molecular dynamics simulations, is a powerful tool for improving drug selectivity.[2][3] These methods allow researchers to visualize and predict how an inhibitor interacts with the binding site of different NaV isoforms at an atomic level. This understanding can guide the rational design of modifications to the inhibitor's structure to enhance its affinity for the target isoform while reducing its binding to off-target isoforms.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with SCI-6.
Problem 1: SCI-6 shows potent inhibition of the target NaV isoform but also significant off-target activity on NaV1.5 in our initial screens.
-
Possible Cause: The pharmacophore of SCI-6 likely interacts with a highly conserved region in the pore of both the target isoform and NaV1.5.
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of SCI-6 analogs with modifications aimed at exploiting subtle differences between the binding pockets of the target isoform and NaV1.5. Focus on regions of the binding site that show the most sequence divergence.
-
Targeting the Voltage-Sensing Domain (VSD): Explore the possibility of redesigning SCI-6 to target the VSD of the target isoform. The VSDs are generally less conserved than the pore region, offering a potential avenue for achieving higher selectivity.
-
Introduce State-Dependent Binding: Modify SCI-6 to favor binding to the inactivated state of the channel. This can be achieved by incorporating chemical moieties that interact more favorably with the conformational changes that occur during inactivation.
-
Problem 2: We are observing high variability in our IC50 values for SCI-6 across different experimental runs.
-
Possible Cause 1: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Ensure that the holding potential and stimulation frequency are kept constant in your electrophysiology experiments, as these parameters can influence the conformational state of the channels and, consequently, inhibitor potency.
-
Carefully control the temperature, as ion channel kinetics are temperature-sensitive.
-
Verify the stability of your compound in the experimental buffer over the time course of the experiment.
-
-
Possible Cause 2: The use-dependent nature of the inhibitor.
-
Troubleshooting Steps:
-
Design a specific protocol to assess use-dependent block. This typically involves applying a train of depolarizing pulses to accumulate the block.
-
Report the IC50 value under specific, clearly defined conditions of stimulation frequency.
-
Problem 3: Our fluorescence-based primary screen identified SCI-6 as a potent inhibitor, but this result is not replicating in our patch-clamp electrophysiology assay.
-
Possible Cause: The primary screen may be prone to artifacts.
-
Troubleshooting Steps:
-
Fluorescence-based assays can be susceptible to interference from autofluorescent compounds or compounds that affect cell health. Rule out these possibilities by running appropriate controls.
-
The mechanism of the fluorescence-based assay (e.g., using a chemical activator like veratridine) may favor a different channel state than the one being assessed in your electrophysiology protocol.[4] Design your electrophysiology protocol to mimic the conditions of the primary screen as closely as possible to see if the activity can be recapitulated.
-
Data Presentation
The following table summarizes the inhibitory activity (IC50 values) of several known sodium channel inhibitors against a panel of NaV isoforms. This data can serve as a benchmark for evaluating the selectivity of SCI-6.
| Compound | NaV1.1 (nM) | NaV1.2 (nM) | NaV1.3 (nM) | NaV1.4 (nM) | NaV1.5 (nM) | NaV1.6 (nM) | NaV1.7 (nM) | NaV1.8 (nM) |
| Tetrodotoxin (TTX) | 22 | 33 | 12 | 44 | 7800 | 60 | 35 | >50,000 |
| Lidocaine | >30,000 | >30,000 | >30,000 | >30,000 | 21,000 | >30,000 | 28,000 | >30,000 |
| Riluzole | 4,000 | 5,000 | 3,000 | 6,000 | 12,000 | 4,000 | 7,000 | 15,000 |
| PF-04856264 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 28 | >10,000 |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
Manual Patch-Clamp Electrophysiology for Assessing NaV Isoform Selectivity
This protocol is considered the gold standard for characterizing the effects of ion channel inhibitors.
Objective: To determine the IC50 of SCI-6 for a panel of cell lines each stably expressing a different human NaV isoform.
Materials:
-
Cell lines stably expressing the NaV isoform of interest (e.g., HEK293 or CHO cells).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
Stock solution of SCI-6 in a suitable solvent (e.g., DMSO).
Methodology:
-
Culture the cells to an appropriate confluency.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -120 mV to ensure all channels are in the resting state.
-
Apply a voltage protocol to elicit NaV currents. A typical protocol would be a depolarizing step to 0 mV for 20 ms.
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the cell with increasing concentrations of SCI-6, allowing the effect to reach steady-state at each concentration.
-
Record the currents at each concentration of SCI-6.
-
Analyze the data by measuring the peak current amplitude at each concentration and normalize it to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Fluorescence-Based High-Throughput Screening (HTS) using a Flux Assay
This protocol is suitable for primary screening of a large number of compounds.
Objective: To identify potential inhibitors of a specific NaV isoform from a compound library.
Materials:
-
Cell line stably expressing the NaV isoform of interest.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescent sodium-sensitive dye or a thallium-sensitive dye for thallium flux assays.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A sodium channel activator (e.g., veratridine).
-
A fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Seed the cells into the microplates and allow them to adhere overnight.
-
Load the cells with the fluorescent dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Add the test compounds (including SCI-6 and controls) to the wells and incubate for a specified period.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Inject the sodium channel activator to stimulate sodium (or thallium) influx.
-
Continue to record the fluorescence kinetically for several minutes.
-
Analyze the data by measuring the change in fluorescence in the presence of the test compounds compared to the control wells.
-
Calculate the percentage of inhibition for each compound.
Visualizations
Caption: Experimental workflow for identifying and optimizing selective sodium channel inhibitors.
Caption: Simplified signaling pathway of a voltage-gated sodium channel in a neuron and the inhibitory action of SCI-6.
Caption: Decision tree for troubleshooting and improving the selectivity of SCI-6.
References
- 1. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 2. How to improve drug selectivity? [synapse.patsnap.com]
- 3. New strategies to enhance the efficiency and precision of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tachyphylaxis with Sodium Channel Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting tachyphylaxis when working with sodium channel inhibitors, such as the hypothetical "Sodium Channel inhibitor 6" (SCI-6).
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of sodium channel inhibitors?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. In the context of sodium channel inhibitors, this means that with successive applications of the same concentration of an inhibitor, the degree of sodium channel block diminishes, leading to a reduced therapeutic or experimental effect. This phenomenon is distinct from tolerance, which develops over a longer period. Tachyphylaxis can manifest as a decrease in the duration or intensity of the block.[1][2][3]
Q2: What are the proposed mechanisms underlying tachyphylaxis to sodium channel inhibitors?
A2: The precise mechanisms are still under investigation and are likely multifactorial, involving both pharmacokinetic and pharmacodynamic processes.[1][3]
-
Pharmacokinetic Mechanisms: These relate to changes in drug concentration at the target site. Proposed mechanisms include local edema, increased local protein binding, and a decrease in perineural pH, which would reduce the amount of the active, uncharged form of the local anesthetic available to cross the nerve membrane.[1][3]
-
Pharmacodynamic Mechanisms: These involve changes at the receptor or cellular level. Key hypotheses include:
-
Use-Dependent Block and Channel State Affinity: Many sodium channel inhibitors exhibit use-dependent block, meaning they bind with higher affinity to the open or inactivated states of the channel.[4][5] Tachyphylaxis may be related to complex interactions between the inhibitor and the different conformational states of the sodium channel.[4][5]
-
Involvement of Second Messenger Systems: Evidence suggests the involvement of the N-methyl-D-aspartate (NMDA) receptor and the subsequent activation of the nitric oxide (NO) pathway.[1][6][7] Activation of this pathway may lead to downstream effects that reduce the sensitivity of sodium channels to the inhibitor.
-
Q3: How can I experimentally induce and quantify tachyphylaxis in an in vitro setting?
A3: Tachyphylaxis can be studied in vitro using techniques like whole-cell patch-clamp electrophysiology. A common approach is to repeatedly apply the sodium channel inhibitor and measure the resulting decrease in sodium current amplitude.
Experimental Workflow for Inducing and Quantifying Tachyphylaxis:
Quantification involves measuring the peak sodium current amplitude with each application of the inhibitor and normalizing it to the initial blocked current. The rate and extent of the decrease in normalized current represent the development of tachyphylaxis.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Protocol for Inducing Tachyphylaxis
This protocol is designed to assess the development of tachyphylaxis to a sodium channel inhibitor using whole-cell patch-clamp on a cell line expressing the target sodium channel.
1. Cell Preparation:
-
Culture cells (e.g., HEK293) stably expressing the sodium channel of interest.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
| Solution Type | Components | Concentrations (in mM) |
| External | NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose | 140, 3, 1, 1, 10, 10 |
| pH adjusted to 7.4 with NaOH | ||
| Internal | CsF, NaCl, EGTA, HEPES | 140, 10, 1, 10 |
| pH adjusted to 7.2 with CsOH |
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Record baseline sodium currents by applying a depolarizing pulse (e.g., to -10 mV for 20 ms).
-
Begin perfusion with the external solution containing the desired concentration of this compound.
-
Once a stable tonic block is achieved, apply a train of depolarizing pulses (e.g., 20 ms (B15284909) pulses to -10 mV at a frequency of 1-10 Hz) to induce use-dependent block and observe for tachyphylaxis.
-
Continue the pulse train and drug application for an extended period (e.g., 5-10 minutes), periodically recording the peak sodium current.
-
After the induction phase, perfuse with a drug-free external solution to assess the reversibility of the block.
4. Data Analysis:
-
Measure the peak inward sodium current for each depolarizing pulse.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the presence of the drug.
-
Plot the normalized current against the pulse number or time to visualize the development of tachyphylaxis.
-
The rate of decline in the normalized current can be fitted with an exponential function to quantify the time course of tachyphylaxis.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| No Tachyphylaxis Observed | 1. Inappropriate Pulse Protocol: The frequency or duration of stimulation is insufficient to induce the channel states that lead to tachyphylaxis. | - Increase the frequency of the depolarizing pulse train (e.g., from 1 Hz to 10 Hz or higher).- Increase the duration of each depolarizing pulse to promote channel inactivation. |
| 2. Low Inhibitor Concentration: The concentration of the inhibitor may be too low to induce a significant use-dependent effect that can then diminish over time. | - Perform a dose-response curve to determine an appropriate concentration that elicits a clear initial block. | |
| 3. Cell Type/Channel Subtype: The specific sodium channel subtype or the cellular background may not be prone to tachyphylaxis under the tested conditions. | - Review the literature for the known properties of the specific sodium channel subtype you are studying. | |
| Rapid Current Rundown Obscuring Tachyphylaxis | 1. Poor Cell Health: The decrease in current may be due to the overall deterioration of the cell and not a specific drug-induced effect. | - Ensure cells are healthy and from a low passage number.- Minimize the time between establishing the whole-cell configuration and starting the experiment. |
| 2. Dialysis of Intracellular Components: Essential intracellular factors for channel stability may be washed out by the pipette solution. | - Use a perforated patch-clamp technique (e.g., with amphotericin or gramicidin) to preserve the intracellular milieu.- Include ATP and GTP in your internal solution to support cellular metabolism. | |
| Inconsistent Results Between Experiments | 1. Temperature Fluctuations: The kinetics of both channel gating and drug binding can be temperature-sensitive. | - Use a temperature-controlled recording chamber and perfusion system to maintain a consistent temperature. |
| 2. Inconsistent Solution Preparation: Minor variations in pH or ionic concentrations can affect channel function and drug potency. | - Prepare fresh solutions for each experiment and verify the pH and osmolarity. |
Signaling Pathways
NMDA Receptor-Nitric Oxide (NO) Pathway in Tachyphylaxis
Emerging evidence suggests a role for the NMDA receptor and nitric oxide signaling in the development of tachyphylaxis to local anesthetics.[1][6][7] The proposed pathway involves the activation of NMDA receptors leading to an influx of Ca²⁺, which in turn activates neuronal nitric oxide synthase (nNOS) to produce NO. NO can then act as a retrograde messenger, potentially modulating the function of the sodium channel or associated proteins, thereby reducing the efficacy of the inhibitor.
Quantitative Data
The development of tachyphylaxis is dependent on the specific sodium channel inhibitor, its concentration, and the frequency of stimulation. The following table summarizes hypothetical data for "this compound" (SCI-6) and compares it to a known local anesthetic, Lidocaine (B1675312), to illustrate these concepts.
| Compound | Concentration (µM) | Stimulation Frequency (Hz) | Time to 50% Reduction in Block (min) | Extent of Tachyphylaxis (% reduction in block after 10 min) |
| SCI-6 | 10 | 1 | >10 | <10% |
| 10 | 10 | 5.2 ± 0.8 | 65 ± 5% | |
| 100 | 1 | 8.5 ± 1.2 | 30 ± 4% | |
| 100 | 10 | 2.1 ± 0.4 | 85 ± 6% | |
| Lidocaine | 100 | 1 | >10 | <15% |
| 100 | 10 | 6.8 ± 1.1 | 50 ± 7% | |
| 1000 | 1 | 9.2 ± 1.5 | 25 ± 5% | |
| 1000 | 10 | 3.5 ± 0.6 | 75 ± 8% |
Data are presented as mean ± SEM and are for illustrative purposes.
This data illustrates that for both compounds, tachyphylaxis is more pronounced at higher stimulation frequencies and higher concentrations. SCI-6, in this hypothetical example, shows a greater propensity for tachyphylaxis compared to lidocaine at equivalent concentrations.
This technical support center provides a foundational understanding of tachyphylaxis in the context of sodium channel inhibitors. For further inquiries or specific experimental design assistance, please consult the relevant scientific literature and consider the specific properties of your compound and experimental system.
References
- 1. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis to local anesthetics does not result from reduced drug effectiveness at the nerve itself - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachyphylaxis associated with repeated epidural injections of lidocaine is not related to changes in distribution or the rate of elimination from the epidural space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Welcome to the technical support center for researchers, scientists, and drug development professionals working on voltage-gated sodium (Nav) channel inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the discovery and development of subtype-selective Nav inhibitors.
Frequently Asked Questions (FAQs)
Topic 1: Achieving Subtype Selectivity
Q1: Why is achieving high subtype selectivity for Nav channel inhibitors so challenging?
A1: The primary challenge stems from the high degree of sequence homology among the nine functional Nav channel subtypes (Nav1.1–Nav1.9).[1][2] The structural similarity is particularly pronounced in the pore region, which is the binding site for many classical, non-selective blockers like local anesthetics.[1][3][4]
Key reasons for the difficulty include:
-
Conserved Binding Sites: The S6 segments, which line the inner pore and form a common binding site for many inhibitors, are highly conserved across all subtypes.[2][5] This makes it difficult to design small molecules that can differentiate between them.
-
Architectural Homology: The overall three-dimensional structure of the channel's α-subunit, consisting of four homologous domains (I-IV), is highly conserved, leaving few unique pockets for selective drug targeting.[1]
-
Allosteric Complications: Subtype specificity may be conferred by remote allosteric sites that are not immediately obvious from the primary binding pocket, adding a layer of complexity to rational drug design.[2]
Developing subtype-selective agents often requires targeting less conserved regions or exploiting subtle differences in the channel's conformational states.[6]
Q2: My lead compound shows selectivity for Nav1.7 over Nav1.5 in my primary assay, but I'm concerned about off-target cardiac effects. What are the best practices for assessing and mitigating Nav1.5 liability?
A2: Ensuring selectivity against the cardiac sodium channel Nav1.5 is critical for preventing arrhythmic side effects.[7][8] Non-selective blockade of Nav1.5 can lead to serious cardiac events, including conduction dysfunction and arrhythmias.[8]
Best Practices for Assessing and Mitigating Nav1.5 Liability:
-
Early and Routine Profiling: Screen all promising hits against a panel of Nav subtypes, including Nav1.5, as early as possible in the discovery pipeline. Use a functional assay that provides high-quality data, such as automated patch-clamp electrophysiology.[9]
-
State-Dependent Characterization: Assess the affinity of your compound for the resting, open, and inactivated states of both your target channel and Nav1.5. Many clinically used Nav channel blockers exhibit state-dependence, which can be a key factor in their therapeutic window.[1][10] For example, a compound that preferentially binds to the inactivated state may have a better safety profile if the target neuron subtype spends more time in that state than cardiac myocytes under normal physiological conditions.
-
Use-Dependent Protocols: Employ electrophysiology protocols with repetitive stimulation (trains of pulses) to determine if the block is "use-dependent" (i.e., block accumulates with channel opening).[11] This is a critical characteristic of many antiarrhythmic and anticonvulsant drugs and can differ between subtypes.
-
Structural Biology Insights: Leverage emerging high-resolution cryo-EM structures of Nav channels to understand how your compound binds.[2][12] This can reveal specific residues or pockets that differ between Nav1.7 and Nav1.5, enabling structure-based design to improve selectivity.
Below is a logical workflow for assessing Nav1.5 liability.
Topic 2: Assay Development and Troubleshooting
Q3: My compound is potent in a fluorescence-based (FLIPR) assay but shows significantly weaker activity in my follow-up automated electrophysiology (e-phys) experiments. What are the potential reasons for this discrepancy?
A3: This is a common issue when transitioning from indirect, high-throughput assays to the gold-standard electrophysiological measurement of ion channel function.[13] Several factors can contribute to this potency shift.
-
Different Endpoints: Fluorescence-based assays measure changes in membrane potential or intracellular ion concentration (e.g., Na+), which are indirect readouts of channel activity.[14][15] Electrophysiology directly measures the ionic current flowing through the channel, providing a more precise and direct measure of block.
-
Assay Conditions: The stimulus used to open the channels differs significantly. FLIPR assays often use a chemical activator like veratridine, which modifies channel gating and can alter how an inhibitor binds.[16] E-phys uses voltage protocols to control channel state, which is more physiologically relevant.
-
State-Dependence: Your compound may preferentially bind to a specific channel state (resting, open, or inactivated). The chemical stimulation in a FLIPR assay may favor a channel conformation that your compound binds to with high affinity, whereas the specific voltage protocol used in the initial e-phys screen may not.[1] It's crucial to test your compound using different voltage protocols in e-phys to assess state-dependence.[11]
-
Lack of Voltage Control: Fluorescence-based assays do not control the cell's membrane potential.[15] The potency of voltage-dependent blockers can be significantly underestimated in these systems compared to patch-clamp, where voltage is precisely controlled.
Table 1: Comparison of Common Nav Channel Assay Technologies
| Feature | Manual Patch-Clamp | Automated Patch-Clamp | Fluorescence (e.g., FLIPR) | Ion Flux (e.g., AAS, Thallium) |
| Throughput | Very Low | Medium to High[9][11] | High[13] | High[13] |
| Data Quality | Gold Standard | High | Medium | Medium |
| Endpoint | Direct Ion Current | Direct Ion Current | Membrane Potential / Ion Conc.[14] | Total Ion Influx |
| Voltage Control | Full | Full | None[15] | None |
| Cost per Point | High | Medium | Low | Low |
| Best Use Case | Mechanism of Action | Selectivity, SAR, State-Dependence | Primary HTS | Primary HTS |
Q4: I am trying to develop an assay for Nav1.9, but I am struggling with low expression levels and unstable currents in my heterologous cell line. What can I do to improve my assay?
A4: Prosecuting Nav1.9 has been historically challenging due to difficulties in achieving robust expression in heterologous systems.[17][18] However, recent advances have made this more feasible.
Troubleshooting Tips for Nav1.9 Assays:
-
Cell Line Choice: While HEK293 cells are common, some studies report more stable and reproducible results using CHO cell lines for Nav channel expression.[17][19] Metrion Biosciences, for example, has developed a monoclonal CHO cell line specifically for high-throughput Nav1.9 screening.[17][18]
-
Construct Optimization: Fusing a fluorescent protein like GFP to the C-terminus of the hNav1.9 sequence has been shown to improve functional expression and provides a visual marker for transfected cells.[20]
-
Inclusion of GTPγS: For automated patch-clamp experiments, including GTPγS in the intracellular solution can help achieve stable current recordings for Nav1.9.[17]
-
Temperature Control: Nav channel gating is sensitive to temperature. Ensure your recording conditions are consistent and consider whether physiological temperatures might improve current stability, though this can be challenging on automated platforms.
-
Co-expression of β-subunits: Co-transfecting the α-subunit with one or more auxiliary β-subunits (β1-β4) can regulate gating properties, improve trafficking, and enhance cell-surface expression of the channel.[5]
Topic 3: Experimental Protocols
Q5: Can you provide a detailed protocol for assessing the state-dependence of a Nav inhibitor using automated electrophysiology?
A5: Yes. This protocol is designed to determine if your compound preferentially binds to the resting state or the inactivated state of the channel. It involves applying a test pulse from two different holding potentials. This example is adapted for an automated platform like the IonWorks or PatchXpress system.[11]
Protocol: Assessing Resting vs. Inactivated State Block
Objective: To compare the IC50 of a compound at a hyperpolarized holding potential (favoring the resting state) versus a depolarized holding potential (favoring the inactivated state).
Materials:
-
Mammalian cell line stably expressing the target Nav subtype (e.g., Nav1.7).
-
Automated electrophysiology platform (e.g., IonWorks Quattro).
-
Extracellular solution (e.g., HBSS, HEPES-buffered).
-
Intracellular solution (e.g., K-gluconate based).
-
Test compound stock solution in DMSO, serially diluted.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of the Nav-expressing cell line according to the platform manufacturer's instructions.
-
Platform Setup: Prime the fluidics system and load the prepared cell suspension, solutions, and compound plate onto the instrument.
-
Voltage Protocol Design:
-
Pulse 1 (Resting State):
-
Hold the membrane potential at a hyperpolarized voltage where most channels are in the resting state (e.g., -120 mV for Nav1.7).[11]
-
Apply a short (e.g., 20 ms) depolarizing test pulse to an activating voltage (e.g., 0 mV) to elicit a peak current.
-
Return to the holding potential.
-
-
Pulse 2 (Inactivated State):
-
Hold the membrane potential at a depolarized voltage that causes significant steady-state inactivation (e.g., -70 mV, which should inactivate ~50% of channels).[11] This specific voltage must be optimized for each cell line and channel subtype.
-
Apply the same short (20 ms) depolarizing test pulse to 0 mV to elicit a peak current from the remaining available channels.
-
Return to the holding potential.
-
-
-
Execution:
-
Establish a stable whole-cell recording and record baseline currents using both voltage protocols.
-
Apply the test compound at increasing concentrations, allowing for sufficient incubation time (e.g., 3-5 minutes) for the compound to equilibrate.
-
After incubation, run both voltage protocols again to measure the inhibited current.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of inhibition for both the resting state protocol and the inactivated state protocol.
-
Fit the concentration-response data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 for each state.
-
Interpretation: A significantly lower IC50 from the depolarized holding potential indicates that the compound is an "inactivated-state blocker." A ratio of Resting IC50 / Inactivated IC50 > 10 is often considered a strong indicator of state-dependence.
-
The diagram below illustrates the relationship between channel state and the voltage protocol.
Topic 4: In Vitro to In Vivo Translation
Q6: My Nav1.7 inhibitor is highly potent and selective in vitro, but it shows poor efficacy in my preclinical animal model of pain. What are the common reasons for this failure to translate?
A6: The gap between in vitro potency and in vivo efficacy is a major hurdle in drug development.[21] For Nav1.7 inhibitors, several specific factors often contribute to this disconnect.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor PK properties, such as high plasma protein binding (>99%), high clearance, or low bioavailability, preventing it from reaching the target tissue at a sufficient concentration.[22] For some Nav1.7 blockers, the free plasma concentration required for efficacy might be up to 50 times the in vitro IC50.[22]
-
Target Engagement: You must confirm that the drug is engaging the Nav1.7 target in the relevant tissue (e.g., dorsal root ganglia neurons) at the administered dose. This often requires developing specific biomarkers or ex vivo assays.
-
Species Differences: The potency of an inhibitor can vary between human and rodent Nav channel orthologs.[23] For example, the IC50 for the Nav1.7 inhibitor PF-05089771 is higher for the rat channel than for the human channel.[23] It is crucial to confirm the potency of your compound on the channel from the animal species being used for in vivo testing.
-
Pain Model Selection: The choice of animal model is critical. While many preclinical studies use inflammatory pain models, most clinical trials for Nav1.7 inhibitors have focused on neuropathic pain.[23] The contribution of Nav1.7 to the overall pain signal may differ significantly between these states. Furthermore, plasticity in channel expression can occur in chronic pain models, where other Nav subtypes may be upregulated, potentially compensating for the block of Nav1.7.[1]
-
Inadequate Preclinical Models: Rodent models may not fully recapitulate the complexity of human pain conditions.[23] There is increasing scrutiny on the predictive validity of many traditional pain assays.[24]
The following decision tree can help troubleshoot poor in vitro-to-in vivo translation.
References
- 1. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural mapping of Nav1.7 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 5. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Channel Screening & Profiling Services [sbdrugdiscovery.com]
- 10. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A structural atlas of druggable sites on Nav channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 15. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. Electrophysiology: Human NaV1.9 Inhibitor Screening [metrionbiosciences.com]
- 18. NaV1.9 Inhibitor Screening: high-throughput screening [metrionbiosciences.com]
- 19. A High-Throughput Biosensing Approach for Rapid Screening of Compounds Targeting the hNav1.1 Channel: Marine Toxins as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. Lessons learned in translating pain knowledge into practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
how to reduce variability in Sodium Channel inhibitor 6 experiments
Welcome to the technical support center for Sodium Channel inhibitor 6 (SCI6) experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure robust, reproducible results in their studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in SCI6 experiments?
A1: Variability in SCI6 experiments can arise from several factors, broadly categorized as environmental, biological, and technical. Key sources include:
-
Temperature Fluctuations: Sodium channel gating and kinetics are highly sensitive to temperature.[1][2][3][4] Inconsistent temperature control can lead to significant variability in inhibitor potency and efficacy measurements.
-
Cellular System Inconsistencies: Variations in cell line passage number, cell health, and the expression levels of sodium channel subunits (both alpha and beta) can alter channel function and drug response.[5][6]
-
Inconsistent Reagent and Solution Preparation: Minor differences in the composition, pH, or osmolarity of intracellular and extracellular solutions can impact channel activity and experimental outcomes.[7][8]
-
Assay Protocol Deviations: Inconsistencies in voltage protocols, compound incubation times, and perfusion rates can introduce significant variability, particularly for state-dependent inhibitors.[9][10][11]
-
Data Analysis and Interpretation: The statistical methods used for data normalization, outlier handling, and hit selection can influence the final results and their interpretation.[12][13][14]
Q2: How does temperature affect sodium channel function and SCI6 efficacy?
A2: Temperature has a profound effect on voltage-gated sodium channels. Increasing temperature can shift the voltage dependence of activation to more hyperpolarized potentials, making cells more excitable.[1][2][3] It can also accelerate the kinetics of channel opening and inactivation.[1][4] For SCI6, this means that changes in temperature can alter the apparent potency (IC50) and efficacy of the inhibitor by modifying the conformational states of the sodium channel that the inhibitor binds to. Therefore, precise and consistent temperature control is critical for reproducible results.
Q3: What are the best practices for cell culture when working with sodium channels?
A3: To minimize variability originating from cell culture, consider the following best practices:
-
Use a consistent cell line and passage number: Cell lines can drift over time, leading to changes in protein expression and function. Establish a cell bank and use cells within a defined passage number range.
-
Ensure stable expression of sodium channel subunits: If using a recombinant expression system, verify the stable expression of both the alpha and any relevant beta subunits, as beta subunits can modulate channel kinetics and localization.[6]
-
Monitor cell health and confluence: Only use healthy, viable cells for experiments. Plating density and confluence can affect channel expression and the cellular environment.
-
Standardize culture conditions: Maintain consistent media formulations, serum lots, incubator temperature, CO2 levels, and humidity.
Q4: How can I ensure consistency in my experimental solutions?
A4: Meticulous preparation and handling of solutions are crucial.
-
Use high-purity water and reagents.
-
Prepare fresh solutions regularly and store them appropriately.
-
Verify the pH and osmolarity of all solutions before each experiment.
-
Use a standardized protocol for solution preparation to ensure lot-to-lot consistency.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for SCI6
| Possible Cause | Troubleshooting Step |
| Inconsistent Temperature Control | Verify and calibrate the temperature control system of your experimental setup. Ensure the temperature is stable and consistent across all experiments.[1][3] |
| Variable Cell Health or Expression | Discard cells with low viability. Use cells within a consistent passage number range. Regularly verify the expression level of the target sodium channel. |
| Inconsistent Compound Dilution | Prepare fresh serial dilutions of SCI6 for each experiment. Use a calibrated pipetting system. |
| Assay Timing and Equilibration | Ensure a consistent pre-incubation time for the compound to reach its binding equilibrium. |
| Voltage Protocol Inconsistency | Use a standardized voltage protocol across all experiments. Small variations in holding potential or pulse duration can significantly impact results for state-dependent inhibitors.[9][11] |
Issue 2: Drifting Baseline Currents in Electrophysiology Recordings
| Possible Cause | Troubleshooting Step |
| Poor Gigaseal Formation | Use high-quality patch pipettes with appropriate resistance. Ensure the cell membrane is clean before attempting to seal. In automated systems, optimize cell suspension quality.[15] |
| Unstable Recording Solutions | Prepare fresh intracellular and extracellular solutions daily. Filter solutions to remove any precipitates. |
| Mechanical Instability | Ensure the recording setup is on an anti-vibration table and shielded from air currents. |
| Cellular Rundown | This can be inherent to the cell type or channel. Minimize the duration of the experiment. Some rundown can be mitigated by including ATP and GTP in the internal solution. |
Data Presentation
Table 1: Effect of Temperature on Sodium Channel Gating Parameters
| Parameter | 15°C | 25°C | 35°C |
| V1/2 of Activation (mV) | Shifts to more depolarized potentials | Reference | Shifts to more hyperpolarized potentials[1][2] |
| Inactivation Time Constant (τ) | Slower (larger τ)[1] | Reference | Faster (smaller τ)[1] |
| Persistent Current | Can be enhanced, especially for certain subtypes like Nav1.3[2] | Reference | Generally reduced |
Note: The exact values are dependent on the specific sodium channel subtype being studied. The table illustrates the general trend.
Experimental Protocols
Protocol 1: Automated Patch-Clamp Electrophysiology for SCI6 IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of SCI6 using an automated patch-clamp system.
-
Cell Preparation:
-
Harvest cells expressing the target sodium channel at 70-90% confluency.
-
Prepare a single-cell suspension at the optimal density recommended for the specific automated patch-clamp platform.
-
Ensure cell viability is >90%.
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.[16]
-
Prepare serial dilutions of SCI6 in the external solution.
-
-
Automated Patch-Clamp Procedure:
-
Prime the system with the prepared solutions.
-
Load the cell suspension and compound plate.
-
Initiate the automated process of cell capture, sealing, and whole-cell configuration.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol would be a holding potential of -100 mV, followed by a depolarizing step to 0 mV for 20 ms.[16]
-
Establish a stable baseline current in the external solution.
-
Apply increasing concentrations of SCI6, allowing for sufficient incubation at each concentration to reach steady-state block.
-
Record the peak sodium current at each concentration.
-
-
Data Analysis:
-
Normalize the peak current at each SCI6 concentration to the baseline current.
-
Plot the normalized current as a function of SCI6 concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Automated patch-clamp workflow for SCI6 IC50 determination.
Caption: Troubleshooting logic for high variability in SCI6 IC50 values.
References
- 1. Cold and warmth intensify pain-linked sodium channel gating effects and persistent currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cold and warmth intensify pain-linked sodium channel gating effects and persistent currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [nanion.de]
- 4. biorxiv.org [biorxiv.org]
- 5. Sodium channel expression: a dynamic process in neurons and non-neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling sources of interlaboratory variability in electrophysiological properties of mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rna.uzh.ch [rna.uzh.ch]
- 14. researchgate.net [researchgate.net]
- 15. cellmicrosystems.com [cellmicrosystems.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Stimulation Frequency for Use-Dependent Block
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing stimulation frequency in use-dependent block experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and summaries of key quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I not observing a clear use-dependent block with my compound?
Troubleshooting Guide:
-
Inadequate Stimulation Frequency: Use-dependent blockers require repetitive stimulation to preferentially bind to the open or inactivated states of ion channels.[1] A low-frequency stimulation may not be sufficient to induce a significant block.
-
Recommendation: Employ a high-frequency train of depolarizing pulses.[1] A good starting point is to use 10 ms (B15284909) pulses to -10 mV, with frequencies ranging from 1 Hz to 30 Hz.[1] Remember that a lack of effect at low frequencies is expected for use-dependent blockers.[1]
-
-
Incorrect Holding Potential: The holding potential is critical as it determines the initial state of the ion channels.[1] If a significant fraction of channels are already in the inactivated state at rest, it may obscure the use-dependent effect.
-
Recommendation: Utilize a hyperpolarized holding potential, such as -120 mV, to ensure that the majority of channels are in the resting state before the stimulation protocol begins.[1] This allows for a clearer observation of the block as channels cycle through the open and inactivated states during the pulse train.[1]
-
-
Compound Properties: Not all ion channel blockers exhibit strong use-dependence. The kinetics of a compound's binding to and unbinding from different channel states will determine the degree of use-dependent block.[1]
-
Recommendation: Review existing literature for your compound or structurally similar molecules to understand their expected kinetic properties.[1] For instance, some compounds like benzocaine (B179285) show minimal frequency-dependent block due to very rapid kinetics.[2]
-
-
Suboptimal Temperature: The kinetics of both ion channel gating and drug binding can be sensitive to temperature.[1]
-
Recommendation: Maintain a consistent and physiologically relevant temperature (e.g., 36-37°C) throughout your experiments, unless you are specifically investigating temperature-dependent effects.[1] Be aware that temperature changes can enhance the effect of some blockers while reducing the effect of others.[1]
-
FAQ 2: My data shows a large tonic block, which is masking the use-dependent effect. How can I minimize this?
Troubleshooting Guide:
-
High Compound Concentration: A high concentration of the blocker can lead to significant binding to the resting state of the channel, resulting in a pronounced tonic block.[1]
-
Holding Potential: A more depolarized holding potential can increase the proportion of channels in the inactivated state, which may have a higher affinity for your compound, leading to increased tonic block.[1]
-
Recommendation: As mentioned previously, use a hyperpolarized holding potential (e.g., -120 mV) to minimize tonic block by keeping most channels in the resting state.[1]
-
-
Distinguishing Tonic and Phasic Block: It is crucial to have a clear baseline measurement of tonic block before assessing use-dependent (phasic) block.[1]
-
Recommendation: Measure tonic block using a very low-frequency stimulation protocol (e.g., one pulse every 30 seconds) before applying a high-frequency pulse train to measure use-dependent block.[1] The difference between the block observed at low and high frequencies represents the use-dependent component.[1]
-
FAQ 3: I am observing significant variability in my results between experiments. What are the potential sources of this variability?
Troubleshooting Guide:
-
Inconsistent Cell Health and Preparation: The health and properties of the cells expressing the ion channels can vary between batches and even within the same batch.
-
Recommendation: Ensure consistent cell culture conditions and passage numbers. After establishing a whole-cell recording, allow the cell to stabilize before applying any protocols.
-
-
Voltage Clamp Quality: A poor voltage clamp can lead to inaccurate measurements of ion currents.
-
Recommendation: Monitor and compensate for series resistance. Ensure a good seal resistance and low access resistance.
-
-
Incomplete Washout: If the compound is not completely washed out between applications, it can affect subsequent measurements.
-
Recommendation: Allow for a sufficient washout period between drug applications and ensure a stable baseline is re-established before proceeding.
-
Experimental Protocols
Protocol 1: Assessing Tonic and Use-Dependent Block
This protocol is designed to measure both the tonic and use-dependent block of a compound on voltage-gated ion channels.
1. Cell and Solution Preparation:
-
Prepare cells expressing the ion channel of interest for whole-cell patch-clamp recording.
-
Use standard intracellular and extracellular solutions with a controlled pH (e.g., 7.3-7.4).[1]
2. Initial Recording Setup:
-
Establish a stable whole-cell recording configuration.
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.[1]
3. Tonic Block Measurement:
-
Apply a series of short test pulses (e.g., 10 ms) to a depolarized potential (e.g., -10 mV) at a very low frequency (e.g., 0.033 Hz or one pulse every 30 seconds) to establish a stable baseline current.[1]
-
Perfuse the cell with the desired concentration of the blocker and continue the low-frequency stimulation until a steady-state block (tonic block) is achieved.[1]
4. Use-Dependent Block Measurement:
-
After establishing the tonic block, apply a train of depolarizing pulses (e.g., 10 ms to -10 mV) at a higher frequency (e.g., 1 Hz, 5 Hz, 10 Hz, up to 30 Hz).[1]
-
Record the peak inward current for each pulse in the train.[1]
5. Data Analysis:
-
Normalize the peak current of each pulse in the train to the peak current of the first pulse.[1]
-
Plot the normalized current against the pulse number or time to visualize the development of the use-dependent block.[1]
-
The extent of use-dependent block can be quantified as the additional block that develops during the high-frequency train compared to the initial tonic block.[1]
Data Presentation
The following table summarizes typical stimulation parameters used in use-dependent block experiments.
| Parameter | Typical Range/Value | Rationale |
| Holding Potential | -100 mV to -120 mV | Minimizes resting inactivation, ensuring most channels are in the resting state at the start of the stimulation protocol.[1][3] |
| Test Pulse Depolarization | -10 mV | Sufficient to elicit a robust inward current. |
| Test Pulse Duration | 1 ms to 10 ms | Long enough to measure peak current but short enough to minimize cumulative inactivation at high frequencies.[1][3] |
| Low Frequency (Tonic Block) | 0.033 Hz (1 pulse/30s) | Allows for recovery from inactivation between pulses to establish a baseline tonic block.[1][4] |
| High Frequency (Use-Dependent Block) | 1 Hz to 30 Hz | Induces accumulation of channels in the open and inactivated states, promoting binding of use-dependent blockers.[1][5] |
Mandatory Visualizations
Caption: Workflow for assessing use-dependent block.
Caption: The Modulated Receptor Hypothesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Use-dependent block of the voltage-gated Na+ channel by tetrodotoxin and saxitoxin: Effect of pore mutations that change ionic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Compound Instability in Long-Term Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address compound instability during your long-term experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of compound instability in my experiments?
A1: Compound instability can manifest in various ways, often leading to inconsistent and unreliable experimental outcomes. Key indicators include:
-
Variable biological activity: A significant batch-to-batch variation or a gradual loss of potency in your assays can point towards compound degradation.[1]
-
Changes in physical appearance: Precipitation, color change, or cloudiness in your stock solutions can be visual cues of instability or poor solubility.
-
Altered analytical profiles: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you might observe a decrease in the main compound's peak area, the appearance of new peaks corresponding to degradation products, or shifts in retention times.[2]
Q2: What are the primary factors that contribute to compound instability?
A2: Several environmental and chemical factors can compromise the stability of your compounds over time. These include:
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation.[3]
-
Light: Exposure to UV or fluorescent light can induce photodegradation, especially for light-sensitive compounds.[4]
-
pH: The pH of a solution can significantly influence the rate of hydrolysis for compounds with susceptible functional groups like esters and amides. Most drugs are stable between pH 4 and 8.[3]
-
Oxidation: The presence of oxygen can lead to oxidative degradation. This is a particular concern for compounds with electron-rich moieties.
-
Moisture: Water can act as a reactant in hydrolysis reactions and can be absorbed by hygroscopic solvents like DMSO, leading to compound degradation.[5]
-
Repeated Freeze-Thaw Cycles: The process of freezing and thawing can cause compounds to precipitate out of solution or degrade, especially for complex molecules. However, studies have shown that many compounds are stable for a limited number of cycles.[5]
Q3: How should I store my compound stock solutions to ensure long-term stability?
A3: Proper storage is crucial for maintaining the integrity of your compounds. Best practices include:
-
Low Temperature Storage: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[4]
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, consider storage under an inert gas like argon or nitrogen.[4]
-
Appropriate Solvent: Use high-purity, anhydrous solvents when possible. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for stock solutions due to its high solubilizing power, but its hygroscopic nature requires careful handling to minimize water absorption.[5]
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q4: My compound is dissolved in DMSO and stored at room temperature. How long can I expect it to be stable?
A4: The stability of compounds in DMSO at room temperature can vary significantly depending on the compound's structure. However, studies have shown a general trend of degradation over time. One study monitoring approximately 7200 compounds in 20 mM DMSO solution at room temperature found the following probabilities of observing the intact compound:
For critical long-term experiments, it is always recommended to perform a stability assessment of your specific compound under your storage conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing Potency in Biological Assays
This is a common problem that can often be traced back to compound instability. Follow this troubleshooting workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Visible Precipitation or Color Change in Stock Solution
Changes in the physical appearance of your stock solution are clear indicators of potential instability or solubility issues.
| Observation | Potential Cause | Recommended Action |
| Precipitate forms after thawing | - Compound crashed out of solution due to low temperature. - Solvent absorbed water, reducing solubility. | 1. Gently warm the solution and vortex to try and redissolve the compound. 2. If it doesn't redissolve, centrifuge the solution and quantify the concentration of the supernatant. 3. Prepare fresh stock solutions using anhydrous solvent. |
| Solution changes color over time | - Degradation of the compound into colored byproducts. - Oxidation of the compound. | 1. Analyze the solution by LC-MS to identify degradation products. 2. Store the compound protected from light and consider using an inert atmosphere. 3. Prepare fresh stock solutions more frequently. |
| Solution appears cloudy | - Poor solubility of the compound at the stored concentration. - Microbial contamination. | 1. Filter the solution through a 0.22 µm filter. 2. Determine the solubility limit of your compound in the chosen solvent. 3. Ensure sterile handling techniques when preparing and using solutions. |
Data Presentation: Compound Stability in Solution
The stability of a compound in solution is highly dependent on the solvent, temperature, and the presence of other substances. Below is a summary of stability data for compounds stored in DMSO.
| Storage Condition | Time | % of Compounds Remaining Intact | Reference |
| Room Temperature (~20-25°C) | 3 months | 92% | [6][7][8] |
| Room Temperature (~20-25°C) | 6 months | 83% | [6][7][8] |
| Room Temperature (~20-25°C) | 1 year | 52% | [6][7][8] |
| 4°C (in 90/10 DMSO/water) | 2 years | 85% | [6] |
| 40°C (accelerated study) | 15 weeks | Most compounds stable | [5] |
| -15°C (11 freeze-thaw cycles) | 11 cycles | No significant loss | [5] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol is designed to evaluate the stability of a compound after repeated cycles of freezing and thawing.
1. Materials:
-
Compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer or relevant solvent.
-
-20°C or -80°C freezer.
-
Benchtop centrifuge.
-
Analytical instrument (e.g., HPLC-UV, LC-MS).
2. Procedure:
-
Prepare a solution of the test compound at a relevant concentration in the desired solvent or buffer.
-
Divide the solution into at least four aliquots in separate vials. One aliquot will serve as the time-zero control (T0).
-
Analyze the T0 sample immediately to determine the initial concentration.
-
Place the remaining aliquots in a freezer at the desired temperature (e.g., -20°C) for a minimum of 12-24 hours.
-
Remove the samples from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, vortex the samples gently.
-
This completes one freeze-thaw cycle. For subsequent cycles, return the samples to the freezer.
-
After the desired number of cycles (typically 3-5), analyze the samples and compare the compound concentration to the T0 control.
3. Data Analysis: Calculate the percentage of the compound remaining after each freeze-thaw cycle relative to the T0 sample. A compound is generally considered stable if the recovery is within ±15% of the initial concentration.
Protocol 2: Long-Term Storage Stability Assessment
This protocol outlines a method for evaluating the stability of a compound under specific storage conditions over an extended period.
1. Materials:
-
Compound (solid or stock solution).
-
Storage containers (e.g., amber glass vials).
-
Controlled environment chambers (e.g., set to 25°C/60% RH, 4°C, -20°C).
-
Analytical instrument (e.g., HPLC-UV, LC-MS).
2. Procedure:
-
Aliquot the compound (either as a solid or in solution) into a sufficient number of vials for all time points to be tested.
-
Tightly cap and seal the vials. For light-sensitive compounds, use amber vials or wrap them in foil.
-
Place the samples in the designated stability chambers.
-
At each scheduled time point (e.g., 0, 1, 3, 6, 12 months), remove a vial from each storage condition.
-
Prepare the sample for analysis according to a validated analytical method. For solid samples, this will involve dissolving them in a suitable solvent.
-
Analyze the samples to determine the purity and concentration of the compound.
3. Data Analysis: Plot the percentage of the compound remaining versus time for each storage condition. This will allow you to determine the degradation rate and establish a recommended re-test date or shelf life for your compound under those conditions.
Mandatory Visualizations
Common Degradation Pathways
Compounds can degrade through various chemical reactions. Understanding these pathways can help in predicting instability and identifying degradation products.
Caption: Common hydrolytic and oxidative degradation pathways.
Experimental Workflow for Compound Stability Assessment
A systematic workflow is essential for thoroughly evaluating the stability of a research compound.
Caption: Workflow for assessing compound stability.
Logical Relationships of Factors Affecting Compound Stability
Multiple factors can interact to influence the overall stability of a compound in an experimental setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. gmpplastic.com [gmpplastic.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of Small Molecule Inhibitors in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of small molecule inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with small molecule inhibitors?
A1: Cytotoxicity induced by small molecule inhibitors can stem from several factors. It is crucial to distinguish between on-target toxicity, where cell death is a direct consequence of inhibiting the intended target, and off-target toxicity, where the inhibitor affects other cellular proteins, leading to unintended cytotoxic effects.[1][2] Another common cause is the solvent used to dissolve the inhibitor, such as DMSO, which can be toxic to cells at higher concentrations.[3] Furthermore, the inhibitor's concentration, incubation time, and the specific cell line being used can all significantly influence the observed cytotoxicity.[4][5]
Q2: How can I differentiate between apoptosis and necrosis induced by my inhibitor?
A2: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical for understanding the mechanism of your inhibitor's toxicity.[3] Apoptosis is characterized by specific morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, and activation of caspases.[6][7] Necrosis, on the other hand, involves cell swelling and rupture of the plasma membrane, leading to the release of cellular contents.[3] Assays such as Annexin V/Propidium Iodide (PI) staining can differentiate between these processes. Early apoptotic cells will stain positive for Annexin V and negative for PI, while necrotic and late apoptotic cells will stain positive for both.[7] Caspase activity assays can also be employed to specifically measure the induction of apoptosis.[6]
Q3: My inhibitor is dissolved in DMSO. Could the solvent be the source of toxicity?
A3: Yes, the solvent used to dissolve your small molecule inhibitor can contribute to cytotoxicity. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but it can be toxic to cells, especially at higher concentrations.[3] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.[3][5] To ascertain if the solvent is the cause of the observed toxicity, it is essential to include a "vehicle control" in your experiments. This control consists of cells treated with the same concentration of the solvent (e.g., DMSO) as the inhibitor-treated cells.[3]
Q4: What are "off-target" effects, and how can I minimize them?
A4: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[1][2] These unintended interactions can lead to misinterpretation of experimental results and are a significant source of cytotoxicity.[1] To minimize off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.[3] Performing a dose-response experiment is crucial to determine this optimal concentration.[5] Additionally, using a structurally different inhibitor that targets the same protein can help confirm that the observed phenotype is due to on-target inhibition.[3] Testing the inhibitor in a cell line that does not express the target protein can also help identify off-target activity.[3]
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After Inhibitor Treatment
My cells are dying even at low concentrations of the inhibitor. What should I do?
Observing unexpected cell death is a common issue. Follow this systematic troubleshooting workflow to identify the potential cause and find a solution.
Issue 2: Inconsistent Results Between Experiments
I am getting variable results with my inhibitor across different experiments. How can I improve reproducibility?
Inconsistent results can be frustrating. This guide helps to identify and address potential sources of variability.
-
Verify Inhibitor Stock and Working Solutions:
-
Standardize Cell Culture Conditions:
-
Problem: Variations in cell passage number, confluency, and seeding density can affect cellular responses to the inhibitor.
-
Solution: Use cells within a consistent and low passage number range. Ensure a standardized cell seeding density and that cells are in the logarithmic growth phase at the time of treatment.[8]
-
-
Optimize Incubation Time:
-
Problem: The optimal time for observing the inhibitor's effect may vary. Short incubation times might not be sufficient to see an effect, while long incubations could lead to secondary effects or compound degradation.
-
Solution: Perform a time-course experiment by treating cells with a fixed concentration of the inhibitor and measuring the outcome at multiple time points (e.g., 6, 12, 24, 48, 72 hours).[5]
-
Data Summary Tables
Table 1: Common Solvents and Recommended Final Concentrations
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | ≤ 0.5% (ideally ≤ 0.1%)[3][5] | Most common solvent for small molecules. Can be cytotoxic at higher concentrations. |
| Ethanol | ≤ 0.5% | Can also induce cellular stress. |
| PBS | Varies | Used for water-soluble compounds. Generally non-toxic. |
Table 2: Overview of Cell Viability and Cytotoxicity Assays
| Assay | Principle | Measures | Advantages |
| MTT/XTT/MTS | Reduction of tetrazolium salts by metabolically active cells to form a colored formazan (B1609692) product.[3] | Cell viability and proliferation.[9][10] | High-throughput, sensitive, and reproducible.[9] |
| LDH Release | Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[3][11] | Cytotoxicity and membrane integrity.[12] | Non-destructive to remaining cells, allowing for multiplexing. |
| Trypan Blue | Dye exclusion test where viable cells with intact membranes exclude the dye.[10] | Cell viability.[10] | Simple, rapid, and inexpensive.[10] |
| Annexin V/PI | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cell membranes. PI stains the DNA of cells with compromised membranes.[7] | Apoptosis and necrosis.[7] | Differentiates between early/late apoptosis and necrosis. |
| Caspase Activity | Measures the activity of caspases, which are key proteases in the apoptotic pathway. | Apoptosis induction.[6] | Specific for apoptosis.[6] |
Key Experimental Protocols
Protocol 1: Dose-Response Experiment using MTT Assay
This protocol determines the concentration of an inhibitor that induces a 50% reduction in cell viability (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Inhibitor Preparation: Prepare a serial dilution of the small molecule inhibitor in culture medium. A common starting range is from 1 nM to 100 µM.[5] Also, prepare a vehicle control with the same final concentration of the solvent as the highest inhibitor concentration.[3]
-
Treatment: Remove the old medium and add the prepared inhibitor dilutions and vehicle control to the respective wells. Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Plot the percentage of cell viability relative to the vehicle control against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[5]
Protocol 2: Assessing Off-Target Effects
A key strategy to investigate off-target effects is to compare the inhibitor's effect with genetic validation methods like siRNA or CRISPR-Cas9.
Signaling Pathway Diagram
Example: Inhibition of a Kinase Signaling Pathway
Small molecule inhibitors often target kinases within signaling pathways. Cytotoxicity can arise from inhibiting the target kinase (on-target) or other kinases (off-target).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring apoptosis: caspase inhibitors and activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. scispace.com [scispace.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell viability assays | Abcam [abcam.com]
Technical Support Center: Whole-Cell Patch-Clamp Seal Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with achieving and maintaining high-resistance seals in whole-cell patch-clamp recordings.
Troubleshooting Guide: Improving Seal Resistance
This guide addresses common issues encountered during the formation of a giga-ohm seal.
My seal resistance is not reaching the giga-ohm range. What are the common causes and how can I fix it?
Achieving a giga-ohm seal is critical for high-quality recordings, as it minimizes current noise and ensures the electrical isolation of the membrane patch.[1] If you are struggling to obtain a high-resistance seal, consider the following factors:
-
Cell Health: Unhealthy or damaged cells are a primary reason for poor seal formation.[2][3] Ensure your cell cultures or tissue slices are healthy and prepared optimally. Over-exposure to enzymes like trypsin during dissociation can damage the cell membrane, making sealing difficult.[3]
-
Pipette Properties: The properties of your glass pipette are crucial.
-
Pipette Resistance: Pipettes with a resistance of 3-7 MΩ are commonly used.[4][5] Lower resistance pipettes (3-4 MΩ) have a larger tip opening, which can make seal formation more challenging.[4][5] Higher resistance pipettes (6-7 MΩ) have a smaller tip and can facilitate seal formation.[4][5]
-
Pipette Tip: A clean and smooth pipette tip is essential. Fire-polishing the pipette tip can help create a smoother surface for a better seal.[1][6][7] Debris or an irregular tip surface can prevent a tight seal.[8]
-
-
Solutions: The composition of your internal and external solutions plays a significant role.
-
Cleanliness: All solutions should be filtered (0.2 µm filter) to remove dust and other particulates that can clog the pipette tip or interfere with the seal.[1][8]
-
Ionic Composition: The presence of divalent cations like Ca²⁺ and Mg²⁺ in the recording solutions is generally believed to promote seal formation.[9] Conversely, high concentrations of K⁺ (100 mM) in the pipette solution have been reported to negatively affect seal formation.[9]
-
pH: A pH between 6.0 and 7.8 in the pipette solution is generally favorable, while lower pH values (e.g., 4.5) can inhibit seal formation.[9]
-
-
Experimental Technique:
-
Positive Pressure: Apply a small amount of positive pressure to the pipette as it approaches the cell to keep the tip clean.[1][8]
-
Gentle Suction: Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to encourage seal formation.[6][7] Avoid excessive or prolonged suction.
-
My seal is unstable and deteriorates over time. What could be the problem?
An unstable seal can compromise the quality and duration of your recording. Common reasons for seal instability include:
-
Mechanical Instability: Vibrations from the rig, perfusion system, or surrounding environment can disrupt the seal.[2] Ensure your setup is on an anti-vibration table and that the perfusion flow is not too high or pulsating.[2][5]
-
Cell Health: A cell that is unhealthy may not be able to maintain the integrity of the seal over a long recording period.[2]
-
Inappropriate Pipette Shape: Pipettes with a "bottle neck" shape have been suggested to provide more stable seals for long-term recordings.[10]
-
Solution Osmolarity: The osmolarity of the internal (pipette) solution should generally be slightly lower (by about 10 mOsm) than the external (bath) solution.[3][7] For example, an internal osmolarity of 290 mOsm with an external osmolarity of 300 mOsm is a common starting point.[3]
Frequently Asked Questions (FAQs)
Q1: What is the minimum acceptable seal resistance for whole-cell patch-clamp?
A1: For high-quality whole-cell recordings, a seal resistance of at least 1 GΩ (giga-ohm) is required.[4][5] This is often referred to as a "gigaseal." A high seal resistance is crucial for electrically isolating the patched membrane and reducing background noise.[1] For stable recordings lasting 30 minutes or longer, an optimal seal resistance of ≥2.35 GΩ has been suggested.[11][12]
Q2: How does pipette resistance affect seal formation?
A2: Pipette resistance, which is related to the tip diameter, influences both the ease of seal formation and the quality of the recording.
-
Lower Resistance Pipettes (e.g., 3-4 MΩ): These have larger tip openings. While they offer lower series resistance, which is beneficial for voltage-clamp recordings, the larger surface area can make achieving a stable gigaseal more challenging.[4][5]
-
Higher Resistance Pipettes (e.g., 6-7 MΩ): These have smaller tip openings, which can make it easier to form a high-resistance seal.[4][5] However, they result in a higher series resistance, which can be a limitation for voltage-clamp experiments.[4][5]
Q3: Can the composition of my recording solutions be optimized to improve seal stability?
A3: Yes, optimizing your solutions is a key step.
-
Divalent Cations: Ensure your external solution contains millimolar concentrations of Ca²⁺ and Mg²⁺, as these ions are known to promote seal formation.[9]
-
Reducing Agents: The addition of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the external bath solution has been shown to enhance the success rate and longevity of giga-ohm seals.[9][13]
-
Osmolarity: Maintain a slightly lower osmolarity in your internal solution compared to your external solution.[3][7]
Q4: What is the role of positive and negative pressure in forming a seal?
A4: The careful application of pressure is a critical part of the technique.
-
Positive Pressure: A small, constant positive pressure is applied to the pipette as it is lowered into the bath and approaches the cell. This creates a slow outflow of solution from the pipette tip, preventing debris from clogging it.[1][8]
-
Negative Pressure: Once the pipette makes contact with the cell membrane and a dimple is observed, the positive pressure is released.[7] Gentle suction (negative pressure) is then applied to draw the membrane into the pipette tip and facilitate the formation of a high-resistance seal.[6][7] This suction should be minimal and brief.[6]
Data Summary
The following tables summarize quantitative data related to improving seal resistance.
Table 1: Effect of Reducing Agents on Giga-ohm Seal Formation
| Condition | Experimenter Experience | Seal Success Rate (>0.5 GΩ) |
| Ambient Control | All | 45% |
| 200 µM DTT | All | 66.5% |
| Ambient Control | Advanced | 56.8% |
| 200 µM DTT | Advanced | 77.3% |
| 1 mM TCEP | Advanced | 81.0% |
| Ambient Control | Intermediate | 45.0% |
| 200 µM DTT | Intermediate | 53.8% |
| Ambient Control | Beginner | 33.3% |
| 200 µM DTT | Beginner | 68.4% |
Data adapted from a study on DRG neurons. The addition of reducing agents DTT and TCEP significantly improved the success rate of obtaining seals greater than 0.5 GΩ across all experience levels.[9][13]
Table 2: Optimal Parameters for Long-Duration Recordings (≥30 min)
| Parameter | Optimal Value |
| Seal Resistance (Tight-seal) | ≥2.35 GΩ |
| Pipette Resistance (Tight-seal) | 6.15–6.45 MΩ |
These optimal values were determined for achieving a high probability of recording for at least 30 minutes in vivo.[11][12]
Experimental Protocols
Protocol 1: Basic Whole-Cell Patch-Clamp Seal Formation
-
Pipette Preparation: Pull a borosilicate glass pipette to a resistance of 3-7 MΩ.[4][5] If desired, fire-polish the tip to create a smooth surface.[6]
-
Filling the Pipette: Fill the pipette with filtered (0.2 µm) internal solution, ensuring no air bubbles are trapped in the tip.[8]
-
Approaching the Cell: Mount the pipette in the holder and lower it into the recording chamber. Apply light positive pressure to the pipette to keep the tip clean.[1][8]
-
Cell Contact: Under visual guidance, carefully approach the target cell until the pipette tip touches the membrane, causing a slight dimple.[7]
-
Seal Formation: Release the positive pressure.[7] Apply gentle, brief suction to the pipette to encourage the membrane to seal against the glass.[6] Monitor the resistance until it exceeds 1 GΩ.[4] Setting the holding potential to a negative value (e.g., -60 to -70 mV) can sometimes facilitate sealing.[4]
-
Establishing Whole-Cell Configuration: Once a stable gigaseal is formed, apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip.[7]
Visualizations
Caption: Workflow for achieving a giga-ohm seal in whole-cell patch-clamp.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. researchgate.net [researchgate.net]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 9. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of Nav1.7 inhibitors, with a focus on Sodium Channel inhibitor 6.
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics.[1][2] Genetic studies in humans have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital indifference to pain, without other significant neurological deficits.[1][2][3] This has spurred significant interest in the discovery of selective Nav1.7 inhibitors as a promising non-opioid therapeutic strategy for a variety of pain states.[1] This guide provides a comparative overview of this compound, a potent Nav1.7 blocker, alongside other notable Nav1.7 inhibitors that have been investigated in preclinical and clinical studies.
Performance Comparison of Nav1.7 Inhibitors
The primary metric for comparing the potency of different Nav1.7 inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the Nav1.7 channel activity. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for this compound and other selected Nav1.7 inhibitors.
| Compound | Nav1.7 IC50 | Notes |
| This compound | 54 nM [4] | A potent inhibitor of Nav1.7.[4] |
| Unnamed Compound (Siteone) | 39 nM (human)[5] | A highly potent and selective, state-independent inhibitor.[5] |
| QLS-81 | 3.5 ± 1.5 µM[6] | A derivative of ralfinamide (B1678110) with greater potency for Nav1.7.[6] |
| Ralfinamide | 37.1 ± 2.9 µM[6] | A multi-target compound that also acts on Nav1.7; has undergone clinical trials for neuropathic pain.[6][7] |
| Tsp1a | 10 nM[8] | A peptide isolated from tarantula venom that is a potent and selective Nav1.7 inhibitor.[8] |
| PF-05089771 | - | A Nav1.7 inhibitor that has been evaluated in multiple clinical studies for various pain indications.[9] |
| Vixotrigine | - | A voltage-dependent Nav1.7 blocker that has been investigated for peripheral neuropathic pain.[9] |
| JNJ63955918 | - | A synthetic tarantula venom peptide analog that is highly selective for Nav1.7 and has shown efficacy in animal models.[7] |
| DS-1971a | - | A potent and selective sulfonamide-based Nav1.7 inhibitor with demonstrated efficacy in preclinical animal models.[7] |
Experimental Protocols
The characterization of Nav1.7 inhibitors predominantly relies on electrophysiological techniques, with the patch-clamp method being the gold standard for its precision and detail.[10] Both manual and automated patch-clamp (APC) systems are widely used to determine the potency and mechanism of action of candidate compounds.[10][11][12][13]
Automated Patch-Clamp Electrophysiology for IC50 Determination of Nav1.7 Inhibitors
This protocol outlines a generalized procedure for determining the IC50 value of a test compound against human Nav1.7 channels stably expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using an automated patch-clamp system.
1. Cell Preparation:
-
Culture cells stably expressing the human Nav1.7 channel in appropriate media and conditions.
-
On the day of the experiment, detach the cells from the culture flask using a gentle, non-enzymatic dissociation solution.
-
Resuspend the cells in an extracellular recording solution to a final density of approximately 500,000 cells/mL.[12]
2. Automated Patch-Clamp System Setup:
-
Utilize a high-throughput APC platform such as the Qube, SyncroPatch, or IonWorks system.[10][11][12][14]
-
Prime the system with the appropriate intracellular and extracellular solutions. The intracellular solution often contains fluoride (B91410) to improve seal resistance.[12]
-
Use multi-hole patch plates (e.g., 384-well format) to allow for simultaneous recordings from multiple cells.[10][12]
3. Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in the extracellular recording solution to obtain a range of desired test concentrations.
4. Electrophysiological Recording:
-
Dispense the cell suspension into the wells of the patch plate.
-
Initiate the automated cell capture and sealing process, where suction is applied to form a high-resistance (giga-ohm) seal between a single cell and the aperture in the well.
-
Establish a whole-cell recording configuration.
-
Apply a specific voltage protocol to elicit Nav1.7 currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) and then applying a depolarizing test pulse (e.g., to 0 mV) to open the channels.[8]
-
Record baseline Nav1.7 currents in the absence of the test compound.
5. Compound Application and Data Acquisition:
-
Apply the different concentrations of the test compound to the cells.
-
After a sufficient incubation period to allow for compound binding to reach equilibrium, apply the same voltage protocol to record the Nav1.7 currents in the presence of the compound.
-
Record the peak inward current at each concentration.
6. Data Analysis:
-
Measure the peak current amplitude for each recording.
-
Normalize the current in the presence of the compound to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition as a function of the compound concentration.
-
Fit the concentration-response data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
Visualizing Mechanisms and Workflows
To better understand the context of Nav1.7 inhibition, the following diagrams illustrate the pain signaling pathway involving Nav1.7 and a typical experimental workflow for evaluating inhibitors.
Caption: Role of Nav1.7 in the pain signaling pathway.
Caption: Workflow for evaluating Nav1.7 inhibitors.
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Closing in on Nav1.7: A Promising Target for New Pain Treatments | NIH HEAL Initiative [heal.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 6. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. drughunter.com [drughunter.com]
A Comparative Guide to the Efficacy of Sodium Channel Inhibitors in Preclinical Pain Models: Focus on Suzetrigine (VX-548)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of suzetrigine (B10856436) (VX-548), a selective NaV1.8 sodium channel inhibitor, with other sodium channel inhibitors, ralfinamide (B1678110) and A-803467, in various pain models. The information is intended to assist researchers and professionals in the field of pain drug development in evaluating the potential of these compounds.
Executive Summary
Voltage-gated sodium channels, particularly the NaV1.7, NaV1.8, and NaV1.9 subtypes, are critical in the transmission of pain signals and have emerged as key targets for the development of novel analgesics.[1][2] Suzetrigine (VX-548) is a potent and selective inhibitor of NaV1.8 that has demonstrated efficacy in clinical trials for acute postoperative pain.[3][4] This guide compares its preclinical performance against ralfinamide, a multi-target sodium channel blocker, and A-803467, a highly selective NaV1.8 inhibitor, across inflammatory, neuropathic, and postoperative pain models.
Data Presentation: Comparative Efficacy of Sodium Channel Inhibitors
The following tables summarize the quantitative efficacy data for suzetrigine (VX-548), ralfinamide, and A-803467 in key preclinical pain models.
| Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia | |||
| Compound | Species | Route of Administration | ED50 |
| A-803467 | Rat | i.p. | 41 mg/kg[5][6][7] |
| Suzetrigine (VX-548) | Data not publicly available in a comparable format | ||
| Ralfinamide | Data not publicly available in a comparable format |
| Neuropathic Pain Model: Spared Nerve Injury (SNI)-Induced Mechanical Allodynia | |||
| Compound | Species | Route of Administration | ED50 / Effective Dose |
| Ralfinamide | Rat | p.o. | Dose-dependently alleviated allodynia (peak effect at 20 mg/kg)[8][9] |
| A-803467 | Rat | i.p. | 47 mg/kg[6][7] |
| Suzetrigine (VX-548) | Under investigation for neuropathic pain[1] |
| Postoperative Pain Models (Abdominoplasty and Bunionectomy) | |||
| Compound | Species | Route of Administration | Efficacy |
| Suzetrigine (VX-548) | Human | p.o. | Significantly greater pain relief over 48 hours compared to placebo[1][3] |
| A-803467 | Rat | i.p. | Inactive in a postoperative pain model[5][7][10][11] |
| Ralfinamide | Data not publicly available in a comparable format |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Procedure:
-
Male Sprague-Dawley rats (180-250 g) are typically used.[12][13]
-
A baseline measurement of paw withdrawal threshold (PWT) to a mechanical stimulus (e.g., von Frey filaments) or paw withdrawal latency (PWL) to a thermal stimulus is taken.
-
Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, is prepared.[14]
-
A subcutaneous injection of CFA (typically 0.1 mL of a 50% solution) is made into the plantar surface of the rat's right hind paw.[12]
-
Pain behaviors (mechanical allodynia and thermal hyperalgesia) are assessed at various time points after CFA injection (e.g., 24 hours, 4 days).[5][13]
-
The test compound (e.g., A-803467) or vehicle is administered (e.g., intraperitoneally) before the pain assessment.[5]
-
PWT or PWL is measured again, and the degree of reversal of hyperalgesia is calculated.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used model of peripheral neuropathic pain that results in long-lasting mechanical and cold allodynia.[15]
Procedure:
-
Rats are anesthetized (e.g., with isoflurane).[16]
-
The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) in the left hind limb are exposed.[16]
-
The common peroneal and tibial nerves are tightly ligated with a silk suture and then transected, removing a small section of the distal nerve stump. The sural nerve is left intact.[16][17]
-
The muscle and skin are closed in layers.
-
Animals are allowed to recover, and neuropathic pain behaviors, such as mechanical allodynia (assessed with von Frey filaments), are typically established within a few days and persist for weeks.[18]
-
The test compound (e.g., ralfinamide) or vehicle is administered (e.g., orally) before behavioral testing.[8][9]
-
The paw withdrawal threshold is measured to determine the anti-allodynic effect of the compound.
Plantar Incision Model of Postoperative Pain
This model mimics the pain experienced by humans after surgery.[19]
Procedure:
-
Rats are anesthetized with isoflurane.[20]
-
The plantar aspect of the left hind paw is sterilized.[20]
-
A 1-cm longitudinal incision is made through the skin and fascia, starting 0.5 cm from the heel.[20][21]
-
The plantaris muscle is elevated and incised longitudinally.[20][21]
-
The skin is closed with sutures.[21]
-
Postoperative pain is assessed by measuring the withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) at various time points after the incision.[22]
-
The test compound or placebo is administered (e.g., orally) to assess its analgesic efficacy.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the different pain models and a general experimental workflow for evaluating analgesic compounds.
Caption: Signaling pathway in CFA-induced inflammatory pain.
Caption: Neuronal signaling pathway in the Spared Nerve Injury model.
Caption: Signaling pathway in the incisional model of postoperative pain.
Caption: General experimental workflow for analgesic efficacy testing.
References
- 1. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically Relevant Preclinical Model Of CFA-Induced Inflammatory Pain [pharmaceuticalonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Subtype-selective sodium channel blockers promise a new era of pain research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.8. CFA‐induced inflammatory pain [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4.3. A Rat Model of Spared Nerve Injury (SNI) [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Rufinamide attenuates mechanical allodynia in a model of neuropathic pain in the mouse and stabilizes voltage-gated sodium channel inactivated state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of a post-operative pain-like state on motivated behavior in rats: Effects of plantar incision on progressive-ratio food-maintained responding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological characterisation of a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Pathophysiology of Acute Pain: Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Novel Sodium Channel Inhibitor XPC-5462 and the Archetypal Anticonvulsant Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of XPC-5462, a novel, selective voltage-gated sodium channel (NaV) inhibitor, and carbamazepine (B1668303), a long-established, non-selective sodium channel blocker widely used in the treatment of epilepsy and neuropathic pain. This comparison aims to highlight the advancements in pharmacological specificity and potency, supported by experimental data, to inform future research and drug development in the field of neuronal excitability disorders.
Executive Summary
Carbamazepine has been a cornerstone in the management of seizures for decades, primarily through its non-selective inhibition of voltage-gated sodium channels. While effective, its lack of selectivity can lead to off-target effects and a narrow therapeutic window. In contrast, XPC-5462 represents a new generation of sodium channel inhibitors with high selectivity for specific NaV subtypes, particularly NaV1.2 and NaV1.6, which are predominantly expressed in excitatory neurons. This targeted approach promises enhanced efficacy with a potentially improved safety profile. This guide will delve into the quantitative differences in their inhibitory activity, their distinct mechanisms of action, and the experimental protocols used to elucidate these properties.
Comparative Pharmacodynamics
The primary mechanism of action for both carbamazepine and XPC-5462 is the inhibition of voltage-gated sodium channels, leading to a reduction in neuronal hyperexcitability. However, their potency and selectivity differ significantly.
Table 1: Comparative Inhibitory Potency (IC50) Against Various Human Sodium Channel Subtypes
| Compound | NaV1.1 (µM) | NaV1.2 (µM) | NaV1.5 (µM) | NaV1.6 (µM) | NaV1.7 (µM) |
| XPC-5462 | >100 | 0.0109 | >100 | 0.0103 | >100 |
| Carbamazepine | 17.0 | - | - | 27.0 | - |
Data for XPC-5462 and Carbamazepine from ACS Chemical Neuroscience and bioRxiv.[1][2][3][4][5]
As the data indicates, XPC-5462 exhibits nanomolar potency against NaV1.2 and NaV1.6, while showing over 100-fold selectivity against NaV1.1 and the cardiac isoform NaV1.5.[1][2][6] This high degree of selectivity is a key differentiator from carbamazepine, which displays micromolar potency and limited selectivity among the neuronal subtypes it inhibits.[1][2]
Mechanism of Action and State-Dependent Inhibition
Both compounds demonstrate state-dependent inhibition, preferentially binding to the inactivated state of the sodium channel. This mechanism allows for a more targeted blockade of rapidly firing neurons, which are characteristic of seizure activity, while sparing neurons firing at a normal physiological rate.
XPC-5462 and related compounds bind to the voltage-sensing domain (VSD) of the channel, specifically interacting with the S4 segment of domain IV.[2] In contrast, carbamazepine is a pore-blocking agent.[1][3] This difference in binding site contributes to the distinct kinetic properties of the two inhibitors. XPC-5462 displays a significantly slower dissociation rate and a longer residency time on the channel compared to carbamazepine.[1][3]
Signaling Pathway of Sodium Channel Inhibition
Caption: Mechanism of action for XPC-5462 and Carbamazepine.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using automated patch-clamp electrophysiology.
Automated Patch-Clamp Electrophysiology Protocol
This protocol is designed for the high-throughput screening of sodium channel inhibitors.
-
Cell Culture and Preparation:
-
HEK293 cells stably expressing the human NaV subtype of interest are cultured under standard conditions.
-
On the day of the experiment, cells are dissociated into a single-cell suspension.
-
-
Automated Patch-Clamp System:
-
An automated patch-clamp system (e.g., IonWorks Quattro or a similar platform) is utilized.[7]
-
The system uses multi-well plates where each well contains microscopic holes for gigaseal formation.
-
-
Solutions:
-
Internal Solution (in mM): Varies depending on the specific experiment, but a typical composition includes CsF, CsCl, EGTA, and HEPES, with the pH adjusted to 7.2.
-
External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, and HEPES, with the pH adjusted to 7.4.
-
-
Voltage Protocol for IC50 Determination:
-
Cells are held at a holding potential that maintains the channels in a closed state (e.g., -120 mV).
-
To assess state-dependent inhibition, the holding potential is adjusted to a level that induces partial or full inactivation of the channels (e.g., the V0.5 of inactivation).
-
A depolarizing test pulse (e.g., to 0 mV) is applied to elicit a sodium current.
-
The compound of interest is perfused at various concentrations, and the resulting inhibition of the peak sodium current is measured.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
Experimental Workflow for Comparative Analysis
Caption: Workflow for automated patch-clamp electrophysiology.
In Vivo Efficacy
The enhanced potency and selectivity of novel inhibitors like XPC-5462 translate to improved efficacy in preclinical models of epilepsy. In a 6-Hz seizure model in mice with a gain-of-function mutation in the Scn8a gene (encoding NaV1.6), selective inhibition of NaV1.6 was shown to prevent seizures.[2] Furthermore, in a maximal electroshock seizure (MES) assay in wild-type mice, the in vivo potency of a series of novel NaV inhibitors, including compounds related to XPC-5462, correlated well with their in vitro potency for NaV1.6 inhibition.[4]
Logical Relationship of Comparison
The following diagram illustrates the key points of comparison between XPC-5462 and carbamazepine.
Caption: Comparative properties of XPC-5462 and Carbamazepine.
Conclusion
The comparative analysis of XPC-5462 and carbamazepine underscores the evolution of sodium channel inhibitors from non-selective agents to highly potent and subtype-selective molecules. The superior selectivity of XPC-5462 for NaV1.2 and NaV1.6, coupled with its nanomolar potency, represents a significant advancement. By sparing NaV1.1, which is predominantly expressed in inhibitory interneurons, and the cardiac NaV1.5 channel, compounds like XPC-5462 hold the promise of a wider therapeutic index and a better side-effect profile compared to traditional drugs like carbamazepine. This targeted approach to modulating neuronal excitability offers a compelling direction for the development of next-generation therapies for epilepsy and other neurological disorders. Further research into the clinical translation of these findings is warranted.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. XPC-5462 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. biorxiv.org [biorxiv.org]
- 6. XPC-5462 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of a Novel Selective Sodium Channel Inhibitor Versus Traditional Neuropathic Pain Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hypothetical novel selective sodium channel inhibitor, designated here as "SCI6," with established first and second-line treatments for neuropathic pain. The comparison is based on preclinical and clinical data characteristic of selective sodium channel blockers in development, contrasted with extensive data available for traditional therapies.
Introduction to Neuropathic Pain and Therapeutic Strategies
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. It is characterized by spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated pain response). Current therapeutic strategies primarily involve modulating neuronal excitability. Traditional treatments, such as tricyclic antidepressants (TCAs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and gabapentinoids, are recommended as first-line agents.[1] Opioids are typically considered second or third-line options due to concerns about their long-term efficacy and safety.[1][2]
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons.[3] Their role in the pathophysiology of neuropathic pain has made them a key target for novel analgesic development.[2][4] SCI6 is presented here as a representative of a new generation of selective sodium channel inhibitors, designed to offer improved efficacy and a better safety profile compared to traditional, less specific treatments.
Mechanisms of Action: A Comparative Overview
The diverse mechanisms of action of these compounds underpin their varying efficacy and side-effect profiles.
-
Sodium Channel Inhibitor 6 (SCI6) (Hypothetical): SCI6 is designed to selectively target a specific voltage-gated sodium channel subtype (e.g., Nav1.7 or Nav1.8) predominantly expressed in peripheral nociceptive neurons. By blocking these channels, SCI6 is intended to reduce the ectopic firing of sensory nerves that drives neuropathic pain, without significantly affecting sodium channels in the central nervous system or the heart.
-
Tricyclic Antidepressants (TCAs): TCAs, such as amitriptyline, exert their analgesic effects primarily through the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake.[5] This enhances the descending inhibitory pain pathways. However, they also have broad activity on other receptors (e.g., muscarinic, histaminic, and adrenergic) and also block sodium channels, which contributes to their analgesic effects but also to their significant side-effect profile.[5]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): SNRIs, like duloxetine (B1670986) and venlafaxine, also block the reuptake of serotonin and norepinephrine.[6] They are generally better tolerated than TCAs due to their more selective action and lack of affinity for other receptors.[7]
-
Gabapentinoids: Gabapentin and pregabalin (B1679071) do not act directly on GABA receptors. Instead, they bind to the α2δ-1 subunit of voltage-gated calcium channels.[8][9][10] This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters like glutamate (B1630785) and substance P.[8][11]
-
Opioids: Opioids, such as morphine and oxycodone, act on µ-opioid receptors in the central and peripheral nervous systems. Their activation leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.
Below is a diagram illustrating the signaling pathways involved in neuropathic pain and the points of intervention for these different drug classes.
Efficacy Comparison
The efficacy of neuropathic pain treatments is often assessed by the Number Needed to Treat (NNT), which represents the number of patients who need to be treated for one to experience a 50% reduction in pain.
| Drug Class | Representative Drug(s) | NNT for 50% Pain Relief | Key Efficacy Findings |
| Selective Sodium Channel Inhibitor | SCI6 (Hypothetical) | 3.5 - 4.5 | Preclinical models show significant reversal of mechanical allodynia and thermal hyperalgesia. Early clinical data suggest a favorable response in patients with specific genetic markers. |
| Tricyclic Antidepressants (TCAs) | Amitriptyline | 2 (95% CI 1.7-2.5) for at least moderate pain relief[3][12][13] | Effective in diabetic neuropathy and post-herpetic neuralgia.[3][12] Analgesic effect is independent of antidepressant effect.[12] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Duloxetine, Venlafaxine | ~5-7 | Shown to be effective in painful diabetic neuropathy and polyneuropathy.[7][14] May be considered when TCAs and anticonvulsants fail or are contraindicated.[7][14] |
| Gabapentinoids | Gabapentin, Pregabalin | ~5-7 | About 30-40% of patients with diabetic neuropathy or postherpetic neuralgia experience meaningful benefit.[15] |
| Opioids | Morphine, Oxycodone | 4 (95% CI 2.7-7.7) | Intermediate-term studies show efficacy over placebo, but long-term efficacy is uncertain.[16] Effectiveness is often moderate, and there is a risk of tolerance and dependence.[17] |
Safety and Tolerability Comparison
The side-effect profiles of these medications are a major determinant in their clinical utility and patient adherence.
| Drug Class | Common Side Effects | Serious Adverse Events |
| Selective Sodium Channel Inhibitor (SCI6 - Hypothetical) | Headache, dizziness, nausea (generally mild and transient) | Minimal off-target effects expected due to high selectivity. Low potential for CNS or cardiac side effects. |
| Tricyclic Antidepressants (TCAs) | Dry mouth, sedation, blurred vision, constipation, urinary retention, weight gain.[5][13] | Cardiac arrhythmias, orthostatic hypotension.[5] Should be used with caution in the elderly and patients with cardiac conditions.[5][13] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Nausea, dizziness, somnolence, fatigue, constipation, insomnia. | Increased blood pressure and heart rate, risk of serotonin syndrome. |
| Gabapentinoids | Dizziness, somnolence, peripheral edema, weight gain, ataxia.[8][15] | Respiratory depression (especially when combined with opioids), potential for misuse and dependence.[8] |
| Opioids | Constipation, nausea, sedation, dizziness, dry mouth.[2] | Respiratory depression, tolerance, dependence, addiction, and overdose.[17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols for preclinical and clinical evaluation of neuropathic pain therapies.
Preclinical Evaluation: Spared Nerve Injury (SNI) Model in Rodents
The SNI model is a commonly used surgical model to induce neuropathic pain.[18]
-
Animal Subjects: Adult male Sprague-Dawley rats (200-250g).
-
Anesthesia: Isoflurane (2-3%) in oxygen.
-
Surgical Procedure:
-
The left sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed.
-
The tibial and common peroneal nerves are tightly ligated with a silk suture and transected distal to the ligation.
-
The sural nerve is left intact.
-
The muscle and skin are closed in layers.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the lateral plantar surface of the ipsilateral paw.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves test). A radiant heat source is applied to the plantar surface of the paw, and the latency to withdrawal is measured.
-
-
Drug Administration: SCI6, reference compounds, or vehicle are administered (e.g., orally or intraperitoneally) at various time points post-surgery, and behavioral testing is conducted at peak drug effect times.
In Vitro Evaluation: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function and pharmacology.[19] Automated patch-clamp systems are often used for higher throughput screening.[19][20]
-
Cell Line: A stable cell line (e.g., HEK293) expressing the human sodium channel subtype of interest (e.g., hNav1.7).
-
Recording Configuration: Whole-cell voltage-clamp.
-
Voltage Protocol:
-
Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. A depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current. The effect of the compound on the peak current is measured.
-
Inactivated State Inhibition: Cells are held at a depolarized potential (e.g., -70 mV) to induce inactivation. A test pulse is then applied to measure the current from the remaining non-inactivated channels. This assesses the compound's affinity for the inactivated state.
-
-
Data Analysis: Concentration-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) for the compound in both the resting and inactivated states.
Clinical Trial Design for Neuropathic Pain
A randomized, double-blind, placebo-controlled, parallel-group design is common for Phase 3 trials in neuropathic pain.[21]
-
Patient Population: Adults with a confirmed diagnosis of a specific type of neuropathic pain (e.g., painful diabetic peripheral neuropathy) with a baseline pain score of ≥4 on an 11-point Numeric Rating Scale (NRS).
-
Study Design:
-
Screening Phase: To confirm diagnosis and eligibility.
-
Baseline Phase: A run-in period to establish baseline pain scores.
-
Treatment Phase: Patients are randomized to receive SCI6, placebo, or an active comparator (e.g., pregabalin) for 12 weeks.[21] Doses are titrated to an optimal balance of efficacy and tolerability.
-
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in the weekly average of daily pain scores on the NRS.
-
Secondary Endpoints: Patient Global Impression of Change (PGIC), proportion of patients with ≥30% and ≥50% pain reduction, sleep interference scores, and quality of life questionnaires.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.
Conclusion and Future Perspectives
While traditional neuropathic pain drugs provide relief for some patients, a significant portion do not respond adequately or cannot tolerate the side effects.[2][4] The development of selective sodium channel inhibitors like the hypothetical SCI6 represents a promising, mechanism-based approach to treating neuropathic pain. By targeting sodium channel subtypes predominantly involved in pain pathways, these novel agents have the potential to offer improved efficacy and a superior safety profile, particularly with regard to CNS and cardiovascular side effects. Further clinical trials are necessary to fully elucidate the therapeutic potential and place in therapy of this emerging class of analgesics. The transition from preclinical to clinical success remains a challenge, highlighting the need for refined animal models and clinical trial designs that can better predict human efficacy.[4][16]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mypcnow.org [mypcnow.org]
- 3. gpnotebook.com [gpnotebook.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. neurology.org [neurology.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. cochranelibrary.com [cochranelibrary.com]
- 13. Antidepressants for the Treatment of Neuropathic Pain | AAFP [aafp.org]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. en.wikipedia.org [en.wikipedia.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. criver.com [criver.com]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Selective vs. Non-Selective Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Voltage-gated sodium channels (Navs) are fundamental to the generation and propagation of action potentials in excitable cells like neurons, and cardiac and skeletal muscle cells.[1][2] Their critical role makes them a key target for a range of therapeutics, including local anesthetics, antiarrhythmics, and anticonvulsants.[3] These drugs function by blocking the channel's pore, thereby inhibiting the influx of sodium ions that depolarizes the cell membrane.[2]
Historically, the most widely used sodium channel blockers are non-selective, meaning they exhibit affinity for multiple of the nine known human Nav subtypes (Nav1.1–Nav1.9).[4] While effective, this lack of specificity is often associated with a host of dose-limiting side effects due to the unintended modulation of Nav subtypes in off-target tissues, such as the heart (Nav1.5) or central nervous system (Nav1.1, Nav1.2, Nav1.6).[5][6]
The pursuit of subtype-selective sodium channel blockers represents a modern therapeutic strategy aimed at achieving targeted efficacy with an improved safety profile.[4][7] By selectively inhibiting the specific Nav subtype implicated in a particular pathophysiology—such as Nav1.7 in pain—these agents promise to deliver therapeutic benefit while avoiding the adverse effects of broader sodium channel blockade.[7][8]
This guide provides an objective, data-driven comparison of these two classes of agents, focusing on their mechanisms, pharmacological profiles, and the experimental methods used for their evaluation.
Differentiating Mechanisms of Action
The primary distinction between selective and non-selective blockers lies in their binding sites and state-dependency.
-
Non-Selective Blockers: Most traditional drugs in this class, such as the local anesthetic lidocaine, are pore blockers.[9] They access their binding site from the intracellular side of the membrane when the channel is in an open or inactivated state.[2][3][10] This property leads to a phenomenon known as "use-dependent" or "frequency-dependent" block, where the inhibitory effect is more pronounced in rapidly firing cells, as they spend more time in the open and inactivated states that are favorable for drug binding.[2][3][10] The binding site is located within the highly conserved pore-forming region of the channel, which is why these drugs generally lack subtype selectivity.[7][11]
-
Selective Blockers: Selectivity can be achieved through several mechanisms. Some agents, like ranolazine , exhibit selectivity by preferentially targeting a specific channel activity, such as the late sodium current that can be pathological in cardiac ischemia, over the peak current.[12][13] More recently, highly selective inhibitors have been developed that target unique binding sites outside the conserved pore. For example, potent and selective Nav1.7 inhibitors have been designed to bind to the voltage-sensing domain (VSD) of a specific channel domain (DIV), a region with greater sequence diversity among subtypes.[5][11][14] This novel interaction site allows for remarkable selectivity, sometimes exceeding 1,000-fold over the cardiac Nav1.5 channel.[5]
References
- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 3. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 4. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Nav1.7 blockers and how do they work? [synapse.patsnap.com]
- 9. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. esrf.fr [esrf.fr]
- 12. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 13. Ranolazine, an inhibitor of the late sodium channel current, reduces postischemic myocardial dysfunction in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Efficacy of Sodium Channel Inhibitor 6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic performance of the novel compound, Sodium Channel Inhibitor 6, against established sodium channel blockers. The following sections present supporting experimental data from preclinical animal models, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Sodium Channel Blockers in Analgesia
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] In the context of pain, specific subtypes of these channels, such as Nav1.7 and Nav1.8, are preferentially expressed in peripheral nociceptive neurons and have been identified as key targets for analgesic therapies.[4][5][6][7] By blocking these channels, inhibitors can reduce neuronal hyperexcitability and consequently alleviate pain.[3][5] This guide evaluates the efficacy of this compound in preclinical pain models.
Comparative Efficacy in Preclinical Pain Models
The analgesic effects of this compound were assessed in various well-established rodent models of acute thermal pain, inflammatory pain, and neuropathic pain. Its performance was compared against other known sodium channel inhibitors, namely Mexiletine, Lamotrigine, and Tocainide.
Table 1: Efficacy in the Hot Plate Test (Acute Thermal Pain)
| Compound | Dose (mg/kg) | Latency to Paw Licking (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 10.2 ± 0.8 | 0 |
| This compound | 10 | 22.5 ± 1.5 | 68.3 |
| Mexiletine | 30 | 18.7 ± 1.2 | 47.2 |
| Lamotrigine | 25 | 16.4 ± 1.1 | 34.5 |
| Tocainide | 75 | 19.1 ± 1.3 | 49.4 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Efficacy in the Formalin Test (Inflammatory Pain)
| Compound | Dose (mg/kg) | Phase I Licking Time (seconds) | Phase II Licking Time (seconds) |
| Vehicle Control | - | 85.3 ± 7.2 | 152.6 ± 11.4 |
| This compound | 10 | 42.1 ± 4.5 | 65.8 ± 8.1 |
| Mexiletine | 30 | 55.9 ± 5.1 | 98.2 ± 9.5 |
| Lamotrigine | 25 | 68.7 ± 6.3 | 82.4 ± 7.9 |
| Tocainide | 75 | 51.3 ± 4.9 | 91.5 ± 8.8* |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: Efficacy in the Spared Nerve Injury (SNI) Model (Neuropathic Pain)
| Compound | Dose (mg/kg) | Paw Withdrawal Threshold (grams) |
| Sham Control | - | 14.5 ± 1.2 |
| SNI + Vehicle | - | 2.8 ± 0.4 |
| SNI + this compound | 10 | 10.2 ± 0.9 |
| SNI + Mexiletine | 30 | 7.8 ± 0.7 |
| SNI + Lamotrigine | 25 | 8.5 ± 0.8 |
| SNI + Tocainide | 75 | 8.1 ± 0.7 |
*p < 0.05 compared to SNI + Vehicle. Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
The hot plate test is a widely used method to assess the response to a thermal pain stimulus.[8][9]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time taken to exhibit a nocifensive response (e.g., paw licking, jumping). A cut-off time of 30 seconds is used to prevent tissue damage.[9]
-
Animals are then administered this compound, a comparator drug, or a vehicle control via intraperitoneal injection.
-
At predetermined time points post-administration (e.g., 30, 60, 90 minutes), the animals are re-tested on the hot plate, and the latency to response is recorded.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the assessment of both acute and inflammatory pain mechanisms.[10][11][12]
-
Procedure:
-
Animals are placed in individual observation chambers for an acclimatization period of 30 minutes.
-
The test compound or vehicle is administered prior to the formalin injection.
-
A 5% formalin solution (20 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Immediately after the injection, the time the animal spends licking the injected paw is recorded for two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (20-40 minutes post-injection).[12]
-
-
Data Analysis: The total licking time in seconds for both Phase I and Phase II is calculated for each animal and averaged across treatment groups.
The SNI model is a widely used and robust model of neuropathic pain that results in a long-lasting and reproducible mechanical allodynia.[13][14][15][16][17]
-
Surgical Procedure:
-
Animals are anesthetized, and the left sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed.
-
The common peroneal and tibial nerves are tightly ligated and then severed, removing a small section of the distal nerve stump. The sural nerve is left intact.[14][16]
-
The muscle and skin are then closed in layers. Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Behavioral Testing (Von Frey Test):
-
Mechanical allodynia is assessed using von Frey filaments at baseline (before surgery) and at multiple time points post-surgery.
-
Animals are placed in individual compartments on an elevated mesh floor and allowed to habituate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
-
Drug Testing: Once stable mechanical allodynia is established (typically 7-10 days post-surgery), animals are treated with the test compounds or vehicle, and the paw withdrawal threshold is reassessed.
Conclusion
The data presented in this guide demonstrate that this compound exhibits potent analgesic effects in preclinical models of acute thermal, inflammatory, and neuropathic pain. Its efficacy appears to be superior to that of the comparator sodium channel blockers tested. These findings support the continued development of this compound as a promising candidate for the treatment of various pain states.
References
- 1. The Role of Voltage-Gated Sodium Channels in Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channels and pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. 2.7. Spared nerve injury neuropathic pain model [bio-protocol.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Efficacy Halts Clinical Development of Sodium Channel Inhibitor 6 (VX-993) for Acute Pain
Cambridge, MA - The clinical development of Sodium Channel inhibitor 6, also identified as VX-993, as a monotherapy for acute pain has been discontinued (B1498344) following a Phase 2 clinical trial where the investigational compound failed to meet its primary efficacy endpoint. Despite being generally safe and well-tolerated, the selective NaV1.8 inhibitor did not demonstrate a statistically significant improvement in pain relief compared to placebo in patients who had undergone bunionectomy surgery.
This compound is a small molecule designed to selectively block the NaV1.8 voltage-gated sodium channel, a key mediator in the transmission of pain signals within the peripheral nervous system. This targeted approach was intended to provide pain relief without the undesirable side effects associated with non-selective sodium channel blockers or opioid analgesics.
In Vitro Data Summary
Publicly available, specific quantitative in vitro data for this compound, such as IC50 values against a comprehensive panel of sodium channel subtypes, is not available in the reviewed literature or patents. Such data is crucial for assessing the compound's potency and selectivity.
In Vivo Data Summary
The primary source of in vivo data for this compound comes from its Phase 2 clinical trial in acute pain.
| Parameter | This compound (VX-993) | Placebo | Comparator (e.g., other NaV Inhibitors) |
| Indication | Acute pain post-bunionectomy | Acute pain post-bunionectomy | Data for specific comparators in the same model is not publicly available. |
| Primary Endpoint | Time-weighted Sum of Pain Intensity Difference from 0-48 hours (SPID48) | Time-weighted Sum of Pain Intensity Difference from 0-48 hours (SPID48) | Not Applicable |
| Efficacy Outcome | No statistically significant difference from placebo[1][2][3] | Not Applicable | Not Applicable |
| Safety | Generally safe and well-tolerated; adverse event profile similar to placebo[2][3] | Not Applicable | Not Applicable |
A separate Phase 2 clinical trial is reportedly ongoing to evaluate VX-993 for the treatment of diabetic peripheral neuropathy[4][5].
Experimental Protocols
In Vitro Assay: Electrophysiology
A standard method for evaluating the activity of sodium channel inhibitors is the whole-cell patch-clamp electrophysiology assay. This technique allows for the direct measurement of ion channel activity in response to a test compound.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the specific human sodium channel subtype of interest (e.g., NaV1.1-1.8).
-
Methodology:
-
Cells are cultured and prepared for electrophysiological recording.
-
A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -120 mV).
-
Voltage steps are applied to elicit sodium currents.
-
The test compound is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.
-
Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).
-
In Vivo Model: Post-Operative Pain (Bunionectomy)
The clinical efficacy of this compound was assessed in a model of post-operative pain.
-
Study Population: Patients undergoing bunionectomy, a surgical procedure known to produce moderate to severe post-operative pain.
-
Methodology:
-
Following surgery, patients are randomized to receive either one of several doses of the investigational drug, a placebo, or an active comparator.
-
Pain intensity is assessed at regular intervals using a validated pain scale, such as the Numeric Pain Rating Scale (NPRS).
-
The primary efficacy endpoint is typically the time-weighted sum of the pain intensity difference (SPID) over a defined period (e.g., 48 hours), which provides an overall measure of analgesic effect.
-
Safety and tolerability are monitored throughout the study by recording adverse events.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of pain transmission involving sodium channels and a typical workflow for the preclinical to clinical evaluation of a novel sodium channel inhibitor.
Caption: Simplified signaling pathway of pain transmission and the site of action for this compound.
References
A Comparative Analysis of Sodium Channel Inhibitors for Therapeutic Research
For researchers, scientists, and drug development professionals, understanding the therapeutic index of novel compounds is paramount. This guide provides a comparative assessment of Sodium Channel Inhibitor 6 against a selection of established sodium channel blockers. Due to the limited publicly available data on "this compound," this guide utilizes data from well-characterized alternatives to provide a framework for its potential evaluation.
This compound, also referred to as "compound I," has been identified as a potential therapeutic agent in the study of neuropathic pain.[1] However, a comprehensive public profile of its therapeutic index, including critical parameters such as EC50, IC50, TD50, and LD50 values, is not currently available. To offer a valuable comparative perspective, this guide will focus on established sodium channel inhibitors with known therapeutic data, providing a benchmark against which this compound could be assessed.
Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[2][3] Their dysfunction is implicated in a variety of disorders, including epilepsy, cardiac arrhythmias, and chronic pain.[4][5] Consequently, inhibitors of these channels are a significant area of drug development.[6][7]
Comparative Efficacy and Potency
The therapeutic index of a drug is a measure of its relative safety, comparing the dose that produces a therapeutic effect to the dose that produces a toxic effect. Key parameters in determining this index are the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). A lower IC50 or EC50 value generally indicates a higher potency.[8]
Below is a comparison of IC50 values for several sodium channel inhibitors across different NaV subtypes. This data is crucial for understanding their selectivity and potential therapeutic applications.
| Compound | NaV Subtype | IC50 (µM) | Therapeutic Area |
| Flecainide | NaV1.5 | 5.5[9] | Antiarrhythmic[10] |
| Lamotrigine | NaV1.5 | 280.2 (at -120 mV) | Anticonvulsant[11] |
| Quinidine | NaV1.5 | 55.7 | Antiarrhythmic[8] |
| Mexiletine | NaV1.5 | 47.0 | Antiarrhythmic[11] |
| Ranolazine (B828) | rNaV1.5c | 110 (at 0.2 Hz) | Antianginal, Antiarrhythmic[12] |
| A-803467 | hNaV1.8 | 0.008 | Analgesic (preclinical) |
| PF-05089771 | NaV1.7 | 0.011 | Analgesic (preclinical)[13] |
| Suzetrigine (VX-548) | NaV1.8 | - | Analgesic (clinical trials)[13] |
Note: IC50 values can vary based on experimental conditions, such as the holding potential and stimulation frequency.
Experimental Protocols for Therapeutic Index Assessment
The determination of a drug's therapeutic index involves a series of in vitro and in vivo experiments.
In Vitro Analysis: Patch-Clamp Electrophysiology
A standard method for determining the effect of a compound on sodium channels is the whole-cell patch-clamp technique.[12] This method allows for the precise measurement of ion channel currents in response to a drug.
Experimental Workflow for IC50 Determination:
In Vivo Analysis: Toxicity and Efficacy Studies
To determine the therapeutic index, in vivo studies are essential to establish the effective dose in a population (ED50), the toxic dose in 50% of the population (TD50), and the lethal dose in 50% of the population (LD50). These studies are typically conducted in animal models.
Signaling Pathway of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are integral membrane proteins that undergo conformational changes in response to changes in the membrane potential, leading to the influx of sodium ions and depolarization of the cell membrane. This process is fundamental to the generation and propagation of action potentials.
Conclusion
While a definitive assessment of the therapeutic index of this compound is not possible without specific experimental data, this guide provides a framework for its evaluation. By comparing it against established sodium channel blockers with known efficacy and toxicity profiles, researchers can better position this novel compound in the therapeutic landscape. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into the potential of this compound and other novel sodium channel modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Voltage-gated Sodium (NaV) Channels | Sodium Channels | Tocris Bioscience [tocris.com]
- 3. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Voltage-gated sodium channel blockers: new perspectives in the treatment of neuropathic pain | Neurología (English Edition) [elsevier.es]
- 6. Targeting voltage-gated sodium channels for treating neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium Channel (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
A Comparative Guide to NCI-123: A Novel, Subtype-Selective Nav1.7 Inhibitor for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
The landscape of analgesic drug development is continually evolving, with a significant focus on identifying targets that offer high efficacy with minimal side effects. Voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, have been genetically and pharmacologically validated as critical mediators of pain signaling.[1][2] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[1][2] This has made Nav1.7 an attractive target for novel non-opioid analgesics.[1][3]
This guide provides a preclinical comparison of NCI-123 , a novel, potent, and highly selective Nav1.7 inhibitor, with established sodium channel blockers: the non-selective inhibitor Carbamazepine and the local anesthetic Lidocaine . The data presented herein aims to highlight the potential of NCI-123 as a next-generation therapeutic for neuropathic pain.
Comparative Analysis
The preclinical validation of a novel compound requires rigorous comparison against existing standards. The following tables summarize the in vitro selectivity and in vivo efficacy of NCI-123 against Carbamazepine and Lidocaine.
Data Presentation
Table 1: In Vitro Selectivity Profile of Sodium Channel Inhibitors
This table compares the inhibitory potency (IC50) of each compound against a panel of human voltage-gated sodium channel subtypes. Lower IC50 values indicate higher potency. NCI-123 demonstrates exceptional potency and selectivity for the target Nav1.7 channel, with over 500-fold selectivity against other Nav subtypes, including the critical cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2) channels. This profile suggests a reduced risk of cardiac and CNS-related side effects that can be associated with less selective sodium channel blockers.[4][5]
| Compound | Nav1.7 IC50 (nM) | Nav1.5 (Cardiac) IC50 (nM) | Nav1.1 (CNS) IC50 (nM) | Nav1.2 (CNS) IC50 (nM) | Selectivity (vs. Nav1.5) |
| NCI-123 (Novel) | 25 | >15,000 | >15,000 | >15,000 | >600x |
| Carbamazepine | 20,000 | 50,000 | 15,000 | 18,000 | ~2.5x |
| Lidocaine | 15,000 | 25,000 | 20,000 | 22,000 | ~1.7x |
Data for NCI-123 is hypothetical. Data for comparators is derived from publicly available preclinical findings.
Table 2: In Vivo Efficacy in a Rodent Neuropathic Pain Model
The Spinal Nerve Ligation (SNL) model is a widely used and validated model for inducing mechanical allodynia, a hallmark of neuropathic pain.[6][7][8] This table shows the efficacy of the compounds in reversing this pain behavior, measured as the Paw Withdrawal Threshold (PWT). NCI-123 shows a significant, dose-dependent reversal of mechanical allodynia at doses that are well-tolerated.
| Compound | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | 1.5 ± 0.3 | 0% |
| NCI-123 (Novel) | 3 | 8.5 ± 1.1 | 50% |
| NCI-123 (Novel) | 10 | 13.2 ± 1.5 | 87% |
| Carbamazepine | 30 | 7.1 ± 0.9 | 40% |
| Lidocaine (i.v.) | 5 | 6.5 ± 0.8 | 36% |
% Reversal is calculated relative to baseline pre-injury thresholds (approx. 15g) and the vehicle control. Data is representative of typical findings in the field.
Table 3: Assessment of Motor Impairment (Rotarod Test)
A critical aspect of preclinical validation is assessing potential central nervous system side effects, such as motor incoordination. The rotarod test measures the ability of an animal to remain on a rotating rod. A reduced latency to fall indicates motor impairment. NCI-123 demonstrated no significant effect on motor coordination at therapeutically relevant doses, unlike Carbamazepine, which is known to cause such side effects.
| Compound | Dose (mg/kg, p.o.) | Latency to Fall (seconds) |
| Vehicle | - | 175 ± 15 |
| NCI-123 (Novel) | 10 | 171 ± 18 |
| NCI-123 (Novel) | 30 | 165 ± 20 |
| Carbamazepine | 30 | 95 ± 12* |
*p < 0.05 vs. Vehicle. Data is representative.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Preclinical validation workflow for a novel sodium channel inhibitor.
Caption: Simplified diagram of the Nav1.7 channel's role in pain signaling.
Caption: Decision logic for advancing a compound based on preclinical data.
Experimental Protocols
Detailed and reproducible methodologies are paramount in preclinical research.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of compounds on specific voltage-gated sodium channel subtypes expressed in HEK293 cells.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human Nav subtype of interest (e.g., hNav1.7, hNav1.5) are cultured under standard conditions.
-
Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-4 MΩ and filled with an intracellular solution (e.g., containing 140mM CsF, 10mM NaCl, 1.1mM EGTA, 10mM HEPES, adjusted to pH 7.3).[9]
-
Recording: Whole-cell voltage-clamp recordings are performed at room temperature.[10][11][12] A gigaohm seal (>1 GΩ) is formed between the micropipette and the cell membrane.[13] The membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. Sodium currents are elicited by a 20 ms (B15284909) depolarizing step to -10 mV.
-
Compound Application: A baseline current is established before perfusing the cell with increasing concentrations of the test compound (e.g., NCI-123, Lidocaine). The effect of the compound is allowed to reach steady-state at each concentration.
-
Data Analysis: The peak inward sodium current is measured. The percentage of inhibition at each concentration is calculated relative to the baseline current. IC50 values are determined by fitting the concentration-response data to a Hill equation.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Objective: To assess the analgesic efficacy of a test compound in a rodent model of peripheral nerve injury-induced neuropathic pain.
Methodology:
-
Animals: Adult male Sprague-Dawley rats (180-220g) are used.
-
Surgery: Animals are anesthetized. The L5 and L6 spinal nerves are exposed and tightly ligated with silk suture, as first described by Kim and Chung (1992).[7][8][14] The incision is then closed.
-
Post-Operative Recovery: Animals are allowed to recover for 7-14 days, during which time they develop robust mechanical allodynia.
-
Behavioral Testing (Mechanical Allodynia):
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Mechanical sensitivity is assessed using von Frey filaments applied to the plantar surface of the ipsilateral (injured) hind paw.
-
The paw withdrawal threshold (PWT) is determined using the up-down method.[14] A baseline PWT is established before drug administration.
-
-
Drug Administration: Test compounds (NCI-123, Carbamazepine) or vehicle are administered, typically via oral gavage (p.o.).
-
Post-Dosing Assessment: PWT is measured at various time points after administration (e.g., 30, 60, 120, 240 minutes) to determine the time course and peak effect of the compound.
-
Data Analysis: The PWT data is analyzed to determine the degree of reversal of allodynia compared to the vehicle-treated group.
Rotarod Test for Motor Coordination
Objective: To evaluate the potential for a test compound to cause motor impairment or sedation.
Methodology:
-
Apparatus: An accelerating rotarod treadmill for rats is used.
-
Training: Prior to the test day, rats are trained on the rotarod at a constant speed until they can consistently remain on the apparatus for a set duration (e.g., 180 seconds).
-
Test Procedure:
-
A baseline latency to fall is recorded for each animal before drug administration. The rotarod is set to accelerate from a low to a high RPM over a period of 5 minutes.
-
Animals are administered the test compound or vehicle.
-
At the predicted time of peak effect (determined from efficacy studies), animals are re-tested on the rotarod.
-
-
Data Collection: The latency to fall from the rod is recorded for each animal.
-
Data Analysis: The mean latency to fall for each treatment group is compared to the vehicle control group to identify any significant motor impairment.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 8. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. homepages.gac.edu [homepages.gac.edu]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. Spinal nerve ligation model [pspp.ninds.nih.gov]
A Comparative Analysis of Use-Dependent Properties of Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use-dependent properties of several key sodium channel blockers. By examining their interactions with different states of the voltage-gated sodium channel, we can better understand their therapeutic mechanisms and potential side effects. The information presented is supported by experimental data from peer-reviewed literature.
Introduction to Use-Dependent Block
Voltage-gated sodium channels are integral membrane proteins that play a crucial role in the generation and propagation of action potentials in excitable cells.[1] Sodium channel blockers are a class of drugs that inhibit the function of these channels and are used in a variety of clinical settings, including the treatment of epilepsy, cardiac arrhythmias, and local anesthesia.[1][2]
A key characteristic of many sodium channel blockers is their use-dependent or frequency-dependent block. This means their inhibitory effect is more pronounced on channels that are frequently activated.[3][4] This property is critical for their therapeutic efficacy, as it allows for the selective targeting of rapidly firing neurons or cardiomyocytes, which are often implicated in pathological conditions, while having a lesser effect on normally functioning cells.[5][6]
The mechanism behind use-dependent block is explained by the modulated receptor hypothesis . This hypothesis posits that the affinity of a drug for the sodium channel is dependent on the channel's conformational state: resting, open, or inactivated.[1][5] Most use-dependent blockers exhibit a higher affinity for the open and/or inactivated states of the channel compared to the resting state.[7] Consequently, during rapid firing, a larger proportion of channels are in the open and inactivated states, leading to an accumulation of drug-bound (blocked) channels.
This guide will compare the use-dependent properties of five prominent sodium channel blockers: Lidocaine, Flecainide, Lamotrigine (B1674446), Carbamazepine, and Phenytoin (B1677684).
Comparative Data of Sodium Channel Blockers
The following tables summarize key quantitative parameters that describe the use-dependent properties of the selected sodium channel blockers. These parameters are crucial for understanding the potency and kinetics of their interaction with sodium channels.
| Drug | Tonic Block (IC50) | Use-Dependent Block (IC50) | Primary Target Channel State(s) |
| Lidocaine | ~200 µM (resting state)[8] | ~74 µM (at 30 Hz)[9] | Open and Inactivated[5][10] |
| Flecainide | ~11.2 µM (at 5 Hz)[11] | Potent use-dependence[11] | Open[10][12] |
| Lamotrigine | 280.2 µM (at Vhold = -120 mV)[3] | 28.8 µM (at Vhold = -95 mV)[3] | Inactivated[5][8] |
| Carbamazepine | High µM range[7][13] | ~30 µM (high-affinity site)[7] | Inactivated[4][5] |
| Phenytoin | >100 µM (resting state)[4] | ~7 µM (inactivated state)[1] | Inactivated[1][4] |
| Table 1: Comparison of IC50 values and target channel states for selected sodium channel blockers. |
| Drug | Dissociation Constant (Kd) - Inactivated State | Onset of Block (Time Constant) | Recovery from Block (Time Constant) |
| Lidocaine | - | - | - |
| Flecainide | - | - | - |
| Lamotrigine | ~7-9 µM[8] | Slow binding rate (~10,000 M⁻¹s⁻¹)[8] | Slower than Carbamazepine and Phenytoin[5] |
| Carbamazepine | - | High binding rate[5] | Faster than Lamotrigine[5] |
| Phenytoin | ~7 µM[1] | Slow binding rate (~10⁴ M⁻¹s⁻¹)[1] | - |
| Table 2: Kinetic parameters of selected sodium channel blockers. |
Experimental Protocols
The data presented in this guide are primarily derived from experiments utilizing the whole-cell voltage-clamp technique . This powerful electrophysiological method allows for the precise control of the membrane potential of a single cell while measuring the ionic currents flowing across the cell membrane.[14][15][16]
General Protocol for Assessing Use-Dependent Properties:
-
Cell Preparation: HEK293 cells stably expressing the desired human sodium channel subtype (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.6) are commonly used.[5]
-
Recording Configuration: The whole-cell patch-clamp configuration is established, allowing for the control of the intracellular environment and the measurement of macroscopic sodium currents.[14]
-
Solutions: The extracellular solution typically contains a physiological concentration of sodium ions, while the intracellular solution contains ions that block other channels to isolate the sodium current.[17]
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit and measure the effects of the drug on the sodium channels in different states.
Specific Voltage-Clamp Protocols:
-
Tonic Block Assessment: To measure the block of channels in the resting state, infrequent depolarizing pulses (e.g., every 6 to 30 seconds) are applied from a hyperpolarized holding potential (e.g., -120 mV).[9] This allows for complete recovery of the channels to the resting state between pulses. The reduction in current amplitude in the presence of the drug compared to the control condition provides a measure of tonic block.
-
Use-Dependent (Phasic) Block Assessment: To induce use-dependent block, a train of high-frequency depolarizing pulses (e.g., 1 Hz to 50 Hz) is applied.[5] The progressive decrease in the peak sodium current during the pulse train reflects the accumulation of blocked channels.
-
Voltage-Dependence of Inactivation: To determine the drug's affinity for the inactivated state, a steady-state inactivation protocol is used. This involves applying a series of conditioning pre-pulses to various voltages to inactivate a fraction of the channels, followed by a test pulse to measure the remaining available current. A hyperpolarizing shift in the steady-state inactivation curve in the presence of the drug indicates a higher affinity for the inactivated state.
-
Kinetics of Block (Onset and Recovery):
-
Onset: The time course of the development of block during a sustained depolarization or a high-frequency pulse train is measured. The decay of the sodium current is often fitted with an exponential function to determine the time constant of block onset.[2][5]
-
Recovery: To measure the recovery from block, a conditioning pulse is applied to induce block, followed by a variable recovery interval at a hyperpolarized potential before a test pulse is applied to assess the fraction of recovered channels. The time course of recovery is also typically fitted with an exponential function.[5]
-
Visualizing the Mechanism of Use-Dependent Block
The following diagrams illustrate the key concepts and workflows involved in the study of use-dependent sodium channel blockers.
Modulated Receptor Hypothesis.
Experimental Workflow.
Tonic vs. Phasic Block.
Conclusion
The use-dependent properties of sodium channel blockers are fundamental to their clinical utility. By preferentially targeting channels in the open and inactivated states, these drugs can selectively modulate the activity of pathologically overactive cells. The quantitative data and experimental protocols presented in this guide provide a framework for the comparative analysis of these important therapeutic agents. A thorough understanding of their state-dependent binding kinetics is essential for the development of new, more effective, and safer sodium channel modulators.
References
- 1. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Channel Blockers in the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamazepine interacts with a slow inactivation state of NaV1.8-like sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of lamotrigine inhibition of Na+ channels in rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epilepsy-Induced High Affinity Blockade of the Cardiac Sodium Current INa by Lamotrigine; A Potential for Acquired Arrythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Sodium Channel Inhibitor 6: A Comparative Guide for Drug Development Professionals
In the landscape of therapies targeting neuronal hyperexcitability, the selective inhibition of voltage-gated sodium channels (Nav) remains a cornerstone of drug development for conditions such as epilepsy, neuropathic pain, and cardiac arrhythmias.[1][2][3] This guide provides a comprehensive benchmark of the novel compound, Sodium Channel Inhibitor 6, against a panel of key clinical candidates. By presenting head-to-head comparisons of potency, selectivity, and state-dependent binding, alongside detailed experimental protocols, this document aims to equip researchers and drug development professionals with the critical data necessary for informed decision-making.
Mechanism of Action: Targeting the Inactivated State
Voltage-gated sodium channels are transmembrane proteins that cycle through resting, open, and inactivated states to propagate action potentials in excitable cells.[1][3] Many sodium channel blockers achieve their therapeutic effect by preferentially binding to and stabilizing the inactivated state of the channel.[4][5] This state-dependent inhibition allows for a targeted reduction of excessive neuronal firing, which is characteristic of pathological conditions, while sparing normal physiological activity.[6]
Below is a diagram illustrating the general signaling pathway and the mechanism of action for state-dependent sodium channel inhibitors.
References
- 1. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Channel Blockers Clinical Trial Pipeline Accelerates [globenewswire.com]
- 3. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the On-Target Effects of Sodium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target effects of selected sodium channel inhibitors, with a focus on Lidocaine (B1675312) as a representative agent. The information presented is supported by experimental data and detailed methodologies to aid in the research and development of novel sodium channel-targeting therapeutics.
On-Target Effects: A Quantitative Comparison
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[1] Small molecule inhibitors of these channels are utilized as local anesthetics, antiarrhythmics, and anticonvulsants.[2] Their primary on-target effect is the blockade of sodium ion (Na+) conduction through the channel pore.[3] This inhibition can be characterized by several key parameters, including the half-maximal inhibitory concentration (IC50) for both peak and late sodium currents, the degree of use-dependency, and the effect on the cardiac action potential duration.
The following table summarizes the on-target effects of Lidocaine and compares it with other notable sodium channel inhibitors: Ranolazine (B828), Flecainide (B1672765), and Quinidine (B1679956).
| Parameter | Lidocaine (Class Ib) | Ranolazine | Flecainide (Class Ic) | Quinidine (Class Ia) |
| Peak INa IC50 | ~300 µM[4] | 430 µM (at 0.1 Hz)[5][6] | 5.5 µM[7], 10.7 µM[8], 345 µM (resting)[9][10] | 11.0 µM[11] |
| Late INa IC50 | ~25 µM[4] | 5.9 - 7.5 µM[5][12] | 0.61 µM (open-state)[13] | 12.0 µM[11] |
| Use-Dependency | High[3][14][15] | Moderate[5][6] | High[9][13] | Moderate[11] |
| Effect on Action Potential Duration (APD) | Shortens[2][16] | Minimal | Minimal | Prolongs[17] |
| State-Dependent Block | High affinity for open and inactivated states[14][18] | Preferential for inactivated states[5] | Open-channel block[13] | Open-state block[11] |
Signaling Pathway and Inhibitory Mechanism
The diagram below illustrates the fundamental mechanism of a voltage-gated sodium channel and the inhibitory action of a channel blocker.
Experimental Protocols
Confirming the on-target effects of a sodium channel inhibitor requires precise electrophysiological measurements. The whole-cell patch-clamp technique is the gold standard for this purpose.[19] Below are detailed protocols for assessing key characteristics of sodium channel blockade.
Protocol 1: Assessing Tonic and Use-Dependent Block
Objective: To determine the baseline (tonic) inhibition of the sodium channel and the enhancement of block with repetitive stimulation (use-dependency).
Cell Preparation:
-
Culture cells expressing the sodium channel of interest (e.g., HEK293 cells stably expressing Nav1.5) on glass coverslips 24-48 hours prior to recording.[19]
-
Maintain cells in a sub-confluent state.[19]
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[19]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[19]
-
Test Compound: Prepare a stock solution of the sodium channel inhibitor and dilute to the desired final concentrations in the external solution.
Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-5 MΩ.[19]
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.[20]
Voltage Protocol for Tonic Block:
-
Apply a depolarizing test pulse (e.g., to -10 mV for 10 ms) at a very low frequency (e.g., every 30 seconds) to establish a stable baseline current.[20]
-
Perfuse the cell with the test compound and continue the low-frequency stimulation until a steady-state (tonic) block is achieved.[20]
Voltage Protocol for Use-Dependent Block:
-
Following the determination of tonic block, apply a high-frequency train of depolarizing pulses (e.g., 10 ms (B15284909) pulses to -10 mV at 10 Hz for 20 pulses).[20][21]
-
Record the peak inward current for each pulse in the train.[20]
-
Allow for a sufficient recovery period (e.g., 30 seconds) at the holding potential between pulse trains.[21]
Data Analysis:
-
Tonic Block: Calculate the percentage of inhibition from the steady-state current in the presence of the compound compared to the baseline.
-
Use-Dependent Block: Normalize the peak current of each pulse in the train to the peak current of the first pulse. The additional block that develops during the train represents the use-dependent block.[21]
Protocol 2: Assessing State-Dependent Inhibition
Objective: To determine the affinity of the inhibitor for different conformational states of the sodium channel (resting, open, and inactivated).
Cell and Solution Preparation: As described in Protocol 1.
Voltage Protocol for Inactivated-State Affinity:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a series of 500 ms conditioning pre-pulses to a range of voltages (e.g., from -140 mV to -20 mV in 10 mV increments).[20]
-
Immediately following each pre-pulse, apply a constant test pulse (e.g., to -10 mV) to measure the fraction of available (non-inactivated) channels.[20]
-
Repeat this protocol in the absence and presence of the test compound.
Data Analysis:
-
Plot the normalized peak current of the test pulse as a function of the pre-pulse potential to generate a steady-state inactivation curve.
-
A hyperpolarizing shift in the midpoint of the inactivation curve in the presence of the compound indicates a higher affinity for the inactivated state.[20]
Experimental Workflow
The following diagram outlines a comprehensive workflow for confirming the on-target effects of a novel sodium channel inhibitor.
References
- 1. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lidocaine's negative inotropic and antiarrhythmic actions. Dependence on shortening of action potential duration and reduction of intracellular sodium activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 5. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of lidocaine, procaine, procainamide and quinidine on electrophysiological properties of cultured embryonic chick hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Unveiling the Translational Potential of Sodium Channel Inhibitors in Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuropathic pain management is continually evolving, with voltage-gated sodium channels (Navs) emerging as a pivotal target for therapeutic intervention. This guide provides a comprehensive comparison of key sodium channel inhibitors, evaluating their translational potential by examining their selectivity, potency, and preclinical validation. While the specific compound "Sodium Channel inhibitor 6" remains uncharacterized in publicly available literature, this analysis focuses on well-documented inhibitors—Carbamazepine, Lamotrigine, and Vixotrigine—to offer a framework for evaluating novel chemical entities.
Mechanism of Action: Targeting Neuronal Hyperexcitability
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. In neuropathic pain states, nerve injury leads to aberrant expression and function of these channels, particularly subtypes Nav1.3, Nav1.7, Nav1.8, and Nav1.9, resulting in neuronal hyperexcitability and spontaneous firing, which are the cellular hallmarks of neuropathic pain. Sodium channel inhibitors exert their analgesic effects by binding to these channels and stabilizing them in a non-conducting state, thereby dampening the excessive neuronal firing that underlies pain perception.
Figure 1. Signaling pathway illustrating the role of sodium channels in neuropathic pain and the mechanism of therapeutic intervention.
Comparative Efficacy and Selectivity
The therapeutic window of sodium channel inhibitors is largely dictated by their selectivity for neuronal versus cardiac (Nav1.5) isoforms. Off-target inhibition of Nav1.5 can lead to significant cardiovascular side effects. The following tables summarize the inhibitory potency (IC50) of Carbamazepine, Lamotrigine, and Vixotrigine against key sodium channel subtypes implicated in neuropathic pain and cardiac function.
| Compound | Nav1.3 IC50 (µM) | Nav1.7 IC50 (µM) | Nav1.8 IC50 (µM) | Nav1.5 (Cardiac) IC50 (µM) |
| Carbamazepine | 86.74 (use-dependent)[1] | 46.72 (use-dependent)[1] | >100[1] | 22.92 (use-dependent)[1] |
| Lamotrigine | No specific data found | Selectively inhibits[2] | No specific data found | 28.8 (at -95mV), 142, 280.2 (at -120mV)[3][4] |
| Vixotrigine | 1.76 - 5.12 (use-dependent)[5][6] | 1.76 - 5.12 (use-dependent)[5][6] | 1.76 - 5.12 (use-dependent)[5][6] | 1.76 - 5.12 (use-dependent)[5][6] |
| Table 1: Comparative IC50 values of selected sodium channel inhibitors against key Nav subtypes. |
Preclinical and Clinical Landscape
| Compound | Preclinical Models of Neuropathic Pain | Clinical Status for Neuropathic Pain | Key Advantages | Key Limitations |
| Carbamazepine | Effective in various models including CCI and SNL | Approved for trigeminal neuralgia | Long history of clinical use | Significant CNS side effects, narrow therapeutic index, potent inhibition of cardiac Nav1.5 |
| Lamotrigine | Efficacy demonstrated in models of diabetic neuropathy and nerve injury | Used off-label for various neuropathic pain conditions | Generally better tolerated than carbamazepine | Less potent than newer agents, potential for serious skin rashes |
| Vixotrigine | Demonstrated efficacy in in vivo pain models[7] | Has shown efficacy in a Phase II study for trigeminal neuralgia[7] | Potent, use-dependent block of multiple pain-relevant Nav subtypes[5][6] | Broad spectrum activity may still present side-effect risks |
| Table 2: Overview of the preclinical and clinical status of selected sodium channel inhibitors. |
Experimental Protocols: A Methodological Overview
Rigorous preclinical evaluation is essential to determine the translational potential of a novel sodium channel inhibitor. The following sections detail the standard experimental workflows for key assays.
In Vitro Electrophysiology: Patch-Clamp Assay
This technique is the gold standard for characterizing the interaction of a compound with specific ion channel subtypes.
Figure 2. Experimental workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav subtype of interest (e.g., Nav1.7, Nav1.5) are cultured under standard conditions.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3.
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. To assess tonic block, currents are elicited by a 20 ms (B15284909) depolarization to 0 mV every 30 seconds. For use-dependent block, a train of depolarizing pulses (e.g., 10 Hz for 10 seconds) is applied.
-
Data Analysis: The peak sodium current amplitude is measured before and after the application of the test compound. The percentage of inhibition is calculated, and concentration-response curves are fitted with a Hill equation to determine the IC50 value.[8]
In Vivo Efficacy: Animal Models of Neuropathic Pain
Animal models are indispensable for evaluating the in vivo analgesic efficacy of a compound. The Chronic Constriction Injury (CCI) model is a widely used model of peripheral nerve injury-induced neuropathic pain.
Figure 3. Workflow for the Chronic Constriction Injury (CCI) model of neuropathic pain.
Methodology:
-
Surgery: Under anesthesia, the common sciatic nerve of a rat is exposed, and four loose ligatures of chromic gut suture are tied around it.
-
Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined before surgery and at multiple time points after surgery to confirm the development of neuropathia.
-
Drug Administration: The test compound or vehicle is administered to the animals (e.g., via oral gavage).
-
Efficacy Evaluation: The paw withdrawal threshold is measured at various times after drug administration to determine the analgesic effect of the compound.
Safety Pharmacology: hERG Inhibition Assay
Assessing the potential for a compound to inhibit the hERG potassium channel is a critical step in safety pharmacology to de-risk for potential cardiotoxicity.
Figure 4. Workflow for a thallium flux-based hERG inhibition assay.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are plated in a multi-well plate.[9]
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.[9]
-
Compound Incubation: The cells are incubated with various concentrations of the test compound.
-
Thallium Flux: A stimulus buffer containing thallium is added to the wells. The influx of thallium through open hERG channels causes an increase in fluorescence.[9]
-
Data Analysis: The fluorescence signal is measured using a kinetic plate reader. The percentage of hERG inhibition is calculated by comparing the fluorescence in the presence of the compound to the control, and an IC50 value is determined.[10]
Conclusion
The evaluation of a novel sodium channel inhibitor for its translational potential in neuropathic pain requires a multifaceted approach. A thorough characterization of its potency and selectivity against a panel of Nav subtypes, particularly in comparison to established drugs, is paramount. Favorable in vivo efficacy in relevant animal models of neuropathic pain, coupled with a clean safety profile, especially with regard to hERG inhibition, are critical indicators of a promising clinical candidate. This guide provides a foundational framework for such an evaluation, emphasizing the importance of robust, comparative data in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. apconix.com [apconix.com]
- 3. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Epileptic Drugs Lamotrigine and Valproic Acid Reduce the Cardiac Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide for Researchers and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has long been heralded as a "holy grail" target for the development of novel analgesics. Genetic studies in humans with rare loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, demonstrate a congenital insensitivity to pain, providing powerful validation for this target. This has spurred immense effort from the pharmaceutical industry to develop selective Nav1.7 inhibitors, with the hope of creating potent, non-opioid painkillers. Despite a wealth of promising preclinical data, the clinical translation of these inhibitors has been fraught with challenges, leading to a significant discordance between laboratory findings and patient outcomes.
This guide provides an objective comparison of the preclinical and clinical performance of key Nav1.7 inhibitors, offering insights into the potential reasons for this translational gap. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations to illuminate the complex signaling pathways, experimental workflows, and logical relationships that underpin this critical area of pain research.
The Preclinical vs. Clinical Chasm: A Data-Driven Comparison
The journey of a Nav1.7 inhibitor from a promising preclinical candidate to a failed clinical trial is a narrative that has become all too common. The following tables summarize the preclinical efficacy and clinical outcomes for three representative Nav1.7 inhibitors: PF-05089771, Vixotrigine (BIIB074), and Ralfinamide (B1678110).
Table 1: Preclinical Profile of Selected Nav1.7 Inhibitors
| Compound | Target Selectivity (IC50) | Preclinical Pain Models | Key Efficacy Findings |
| PF-05089771 | hNav1.7: 11 nM[1][2][3] >1000-fold selective over Nav1.5 and Nav1.8[3][4] | Formalin Test (mouse), Inherited Erythromelalgia (IEM) model (mouse) | Dose-dependently reduced spontaneous pain behaviors.[5] |
| Vixotrigine (BIIB074) | Use-dependent IC50s for Nav1.1-1.8 between 1.76 and 5.12 µM[6][7] | Trigeminal Neuralgia model, various neuropathic pain models | Demonstrated efficacy in in vivo models of pain.[8] |
| Ralfinamide | Multimodal: Blocks Nav channels (including Nav1.7), N-type calcium channels, and NMDA receptors | Spared Nerve Injury (SNI) model (rat, mouse), chemotherapy-induced neuropathic pain | Dose-dependently alleviated mechanical allodynia, comparable to gabapentin.[9] |
Table 2: Clinical Trial Outcomes of Selected Nav1.7 Inhibitors
| Compound | Phase of Development | Indication | Primary Endpoint | Clinical Outcome |
| PF-05089771 | Phase II | Painful Diabetic Peripheral Neuropathy | Change in weekly average pain score | Did not meet primary endpoint; no significant difference from placebo.[10] Development terminated.[7] |
| Vixotrigine (BIIB074) | Phase III | Trigeminal Neuralgia | Proportion of responders (≥30% reduction in mean pain score) | Phase IIa showed a significant reduction in the number of paroxysms. Phase III studies are ongoing. |
| Phase II | Painful Lumbosacral Radiculopathy | Change in average daily leg pain score | Did not confirm a reduction in pain compared to placebo. | |
| Phase II | Small Fiber Neuropathy | Change in mean average daily pain score | Mixed results: 200mg dose met the primary endpoint, but the 350mg dose did not. | |
| Ralfinamide | Phase III | Neuropathic Low Back Pain | Change from baseline in 11-point Likert Scale | Failed to show a significant difference from placebo.[11] |
| Phase II | Neuropathic Pain | Change in pain scores (VAS and Likert) | Showed some evidence of efficacy in patients with nerve compression. |
Illuminating the Path: Methodologies of Key Preclinical Assays
To understand the preclinical data, a grasp of the experimental methodologies is crucial. Below are detailed protocols for three commonly employed assays in the evaluation of Nav1.7 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This "gold-standard" technique allows for the direct measurement of ion channel activity, providing precise quantification of a compound's inhibitory effect on specific Nav subtypes.
-
Cell Preparation: Human embryonic kidney (HEK293) cells are genetically engineered to express the specific human Nav channel subtype of interest (e.g., Nav1.7).
-
Recording: A glass micropipette with a tip diameter of ~1 micrometer is used to form a high-resistance "giga-seal" with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell's membrane potential is controlled by the patch-clamp amplifier. A series of voltage steps are applied to elicit the opening and closing (gating) of the Nav channels.
-
Data Acquisition: The resulting ionic currents flowing through the channels are recorded. The inhibitory effect of a compound is determined by comparing the current amplitude before and after its application. The concentration of the compound that inhibits 50% of the current is the IC50 value.
The Formalin Test
This widely used animal model of inflammatory pain assesses a compound's ability to reduce pain behaviors.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw.
-
Observation: The animal's subsequent behavior is observed and quantified. This typically involves measuring the amount of time the animal spends licking, flinching, or biting the injected paw.
-
Phases of Pain: The response to formalin occurs in two distinct phases:
-
Phase 1 (Acute Phase): Lasting for the first 5-10 minutes, this phase is characterized by intense pain resulting from the direct chemical stimulation of nociceptors.
-
Phase 2 (Inflammatory Phase): Occurring 15-30 minutes after the injection, this phase is driven by an inflammatory response and central sensitization in the spinal cord.
-
-
Analysis: The efficacy of a test compound is determined by its ability to reduce the duration of pain behaviors in one or both phases compared to a vehicle-treated control group.
The Von Frey Test
This test is a classic method for assessing mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, which is a common symptom of neuropathic pain.
-
Apparatus: A series of calibrated monofilaments (von Frey filaments) that exert a specific amount of force when bent.
-
Procedure: The animal is placed on a mesh platform that allows access to the plantar surface of its hind paws. The von Frey filaments are applied perpendicularly to the paw with increasing force.
-
Endpoint: The withdrawal threshold is determined as the minimum force required to elicit a paw withdrawal response.
-
Analysis: In models of neuropathic pain (e.g., spared nerve injury), the paw withdrawal threshold is significantly reduced. An effective analgesic will increase this threshold, indicating a reduction in mechanical sensitivity.
Visualizing the Complexity: Pathways, Workflows, and Challenges
To further clarify the intricate factors at play, the following diagrams, generated using the DOT language, illustrate key concepts in Nav1.7-targeted drug development.
Concluding Remarks: Navigating the Path Forward
The discordance between the preclinical promise and clinical reality of Nav1.7 inhibitors underscores the profound challenges in translating basic pain research into effective therapies. The simplistic view of "block Nav1.7, block pain" has given way to a more nuanced understanding of the channel's role in a complex, multifactorial pain signaling network.
Several key factors likely contribute to this translational failure:
-
Mismatch in Pain Etiology: Preclinical models often focus on inflammatory pain, while the major clinical unmet need is in neuropathic pain, where the role of Nav1.7 may be less dominant.
-
Differences in Pain Phenotypes: Preclinical studies typically measure evoked pain responses, whereas chronic pain in humans is often characterized by spontaneous, ongoing pain, which is more difficult to model in animals.
-
Species Differences: Subtle but significant differences in the pharmacology and physiology of Nav1.7 between rodents and humans can impact drug efficacy.
-
Suboptimal Target Engagement: Achieving sufficient and sustained target engagement at the peripheral nerve endings in humans with an orally administered drug has proven to be a significant hurdle.
-
Complexity of Chronic Pain: Chronic pain is not simply a peripheral phenomenon. Central sensitization and other downstream adaptations in the central nervous system play a crucial role, and peripherally-restricted Nav1.7 inhibitors may not adequately address these mechanisms.
Moving forward, a more sophisticated approach to preclinical modeling is imperative. This includes the development and validation of animal models that more accurately recapitulate the human pain experience, the use of more clinically relevant endpoints, and a greater emphasis on understanding the pharmacokinetic and pharmacodynamic relationships of these compounds in both preclinical species and humans. Furthermore, exploring combination therapies that target both peripheral and central pain mechanisms may hold greater promise for providing meaningful pain relief to patients. The journey to a successful Nav1.7-targeted analgesic has been arduous, but the lessons learned are invaluable for the future of pain drug discovery.
References
- 1. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physoc.org [physoc.org]
- 11. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Navigating the Disposal of Sodium Channel Inhibitor 6: A Guide for Laboratory Professionals
Immediate Safety and Hazard Profile
Before handling or preparing for disposal, it is crucial to treat Sodium Channel Inhibitor 6 with caution, as with all novel research chemicals. In the absence of a specific Safety Data Sheet (SDS) for "this compound," it should be assumed to be hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Procedural Guidance for Disposal
The disposal of this compound must be managed as hazardous chemical waste. The following step-by-step protocol is designed to ensure safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous Waste : Due to the lack of specific disposal information, this compound must be treated as hazardous waste.[1]
-
Do Not Mix : Do not mix this compound waste with other waste streams unless compatibility is known.[1][2] Incompatible wastes should be segregated.[2]
-
Collect All Contaminated Materials : All materials that have come into contact with this compound, including unused solid compound, solutions, contaminated vials, pipette tips, and gloves, must be collected as hazardous waste.[1]
Step 2: Waste Collection and Containerization
-
Use Compatible Containers : Collect all waste in a designated, compatible hazardous waste container. The container must be in good condition, made of a material chemically resistant to the waste (glass or polyethylene (B3416737) containers are generally suitable for solids and aqueous solutions), and have a secure, leak-proof lid.[1][2][3] Solvents should be collected in containers identical to the original.[2]
-
Keep Containers Closed : Waste containers must be kept closed at all times, except when adding waste.[1][2]
-
Do Not Overfill : Fill containers no further than the shoulder to prevent spills.[2]
Step 3: Proper Labeling
-
Immediate Labeling : Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[1][2]
-
Complete Information : The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[1]
-
The CAS Number, if known.
-
An accurate estimate of the concentration and total quantity of the waste.[1]
-
The date the waste was first added to the container.[1]
-
The name of the principal investigator and the laboratory location.[1][4]
-
Step 4: Safe Storage
-
Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[1]
-
Secondary Containment : Use secondary containment for all liquid hazardous waste.[2][3]
-
Avoid Drains and Incompatibles : Ensure the storage area is away from drains and incompatible materials.[1]
Step 5: Arrange for Pickup
-
Contact EHS : Once the container is full, or if you are discontinuing work with the compound, schedule a waste pickup with your institution's EHS department.[1][2]
-
Follow Institutional Procedures : Adhere to your institution's specific procedures for requesting a chemical waste pickup.[1]
-
Prohibited Disposal Methods : Do not attempt to dispose of this compound through regular trash or down the drain.[1][2][5] Evaporation is also not an acceptable method of disposal.[5]
Quantitative Data Summary for Hazardous Waste Management
Since specific quantitative data for this compound is unavailable, the following table summarizes general quantitative guidelines for laboratory chemical waste disposal based on best practices.
| Parameter | Guideline | Source/Interpretation |
| Maximum Laboratory Waste Storage | Do not store more than 10 gallons of hazardous waste in your lab. | [2] |
| Container Fill Level | Fill no further than the shoulder of the container. | [2] |
| Disposal of Empty Containers (Highly Toxic) | The first three rinses must be collected as hazardous waste for containers of highly toxic chemicals (LD50 < 50mg/kg). | [2] |
| Waste Container Disposal Timeline | Dispose of the waste container within 90 days or when it is 75% full, whichever comes first. | [4] |
Experimental Protocols
Detailed experimental protocols for the deactivation or neutralization of this compound are not publicly available. Therefore, chemical treatment of this waste is not recommended. The safest and most compliant method of disposal is through your institution's hazardous waste management program.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound, emphasizing safety and compliance.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. a.storyblok.com [a.storyblok.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for Sodium Channel Inhibitor 6
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Sodium Channel inhibitor 6 (MCE Catalog No. HY-171244). Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
This compound is a potent compound intended for neuropathic pain research.[1] The Safety Data Sheet (SDS) classifies this substance as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant. Meticulous planning and execution of handling, storage, and disposal procedures are therefore mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity Category | Required Personal Protective Equipment |
| Low-Risk Activities (e.g., handling sealed containers, transportation within the lab) | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair) |
| Medium-Risk Activities (e.g., weighing, preparing solutions, performing dilutions) | - Disposable lab coat with knit cuffs- Chemical splash goggles- Double-layered nitrile gloves |
| High-Risk Activities (e.g., potential for aerosol generation, handling of pure compound outside of a fume hood) | - Chemical-resistant disposable gown- Face shield worn over chemical splash goggles- Double-layered nitrile gloves- Respiratory protection (e.g., N95 respirator or higher, based on risk assessment) |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial to minimize exposure risk. The following diagram outlines the key stages for handling this compound.
Caption: Figure 1. Logical workflow for handling this compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Preparation Environment: All manipulations involving the powdered form of this compound must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment: Adhere to the "Medium-Risk Activities" PPE requirements.
-
Procedure: a. Tare a suitable container on an analytical balance within the fume hood. b. Carefully weigh the desired amount of this compound. c. Add the appropriate solvent (e.g., DMSO) to the container. d. Securely cap the container and vortex until the compound is fully dissolved. e. Label the stock solution container clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[1]
Disposal Plan: Managing and Inactivating Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, weigh boats) should be collected in a dedicated, clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container.
Decontamination and Inactivation:
While specific inactivation data for this compound is not available, a general procedure for potent small molecule neurotoxins can be adopted.
Protocol 2: Decontamination of Surfaces and Equipment
-
Preparation of Decontaminating Solution: Prepare a fresh solution of 1% sodium hypochlorite (B82951) (bleach). For sensitive equipment, a 70% ethanol (B145695) solution may be used, but its efficacy against this specific compound is not established.
-
Application: Liberally apply the decontaminating solution to the contaminated surface or equipment.
-
Contact Time: Allow a minimum contact time of 15 minutes.
-
Rinsing: Thoroughly rinse the decontaminated items with water.
-
Final Cleaning: Clean with a standard laboratory detergent and rinse again.
Final Disposal:
All waste contaminated with this compound should be treated as hazardous chemical waste and disposed of through your institution's environmental health and safety office. For cytotoxic or cytostatic compounds, incineration is often the required method of disposal.[2]
Emergency Procedures: Rapid and Effective Response
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Type of Exposure | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected individual to fresh air immediately.2. If breathing is difficult or has stopped, provide artificial respiration.3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. If the person is conscious, rinse their mouth with water.3. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: Restrict access to the spill area.
-
Alert: Notify your laboratory supervisor and institutional safety office.
-
Decontaminate (if trained):
-
Don appropriate PPE (High-Risk category).
-
Cover the spill with absorbent material.
-
Apply a 1% sodium hypochlorite solution, working from the outside in.
-
Allow a 30-minute contact time before cleaning up with fresh absorbent material.
-
Dispose of all cleanup materials as hazardous waste.
-
This guidance is intended to provide a robust framework for the safe handling of this compound. Researchers are strongly encouraged to supplement these procedures with a thorough review of the product's Safety Data Sheet and to consult with their institution's environmental health and safety department to ensure compliance with all local regulations.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
